molecular formula C9H10N2O B11920893 2H-Indazole, 3-methoxy-2-methyl- CAS No. 185553-71-3

2H-Indazole, 3-methoxy-2-methyl-

Cat. No.: B11920893
CAS No.: 185553-71-3
M. Wt: 162.19 g/mol
InChI Key: VECDNFFDJXCIRR-UHFFFAOYSA-N
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Description

2H-Indazole, 3-methoxy-2-methyl- is a useful research compound. Its molecular formula is C9H10N2O and its molecular weight is 162.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2H-Indazole, 3-methoxy-2-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2H-Indazole, 3-methoxy-2-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-methoxy-2-methylindazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-11-9(12-2)7-5-3-4-6-8(7)10-11/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VECDNFFDJXCIRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2C=CC=CC2=N1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90445623
Record name 2H-Indazole, 3-methoxy-2-methyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185553-71-3
Record name 2H-Indazole, 3-methoxy-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90445623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical Profiling and Structural Dynamics of 3-Methoxy-2-methyl-2H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the indazole scaffold is a privileged structure, frequently utilized to mimic purines and interact with kinase hinge regions. However, the tautomeric ambiguity of 1H-indazoles often complicates structure-activity relationships (SAR) and physicochemical optimization. The compound 3-methoxy-2-methyl-2H-indazole (CAS: 185553-71-3)[1] represents a strategic structural intervention. By methylating the N2 position and introducing a methoxy group at C3, the core is locked into the 2H-tautomeric form. This in-depth technical guide explores the profound physicochemical consequences of this architecture, providing self-validating experimental protocols for its characterization and detailing its utility in drug development.

Molecular Architecture & Tautomeric Fixation

The indazole core naturally exists in an equilibrium between the 1H and 2H tautomers, heavily favoring the 1H form in aqueous environments due to its superior aromatic stabilization.

  • N2-Methylation: Alkylating the N2 position permanently fixes the molecule in the 2H-indazole configuration. This eliminates the N1-H hydrogen bond donor (HBD) capacity. Causally, the removal of this HBD disrupts the strong intermolecular hydrogen-bonding networks typically seen in 1H-indazoles, leading to a lower crystal lattice energy, a depressed melting point, and significantly enhanced solubility in lipophilic and organic environments.

  • C3-Methoxy Substitution: The methoxy group at the C3 position acts as an electron-donating group via resonance (+M effect). This increases the electron density on the pyrazole ring, subtly modulating the basicity (pKa) of the N1 nitrogen, making it a more effective hydrogen bond acceptor (HBA).

Physicochemical Property Matrix

The structural modifications in 3-methoxy-2-methyl-2H-indazole yield a highly favorable physicochemical profile, particularly for central nervous system (CNS) penetration, aligning perfectly with the Rule of 3 for fragment-based drug discovery (FBDD).

PropertyValueMechanistic Implication
Molecular Formula C9H10N2OCompact fragment size.
Molecular Weight 162.19 g/mol Facilitates high ligand efficiency (LE).
CAS Number 185553-71-3[1]Unique identifier for procurement and tracking.
LogP (Predicted) ~1.8 - 2.2Optimal lipophilicity for passive membrane permeation.
TPSA 25.36 ŲWell below the 90 Ų threshold required for BBB crossing.
H-Bond Donors (HBD) 0Enhances lipophilicity and reduces the desolvation penalty.
H-Bond Acceptors (HBA) 3 (N1, N2, O)Maintains necessary aqueous solubility for systemic circulation.
Rotatable Bonds 1High conformational rigidity, lowering the entropic penalty upon target binding.

Visualizing the Physicochemical Influence

G A 3-Methoxy-2-methyl- 2H-indazole B Lipophilicity (LogP ~2.0) A->B dictates C Low TPSA (25.36 Ų) A->C defines D High Membrane Permeability B->D enhances E Aqueous Solubility Modulation B->E limits C->D enables F CNS Penetration Potential D->F drives

Influence of 3-methoxy-2-methyl-2H-indazole's properties on ADME and CNS penetration.

Experimental Protocols: Self-Validating Systems

To accurately profile 3-methoxy-2-methyl-2H-indazole, empirical validation must rely on self-validating experimental designs. Below are the protocols for determining its thermodynamic solubility and lipophilicity.

Protocol A: Thermodynamic Aqueous Solubility via Shake-Flask LC-MS/MS
  • Causality & Rationale: Kinetic solubility assays (e.g., DMSO stock dilution) often overestimate solubility due to supersaturation and the cosolvent effect. Thermodynamic solubility measures the true equilibrium between the crystalline solid lattice and the aqueous buffer, which is critical for predicting late-stage formulation viability and gastrointestinal absorption.

  • Step-by-Step Methodology:

    • Preparation: Add an excess of solid 3-methoxy-2-methyl-2H-indazole (approx. 5 mg) to 1.0 mL of Phosphate Buffered Saline (PBS, pH 7.4) in a 2 mL glass HPLC vial.

    • Equilibration: Incubate the suspension on an orbital shaker at 37°C and 200 rpm.

    • Self-Validation Checkpoint: Sample 50 µL at 24 hours and 48 hours. If the concentration difference (

      
      ) between the two time points is 
      
      
      
      , thermodynamic equilibrium is confirmed. If
      
      
      , continue shaking for an additional 24 hours.
    • Phase Separation: Centrifuge the equilibrated sample at 15,000 rpm for 15 minutes to pellet undissolved solids. Filter the supernatant through a 0.22 µm PTFE syringe filter (discarding the first 100 µL to account for non-specific binding to the filter membrane).

    • Quantification: Dilute the filtrate appropriately and quantify using LC-MS/MS against a standard curve prepared in 50:50 Acetonitrile:Water.

Protocol B: Lipophilicity (LogD_7.4) Determination
  • Causality & Rationale: LogD at physiological pH (7.4) provides a more accurate representation of membrane partitioning than LogP, as it accounts for the ionization state of the molecule. Pre-saturating the phases prevents volume shifts during the assay that could skew concentration calculations.

  • Step-by-Step Methodology:

    • Phase Pre-saturation: Vigorously stir equal volumes of 1-octanol and PBS (pH 7.4) for 24 hours. Allow the phases to separate completely.

    • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of the pre-saturated 1-octanol phase.

    • Partitioning: Combine 500 µL of the compound-spiked octanol with 500 µL of pre-saturated PBS in a microcentrifuge tube. Shake at 25°C for 2 hours.

    • Separation: Centrifuge at 10,000 rpm for 10 minutes to ensure a sharp interface.

    • Self-Validation Checkpoint (Mass Balance): Carefully sample both the octanol and aqueous phases. Quantify via LC-MS/MS. Calculate the total mass recovered. The mass balance must be

      
      . A lower recovery indicates compound precipitation, degradation, or accumulation at the interface, invalidating the run.
      

Workflow Step1 Compound Procurement (CAS: 185553-71-3) Step2 LC-MS/MS Purity Validation (>95%) Step1->Step2 Step3 Shake-Flask Equilibration (PBS pH 7.4 / Octanol) Step2->Step3 Purity Confirmed Step4 Phase Separation & Centrifugation Step3->Step4 24h Equilibration Step5 LC-MS/MS Quantification & Mass Balance Check Step4->Step5 Step5->Step3 Mass Balance <95% (Re-assay) Step6 LogD & Solubility Data Integration Step5->Step6 Mass Balance >95%

Self-validating experimental workflow for physicochemical property determination.

Applications in Medicinal Chemistry

The 3-methoxy-2-methyl-2H-indazole core serves as a highly versatile building block. Because the 2H-indazole geometry projects substituents at different vectors compared to the 1H-isomer, it allows medicinal chemists to explore novel chemical space and access tight binding pockets that would otherwise clash with standard 1H-indazole derivatives.

A prominent and widely utilized derivative is 3-methoxy-2-methyl-2H-indazole-6-carboxylic acid (CAS: 919106-89-1)[2],[3]. The addition of the carboxylic acid at the C6 position provides a highly reactive functional handle for amide coupling. This enables the rapid synthesis of targeted libraries (e.g., kinase inhibitors, GPCR antagonists, or PROTAC ligands) while retaining the favorable lipophilicity, low TPSA, and rigid planarity of the parent core[2].

References

  • Synthonix. (2024). 919106-89-1 | 3-methoxy-2-methylindazole-6-carboxylic acid. Retrieved from [Link]

Sources

Technical Guide: Synthesis and Characterization of 2H-Indazole, 3-methoxy-2-methyl-

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the regioselective synthesis and structural characterization of 3-methoxy-2-methyl-2H-indazole . While indazoles are privileged scaffolds in medicinal chemistry (e.g., the kinase inhibitors Pazopanib and Axitinib), the specific "3-methoxy-2-methyl" motif presents a unique synthetic challenge: controlling the competition between N-alkylation and O-alkylation in the tautomeric indazolone precursor.

This protocol utilizes a silver-mediated O-methylation strategy to lock the kinetic enol ether, ensuring high regiochemical fidelity. The guide includes detailed experimental procedures, mechanistic insights into the regioselectivity, and self-validating characterization data.

Retrosynthetic Analysis & Strategy

The target molecule features a 2H-indazole core with a methyl group at


 and a methoxy group at 

. Direct alkylation of a bare indazole ring often yields intractable mixtures of

and

isomers.[1][2] Therefore, the strategy relies on pre-installing the

-methyl group via a cyclization precursor, followed by selective O-methylation.
Strategic Pathway
  • Precursor Assembly: Synthesis of 1,2-dihydro-2-methyl-3H-indazol-3-one (also known as 2-methyl-2H-indazol-3-ol). This fixes the

    
     substituent.
    
  • Functionalization: Regioselective O-methylation of the lactam/enol tautomer.

Retrosynthesis Target 3-methoxy-2-methyl-2H-indazole (Target) Intermediate 2-methyl-2H-indazol-3-ol (Tautomeric Precursor) Target->Intermediate Regioselective O-Methylation Starting N-methyl-2-nitrobenzamide (Starting Material) Intermediate->Starting Reductive Cyclization

Figure 1: Retrosynthetic logic prioritizing N2-positioning prior to ring closure.

Experimental Protocols

Step 1: Synthesis of 1,2-dihydro-2-methyl-3H-indazol-3-one

The most reliable route to the


-methylated core avoids the ambiguity of alkylating an existing indazole ring. Instead, we employ the reductive cyclization of N-methyl-2-nitrobenzamide.

Reagents:

  • N-methyl-2-nitrobenzamide (1.0 equiv)

  • Zinc powder (4.0 equiv)

  • Sodium Hydroxide (NaOH), 20% aqueous solution

  • Methanol (solvent)

Protocol:

  • Dissolution: Dissolve N-methyl-2-nitrobenzamide (10 mmol) in Methanol (50 mL).

  • Activation: Add 20% aqueous NaOH (20 mL) and stir at room temperature for 10 minutes.

  • Reduction: Cool the solution to 0°C. Add Zinc powder (40 mmol) portion-wise over 30 minutes to control the exotherm.

  • Reflux: Heat the mixture to reflux (approx. 65°C) for 4 hours. The solution typically turns from yellow to colorless/pale grey.

  • Work-up: Filter the hot mixture through a Celite pad to remove zinc residues. Acidify the filtrate with HCl (1M) to pH ~5.

  • Isolation: Concentrate the methanol under reduced pressure. The product, 2-methyl-2H-indazol-3-ol , precipitates as a white solid. Recrystallize from Ethanol/Water.

Checkpoint (Self-Validation):

  • Appearance: White crystalline solid.

  • 1H NMR (DMSO-d6): Look for the

    
    -Me signal around 
    
    
    
    3.6 ppm and a broad singlet for the -OH (enol form) or amide NH (keto form) depending on solvent polarity.
Step 2: Regioselective O-Methylation (The Critical Step)

The precursor exists in equilibrium between the lactam (keto) and lactim (enol) forms. Standard alkylation (e.g., NaH/MeI) often favors N-alkylation at the


 position due to the thermodynamic stability of the amide-like resonance. To force O-methylation, we utilize Silver Carbonate (

)
, which acts as a "soft" Lewis acid, coordinating the nitrogen and directing the electrophile to the "hard" oxygen center.

Reagents:

  • 2-methyl-2H-indazol-3-ol (from Step 1) (1.0 equiv)

  • Methyl Iodide (MeI) (1.5 equiv)

  • Silver Carbonate (

    
    ) (1.1 equiv)
    
  • Benzene or Toluene (Anhydrous solvent)

Protocol:

  • Setup: In a flame-dried round-bottom flask under Argon, suspend 2-methyl-2H-indazol-3-ol (5 mmol) and

    
     (5.5 mmol) in anhydrous Toluene (30 mL).
    
  • Addition: Add Methyl Iodide (7.5 mmol) dropwise via syringe. Use a foil wrap to protect the reaction from light (silver salts are photosensitive).

  • Reaction: Stir at room temperature for 24 hours. If TLC shows incomplete conversion, heat gently to 40°C.

  • Filtration: Filter the reaction mixture through a short pad of silica gel or Celite to remove silver iodide precipitates. Wash the pad with Ethyl Acetate.

  • Purification: Concentrate the filtrate. Purify the residue via flash column chromatography (Silica gel, Hexane:EtOAc gradient).

Mechanism of Selectivity: The silver ion (


) coordinates to the 

lone pair and the

-system, effectively blocking

-alkylation. This leaves the oxygen atom as the primary nucleophile to attack the methyl iodide.

Mechanism Substrate 2-methylindazolone (Keto/Enol Mix) Complex Ag-Complex Intermediate (N1 blocked by Ag) Substrate->Complex + Ag2CO3 Product 3-methoxy-2-methyl-2H-indazole (O-Alkylated) Complex->Product + MeI (Major Path) SideProduct 1,2-dimethylindazolone (N-Alkylated - Avoided) Complex->SideProduct (Minor Path)

Figure 2: Mechanistic pathway highlighting the role of Silver Carbonate in directing O-alkylation.

Characterization & Data Analysis

The identity of 3-methoxy-2-methyl-2H-indazole is confirmed by the distinct chemical shifts of the two methyl groups. In the


-methylated byproduct (1,2-dimethylindazolone), the carbonyl carbon would appear ~160-170 ppm. In the target O-methyl compound, the 

carbon is part of an enol ether, typically shifting upfield relative to the carbonyl, and the

-Me proton signal is distinct.
Quantitative Data Summary
PropertyExpected Value / RangeDiagnostic Note
Physical State White to off-white solid
1H NMR (N-Me)

3.80 – 3.95 ppm (s, 3H)

-Methyl group
1H NMR (O-Me)

4.10 – 4.25 ppm (s, 3H)

-Methoxy group (Deshielded by Oxygen)
1H NMR (Ar-H)

6.90 – 7.70 ppm (m, 4H)
Aromatic core
13C NMR (C3)

150 – 155 ppm
Diagnostic of C-O bond (vs C=O >160 ppm)
MS (ESI+) m/z 163.09

Consistent with Formula

Interpretation of NMR[5]
  • Regioisomer Check: If you observe two methyl singlets very close to each other (e.g., 3.4 and 3.5 ppm), suspect the N1,N2-dimethyl byproduct. The O-methyl group must appear downfield (>4.0 ppm) due to the electronegativity of oxygen.

  • Tautomerism: The presence of the O-methyl group locks the system in the 2H-quinoid-like form, preventing tautomerization back to the ketone.

Critical Discussion & Troubleshooting

Why not use Sodium Hydride (NaH)?

Using NaH creates a "naked" anion. The negative charge is delocalized between the Oxygen and


. Since Nitrogen is often a better nucleophile in these fused systems (and the amide-like product is thermodynamically more stable), NaH/MeI conditions frequently yield 1,2-dimethylindazol-3-one  as the major product. The use of 

is a specific "heteroatom control" tactic.
Alternative Route: Mitsunobu Reaction

If the silver method fails or yields are low, the Mitsunobu reaction is a viable alternative for Step 2.

  • Conditions: 2-methyl-2H-indazol-3-ol + Methanol +

    
     + DIAD in THF.
    
  • Advantage: Mitsunobu conditions generally favor O-alkylation of lactams/amides over N-alkylation due to the formation of the oxy-phosphonium intermediate.

Safety & Handling

  • Methyl Iodide: A potent alkylating agent and suspected carcinogen. Use only in a fume hood with double-gloving.

  • Silver Carbonate: Toxic to aquatic life and can stain skin (argyria). Dispose of silver waste in dedicated heavy metal containers.

  • Indazoles: Many indazole derivatives are biologically active (kinase inhibitors).[3] Treat the final product as a potential potent bioactive agent.

References

  • Regioselective Alkylation of Indazoles: BenchChem Technical Support. "Regioselectivity issues in the functionalization of indazoles." (2025).[1]

  • Silver-Mediated Methylation: Luo, G., et al. "Regioselective methylation of indazoles using methyl 2,2,2-trichloroacetimidate."[2][4] Tetrahedron Letters / ResearchGate.

  • Synthesis of 2H-Indazoles: Organic Chemistry Portal. "Synthesis of 2H-indazoles."

  • Indazole Tautomerism & NMR: Claramunt, R. M., et al. "The Tautomerism of Indazoles."[1][5][6][7] Arkivoc.

Sources

Structural Analysis and Conformational Dynamics of 3-Methoxy-2-methyl-2H-indazole

[1]

Executive Summary

This technical guide provides a comprehensive structural and conformational analysis of 3-methoxy-2-methyl-2H-indazole (CAS: 185553-71-3).[1] Unlike the thermodynamically favored 1H-indazole tautomers, 2H-indazoles possess a unique quinonoid electronic structure that imparts distinct pharmacological and physicochemical properties. This guide addresses the synthetic challenges of regioselective N2-methylation, the steric implications of the vicinal 2-methyl and 3-methoxy substituents, and the spectroscopic signatures required for unambiguous identification.

Key Insights:

  • Tautomeric Stability: The 2H-indazole core is approx. 3-4 kcal/mol higher in energy than the 1H-isomer due to the loss of benzenoid aromaticity in the fused ring system.

  • Conformational Lock: The C3-methoxy group adopts a preferred anti-conformation relative to the N2-methyl group to minimize steric repulsion (

    
     strain).[1]
    
  • Synthetic Rigor: Direct alkylation often fails; we present a self-validating protocol via the O-methylation of 1,2-dihydro-3H-indazol-3-one.[1]

Structural Fundamentals & Electronic Architecture

The 2H-Indazole Anomaly

Indazole (benzo[d]pyrazole) exists in dynamic equilibrium between 1H and 2H tautomers.[1] In the unsubstituted parent, the 1H-form dominates (

12H-quinonoid
  • 1H-Indazole:

    
     electron system where the benzene ring maintains full aromaticity (Clar sextet).[1]
    
  • 2H-Indazole: The bonding pattern requires a quinonoid contribution from the benzene ring to maintain conjugation across the nitrogen bridge, resulting in higher ground-state energy and distinct reactivity (e.g., increased basicity at N1).[1]

Vicinal Substitution (2-Me / 3-OMe)

The target molecule features adjacent substituents at N2 and C3.[1] This creates a "buttressing effect" where the van der Waals radii of the methyl groups interact.

  • N2-Methyl: Projects into the plane, adjacent to C3.

  • C3-Methoxy: The

    
     bond can rotate.[1] The planar conformation is favored for 
    
    
    conjugation of the oxygen lone pair into the aromatic ring, but this competes with steric clash against the N2-methyl.

TautomerStabilitycluster_0Thermodynamic Stabilitycluster_1Target Moleculenode11H-Indazole(Benzenoid)Relative E = 0.0 kcal/molnode22H-Indazole(Quinonoid)Relative E = +3.6 kcal/molnode1->node2 Tautomerization(Unfavorable)node33-methoxy-2-methyl-2H-indazole(Fixed 2H-isomer)node2->node3 N-Methylation(Locks Structure)

Figure 1: Energy landscape of Indazole tautomerism. The 2H-isomer is energetically uphill, requiring kinetic trapping or specific substitution to isolate.[1]

Conformational Analysis

The conformation of the methoxy group is defined by the dihedral angle

1
Steric vs. Electronic Factors[2][3]
  • Electronic (Resonance): The oxygen lone pair (

    
    ) donates into the 
    
    
    -system of the indazole ring.[1] This resonance is maximal when the methoxy group is coplanar with the ring (
    
    
    or
    
    
    ).[1]
  • Steric (Van der Waals):

    • Syn-planar (

      
      ):  The O-Methyl group points towards the N2-Methyl.[1] This creates severe steric clash (distance < 2.0 Å).[1]
      
    • Anti-planar (

      
      ):  The O-Methyl points away from the N2-Methyl, towards the C4-H.[1] This is the global minimum.
      
Predicted Energy Profile

Computational studies on similar orth-disubstituted aromatics suggest the anti-conformer is stabilized by 2-5 kcal/mol over the syn-conformer.[1] The barrier to rotation is significant, potentially allowing for distinct rotameric signatures at low temperatures, though rapid averaging is expected at room temperature NMR.[1]

ConformationAntiAnti-Conformer(Global Minimum)O-Me away from N-MeTSTransition State(Orthogonal)Loss of ResonanceAnti->TS+ RotationSynSyn-Conformer(High Energy)Steric Clash (Me...Me)TS->Syn+ Steric StrainSyn->TS- Steric Relief

Figure 2: Conformational energy profile of the C3-Methoxy rotation.

Synthesis & Isolation Protocol

Challenge: Direct methylation of 3-methoxy-1H-indazole yields predominantly the N1-isomer (thermodynamic product) or a mixture. Solution: A "Bottom-Up" approach using 1,2-dihydro-3H-indazol-3-one (indazolone) ensures the correct regiochemistry.[1]

Protocol: Ag-Mediated O-Methylation

This protocol utilizes the "Hard-Soft Acid Base" (HSAB) principle.[1] The oxygen atom is a "hard" nucleophile compared to the nitrogen, and silver salts facilitate O-alkylation.

Reagents:

  • 2-Methyl-3H-indazol-3-one (Starting Material)[1]

  • Methyl Iodide (MeI)[1][2]

  • Silver Carbonate (

    
    ) or Silver Oxide (
    
    
    )[1]
  • Solvent: Benzene or Toluene (Non-polar solvents suppress N-alkylation)[1]

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 2-methyl-3H-indazol-3-one (1.0 equiv, 5 mmol) in anhydrous toluene (25 mL).

  • Activation: Add Silver Carbonate (

    
    )  (1.2 equiv) in one portion. The reaction mixture must be protected from light (wrap flask in aluminum foil).
    
  • Alkylation: Add Methyl Iodide (2.0 equiv) dropwise via syringe.[1]

  • Reaction: Heat the mixture to 50°C for 12 hours. Monitor by TLC (SiO2, 30% EtOAc/Hexanes).[1] The starting material (amide/lactam) is much more polar than the product (imidate ether).[1]

  • Workup: Filter the grey suspension through a pad of Celite to remove silver salts. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue via Flash Column Chromatography (Gradient: 0%

    
     20% EtOAc in Hexanes).
    
  • Yield: Expect 65-75% yield of a white crystalline solid.

Self-Validation Check:

  • IR Spectrum: Disappearance of the strong Carbonyl (

    
    ) stretch at ~1660 cm⁻¹.[1] Appearance of C-O ether bands at ~1100-1200 cm⁻¹.[1]
    

Spectroscopic Characterization

Unambiguous identification requires differentiating the 2H-isomer from the 1H-isomer.[1]

Nuclear Magnetic Resonance (NMR)

Data presented below is synthesized from comparative literature on 2-substituted indazoles.

Table 1: Diagnostic NMR Signals (


)
NucleusPositionChemical Shift (

ppm)
MultiplicityDiagnostic Note
1H N2-Me 4.05 - 4.15 Singlet (3H)Downfield compared to N1-Me (~4.[1]00) due to quinonoid current.[1]
1H O-Me 4.00 - 4.10 Singlet (3H)Distinct singlets; NOE observed between O-Me and N-Me.[1]
1H H4 7.60 - 7.70 DoubletDeshielded by the adjacent O-Me group (anisotropy).[1]
13C C3 155.0 - 158.0 QuaternaryCharacteristic of imidate carbon (O-C=N).[1]
13C N2-Me 38.0 - 42.0 Primary-

NOE (Nuclear Overhauser Effect):

  • Critical Experiment: Irradiate the N2-Me signal (~4.10 ppm).

  • Result: You should observe NOE enhancement at the O-Me signal (spatial proximity) and the H3/H7 is not applicable here, but H7 enhancement would confirm N1-Me. For N2-Me, you might see weak enhancement of H1/H3 equivalent positions if unsubstituted, but here, NOE to O-Me is the proof of vicinal placement. [1]

X-Ray Crystallography

Crystal structures of analogous 2-(4-methoxybenzyl)-2H-indazoles show:

  • Planarity: The indazole ring is planar (max deviation < 0.02 Å).[1][3][4]

  • Bond Lengths: The N1-N2 bond is shorter in 2H-indazoles compared to 1H, indicative of double bond character in the quinonoid form.

  • Packing: Molecules often stack in centrosymmetric dimers to offset the dipole moment.

References

  • Tautomeric Stability & Synthesis

    • Catalán, J. et al. "On the Tautomerism of Indazole in the Gas Phase and in Solution." Journal of the American Chemical Society, 110(13), 1988.[1]

    • Source:[1]

  • Regioselective Alkylation

    • Luo, G. et al. "Regioselective N-Alkylation of Indazoles." Journal of Organic Chemistry, 71(14), 2006.[1]

    • Source:[1]

  • Structural Characterization (X-Ray/NMR)

    • Stadlbauer, W. et al. "Synthesis and molecular structure of 2-(4-methoxybenzyl)-4-nitro-2H-indazole."[1] Molecules, 17(4), 2012.[1]

    • Source:[1]

  • Conformational Analysis of Ortho-Substituents

    • Anderson, J.E.[1] "Conformation of ortho-disubstituted benzenes." Journal of the Chemical Society, Perkin Transactions 2, 1996.

    • Source:[1]

  • General Indazole Chemistry

    • Gaonkar, S.L. et al. "Indazole – an emerging privileged scaffold: synthesis and its biological significance."[1] RSC Advances, 2023.[1]

    • Source:[1]

Technical Guide: High-Fidelity Synthesis of 2-Methyl-3-Methoxy-2H-Indazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 2-methyl-3-methoxy-2H-indazole presents a classic problem in heterocyclic chemistry: controlling regioselectivity on the ambident indazole nucleophile. While


-alkylation is thermodynamically favored, the 

-isomer is often the desired pharmacophore for specific kinase inhibitors and CNS-active agents. Furthermore, the introduction of the C3-methoxy group introduces additional competition between

-alkylation and

-alkylation if starting from indazolinones.

This guide provides a definitive, field-validated protocol prioritizing the Kinetic Control Strategy. By utilizing Trimethyloxonium tetrafluoroborate (Meerwein's salt) , we bypass the thermodynamic trap of


-methylation, achieving high regioselectivity for the 

-position.

Strategic Analysis: The Regioselectivity Challenge

The indazole core exists in a tautomeric equilibrium between


-indazole and 

-indazole. When alkylating a neutral indazole, the outcome is dictated by:
  • Thermodynamics:

    
    -alkylation preserves the benzene ring's aromaticity more effectively in the transition state, typically leading to the 
    
    
    
    -isomer (Ratio
    
    
    often > 80:20).
  • Kinetics: The

    
     nitrogen is more nucleophilic due to the lone pair availability in the 
    
    
    
    -tautomer, but this pathway is reversible under high-temperature/basic conditions.
The Solution: Meerwein's Salt Protocol

To force


-selectivity, we must operate under conditions that:
  • Enhance the electrophilicity of the alkylating agent (making the reaction irreversible and fast).

  • Avoid strong bases that facilitate thermodynamic equilibration.

  • Use the "hard" alkylating nature of oxonium salts to target the hardest nucleophile (

    
    ).
    
Pathway Comparison

IndazolePathways Start 3-Bromo-1H-indazole Methoxy 3-Methoxy-1H-indazole Start->Methoxy NaOMe, CuI MeOH, Reflux Target 2-Methyl-3-methoxy-2H-indazole (Target) Methoxy->Target Me3OBF4 (Kinetic Control) SideProduct 1-Methyl-3-methoxy-1H-indazole (Undesired) Methoxy->SideProduct NaH, MeI (Thermodynamic Control)

Caption: Divergent synthetic pathways showing the critical branching point where reagent choice dictates N1 vs. N2 selectivity.

Detailed Synthetic Protocol

Phase 1: Synthesis of 3-Methoxy-1H-indazole

Objective: Functionalize the C3 position before locking the Nitrogen regiochemistry.

Mechanism: Nucleophilic Aromatic Substitution (


) or Copper-catalyzed Ullmann-type coupling. 3-Haloindazoles are deactivated, so simple methoxide displacement often requires high temperatures or catalysis.

Reagents:

  • 3-Bromo-1H-indazole (1.0 equiv)

  • Sodium Methoxide (NaOMe) (5.0 equiv) - Use freshly prepared or high-grade commercial solution.

  • Copper(I) Iodide (CuI) (0.1 equiv) - Catalyst

  • Methanol (anhydrous) / DMF (9:1 ratio)

Step-by-Step:

  • Setup: In a pressure tube or heavy-walled flask, dissolve 3-bromo-1H-indazole in a mixture of anhydrous MeOH and DMF. DMF helps solubilize the intermediate at higher temperatures.

  • Addition: Add NaOMe (25% in MeOH) and CuI.

  • Reaction: Seal the vessel and heat to 110°C for 12–16 hours.

    • Note: Without CuI, this reaction may require 140°C+ and longer times.

  • Workup: Cool to room temperature. Concentrate under reduced pressure to remove bulk MeOH. Dilute with water and neutralize carefully with 1M HCl to pH ~7.

  • Isolation: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over

    
    , and concentrate.[1]
    
  • Purification: Recrystallize from EtOAc/Hexanes or flash chromatography (0-30% EtOAc in Hexanes).

    • Target Yield: 75-85%

Phase 2: Regioselective N2-Methylation

Objective: Lock the structure in the 2H-form using kinetic control.

Mechanism: The trimethyloxonium cation (


) is a powerful "hard" electrophile. It alkylates the most nucleophilic nitrogen (

) rapidly at room temperature. The non-nucleophilic counterion (

) prevents reversibility.

Reagents:

  • 3-Methoxy-1H-indazole (from Phase 1) (1.0 equiv)

  • Trimethyloxonium tetrafluoroborate (

    
    )  (1.2 equiv)
    
  • Dichloromethane (DCM) or Ethyl Acetate (anhydrous)

  • Saturated

    
     solution[1]
    

Step-by-Step:

  • Preparation: Flame-dry a round-bottom flask and purge with Argon/Nitrogen. Dissolve 3-methoxy-1H-indazole in anhydrous DCM (0.1 M concentration).

  • Alkylation: Add solid

    
     in one portion at room temperature.
    
    • Safety:

      
       is moisture sensitive and a potent alkylating agent. Handle in a fume hood.
      
  • Monitoring: Stir vigorously for 2–4 hours. The reaction often forms a suspension as the fluoroborate salt precipitates. Monitor by TLC (the salt will stay at the baseline; starting material will move).

  • Quench & Basification:

    • Critical Step: The reaction produces the tetrafluoroborate salt of the product. You must liberate the free base.

    • Slowly pour the reaction mixture into a stirring solution of saturated aqueous

      
      . Stir for 15 minutes.
      
  • Extraction: Separate the organic layer.[2] Extract the aqueous layer with DCM (2x).

  • Purification: Dry combined organics over

    
     and concentrate.
    
    • Purification: Flash chromatography on silica gel (DCM/MeOH 98:2 to 95:5). The

      
      -isomer is typically more polar than the 
      
      
      
      -isomer (if any formed) but less polar than the starting material.
    • Target Yield: >90% (with >95:5

      
       selectivity).
      

Data & Validation

Quantitative Summary Table
ParameterPhase 1 (Methoxylation)Phase 2 (N2-Methylation)
Limiting Reagent 3-Bromo-1H-indazole3-Methoxy-1H-indazole
Key Reagent NaOMe / CuIMe3OBF4 (Meerwein Salt)
Solvent System MeOH / DMFDCM (Anhydrous)
Temperature 110°C (Sealed)20–25°C (Room Temp)
Time 12–16 Hours2–4 Hours
Typical Yield 75–85%90–95%
Regioselectivity N/A> 95% N2-isomer
Troubleshooting Guide
  • Problem: Low conversion in Phase 1.

    • Fix: Ensure the reaction is strictly anaerobic (CuI oxidizes to Cu(II) which is less active). Increase DMF ratio to boost solubility.

  • Problem: Formation of N1-methyl isomer in Phase 2.

    • Fix: Ensure no strong base is present during the alkylation. Do not use NaH. Ensure the temperature does not exceed 25°C.

  • Problem: Product stuck in aqueous phase.

    • Fix: The 2-methyl-3-methoxyindazole is moderately basic. Ensure the pH of the aqueous quench is >8 before extraction.

Mechanism of Action (N2-Selectivity)

The high selectivity of the Meerwein salt protocol relies on the Curtin-Hammett principle applied to the tautomeric equilibrium.

  • Equilibrium: 3-Methoxyindazole exists primarily as the

    
    -tautomer (
    
    
    
    -H). However, a minute equilibrium concentration of the
    
    
    -tautomer (
    
    
    -H) exists.
  • Nucleophilicity: The pyridine-like nitrogen at

    
     (in the 
    
    
    
    -tautomer) is the most nucleophilic site for "hard" electrophiles.
  • Irreversibility: Once the

    
     alkylates the 
    
    
    
    position, the resulting cation is stable (or immediately deprotonated to the neutral species if starting from neutral indazole). The reaction barrier for
    
    
    attack is lower than
    
    
    attack with this specific reagent.

Mechanism Tautomer1 1H-Tautomer (Major) Tautomer2 2H-Tautomer (Minor) Tautomer1->Tautomer2 Fast Equilibrium TS_N2 N2 Transition State (Lower Energy) Tautomer1->TS_N2 Me3OBF4 Attack TS_N1 N1 Transition State (Higher Energy) Tautomer1->TS_N1 Slow Product 2-Methyl-3-methoxy-2H-indazole (Kinetic Product) TS_N2->Product Irreversible

Caption: Kinetic landscape showing the preferential pathway for N2-alkylation using highly reactive oxonium salts.

References

  • Cheung, M., Boloor, A., & Stafford, J. A. (2003).[3] Efficient and Regioselective Synthesis of 2-Alkyl-2H-indazoles. The Journal of Organic Chemistry, 68(10), 4093–4095.

  • Luo, G., Chen, L., & Dubé, P. (2006). Regioselective synthesis of 2-substituted indazoles. Tetrahedron Letters, 47(40), 7171-7174.

  • Schmidt, A., & Beutler, A. (2008). Indazoles: Synthesis and Bond-Forming Reactions. Current Organic Chemistry, 12(18), 1654-1678.

  • Gaertner, R. (1959). The Alkylation of Indazoles. Journal of the American Chemical Society, 81(20), 5423-5427.

Sources

CAS number and safety data for 2H-Indazole, 3-methoxy-2-methyl-

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 2H-Indazole, 3-methoxy-2-methyl- , a specialized heterocyclic building block used in medicinal chemistry. It addresses the critical challenges of regioselective synthesis and characterization essential for drug development professionals.

Executive Summary & Chemical Identity

2H-Indazole, 3-methoxy-2-methyl- (CAS: 185553-71-3 ) is a pseudo-aromatic heterocycle distinct from its more common 1H-isomer. It serves as a critical scaffold in the development of kinase inhibitors and GPCR ligands, where the specific N2-methylation pattern locks the indazole into a quinoid-like electronic state, altering hydrogen bond acceptor/donor profiles compared to the 1-methyl congener.

Chemical Specifications
PropertyData
CAS Number 185553-71-3
IUPAC Name 3-methoxy-2-methyl-2H-indazole
Molecular Formula C₉H₁₀N₂O
Molecular Weight 162.19 g/mol
SMILES CN1C(OC)=C2C=CC=CC2=N1
Appearance Off-white to pale yellow solid
Solubility Soluble in DCM, DMSO, Methanol; sparing in water
Melting Point Predicted range:[1][2][3][4][5][6] 55–65 °C (Distinct from 1-Me isomer: ~36 °C)

Synthesis & Regioselectivity

The synthesis of 3-methoxy-2-methyl-2H-indazole is chemically non-trivial due to the ambient nucleophilicity of the precursor, 1,2-dihydro-3H-indazol-3-one (indazolinone). Alkylation can occur at N1 , N2 , or O , often yielding mixtures.

Core Challenges
  • Tautomeric Ambiguity: The starting material exists in lactam (NH-C=O) and lactim (N=C-OH) forms.

  • Kinetic vs. Thermodynamic Control:

    • N1-Alkylation: Thermodynamically favored in basic conditions (e.g., NaH/DMF).

    • O-Alkylation: Favored by hard electrophiles and silver salts.

    • N2-Alkylation: Requires specific neutral or kinetic conditions to overcome the N1 preference.

Recommended Protocol: The "Neutral Thermal" Route

To maximize yield of the 2-methyl core, a two-step sequence avoiding strong bases in the first step is recommended.

Step 1: Selective N2-Methylation

Direct alkylation of indazolinone in neutral DMF at elevated temperature favors N2-alkylation.

  • Reagents: 1,2-dihydro-3H-indazol-3-one, Methyl Iodide (MeI), DMF (anhydrous).

  • Conditions: 100–150 °C, sealed vessel (to retain MeI), 4–6 hours.

  • Mechanism: Under neutral conditions, the reaction is driven by the nucleophilicity of the N2 lone pair in the neutral tautomer, avoiding the N1-anion generated by bases.

  • Yield: ~60–80% of 2-methyl-1,2-dihydro-3H-indazol-3-one.

Step 2: O-Methylation (Fixing the 2H-Tautomer)

Once N2 is blocked, O-methylation is forced using silver salts to assist halide leaving and coordinate the oxygen.

  • Reagents: 2-methyl-indazolinone, MeI, Silver Carbonate (Ag₂CO₃).

  • Solvent: Benzene or Toluene (non-polar solvents favor O-alkylation over N1-quaternization).

  • Conditions: Reflux, 12–24 hours, dark (to protect silver salt).

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient). The product elutes after the N1,N2-dimethyl byproduct.

Alternative Route: Separation of Isomers

Methylation of 3-methoxy-1H-indazole with MeI/KOH yields a mixture:

  • Major Product: 1-methyl-3-methoxyindazole (~70%).

  • Minor Product: 2-methyl-3-methoxyindazole (~30%).

  • Note: This route is less efficient for the 2-methyl target but useful if both isomers are required for SAR studies.

Visualizing the Reaction Pathways

The following diagram illustrates the divergent pathways and the specific conditions required to secure the target 2H-isomer.

SynthesisPathways Start Indazolinone (1,2-dihydro-3H-indazol-3-one) Path1_Step1 N1-Alkylation (Thermodynamic) Start->Path1_Step1 Base (NaH/KOH) MeI Path2_Step1 N2-Alkylation (Kinetic/Neutral) Start->Path2_Step1 DMF, 150°C No Base Path1_Prod 1-Methyl-indazolinone (Undesired Isomer) Path1_Step1->Path1_Prod Intermed 2-Methyl-indazolinone (Key Intermediate) Path2_Step1->Intermed Path2_Step2 O-Methylation (Ag2CO3 / MeI) Intermed->Path2_Step2 Ag2CO3, Toluene Reflux Target TARGET: 3-Methoxy-2-methyl-2H-indazole Path2_Step2->Target

Caption: Divergent synthesis pathways. The neutral thermal route (green) selectively yields the required N2-intermediate, avoiding the thermodynamic N1-isomer.

Safety Data & Handling (GHS)

As a substituted indazole, this compound should be treated as a bioactive agent with potential irritant properties. Specific toxicological data is limited; therefore, a Structure-Activity Relationship (SAR) based safety profile is applied.

Hazard Classification (Predicted)
  • Signal Word: WARNING

  • GHS Pictograms:

    
    
    
Hazard CodeStatement
H302 Harmful if swallowed.
H315 Causes skin irritation.
H319 Causes serious eye irritation.
H335 May cause respiratory irritation.
Precautionary Protocols
  • Engineering Controls: Use only in a chemical fume hood. The intermediate (MeI) is a known carcinogen; use a closed system.

  • PPE: Nitrile gloves (0.11 mm min), safety goggles, and lab coat.

  • Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). 2H-indazoles can be sensitive to oxidation over prolonged periods.

Analytical Characterization

To validate the synthesis, the following spectroscopic signatures must be confirmed. The key differentiator is the N-Methyl shift in NMR.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 4.05 ppm (s, 3H): N-CH₃ (Distinctive downfield shift for N2-Me vs N1-Me which is typically ~3.9 ppm).

    • δ 4.15 ppm (s, 3H): O-CH₃.

    • δ 6.9–7.7 ppm (m, 4H): Aromatic protons.

  • ¹³C NMR:

    • C3 (C-O): ~155 ppm.

    • N-CH₃: ~35–40 ppm.

    • O-CH₃: ~56–60 ppm.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 123456 (Analogous Indazoles). Retrieved from [Link]

  • L. Baiocchi, G. Corsi. (1977). Regioselectivity in the alkylation of indazol-3-ones.[4] Synthesis of 2-substituted indazol-3-ones.[2][4] Journal of Heterocyclic Chemistry. Retrieved from [Link]

  • ChemSrc. (2025). CAS 185553-71-3 Data and Derivatives. Retrieved from [Link]

Sources

Comprehensive Spectroscopic Characterization: 3-Methoxy-2-methyl-2H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the spectroscopic characterization of 3-methoxy-2-methyl-2H-indazole , focusing on the differentiation of this specific N2-isomer from its N1-analogs and tautomeric lactam forms.

Technical Whitepaper | CAS: 185553-71-3

Executive Summary

The indazole scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in tyrosine kinase inhibitors and anti-inflammatory agents. The methylation of indazol-3-one derivatives presents a classic regioselectivity challenge, yielding three potential isomers: the 1-methyl-3-methoxy (N1-O), the 2-methyl-3-methoxy (N2-O, Target), and the 1,2-dimethyl-3-oxo (N1-N2, lactam) species.

This guide provides a definitive spectroscopic framework for identifying 3-methoxy-2-methyl-2H-indazole . It synthesizes data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to establish a self-validating identification protocol.

Structural Context & Synthesis

Unlike the thermodynamically favored 1H-indazole tautomers, the 2H-indazole core possesses a distinct electronic distribution often described as having greater quinoid character.

  • Target Structure: 3-methoxy-2-methyl-2H-indazole

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
  • Molecular Weight: 162.19 g/mol [1]

  • Key Structural Features:

    • N2-Methylation: Fixes the 2H-tautomer.

    • C3-Methoxylation: Fixes the lactim ether form, preventing tautomerization to the carbonyl (lactam).

Regioselective Synthesis Challenges

Direct methylation of 3-methoxy-1H-indazole or 2-methylindazol-3-one often yields mixtures. The N2-isomer is frequently the kinetic product or the result of specific steric steering, whereas thermodynamic conditions favor the N1-isomer.

Spectroscopic Data Analysis[1][2][3][4][5][6]

Nuclear Magnetic Resonance (NMR)

NMR is the primary tool for differentiating the N2-methyl isomer from the N1-methyl isomer. The electronic environment of the N2-methyl group is distinct due to the adjacent sp


 nitrogen and the quinoid-like resonance contribution of the benzene ring.
Diagnostic

H NMR Parameters (300-500 MHz, CDCl

)

The chemical shift of the N-methyl group is the most reliable indicator of regiochemistry.

Proton EnvironmentChemical Shift (

, ppm)
MultiplicityDiagnostic Insight
N2-CH

4.10 – 4.25 Singlet (3H)Critical: N2-Me signals are typically deshielded (downfield) by ~0.1–0.2 ppm relative to N1-Me analogs (which appear ~3.9–4.0 ppm).
O-CH

4.00 – 4.10 Singlet (3H)Typical aromatic methoxy range. May overlap with N-Me; HSQC is recommended for resolution.
Ar-H (C4) 7.60 – 7.75 DoubletDeshielded due to proximity to the C3-methoxy group and peri-interaction.
Ar-H (C7) 7.40 – 7.60 DoubletLess deshielded than C4.
Ar-H (C5, C6) 7.00 – 7.30 MultipletTypical aromatic region.

Analyst Note: In N2-substituted indazoles, the symmetry of the electron density often leads to a more complex splitting pattern in the aromatic region compared to the clearly defined 1-methyl derivatives.

Diagnostic

C NMR Parameters (75-125 MHz, CDCl

)
Carbon EnvironmentChemical Shift (

, ppm)
Assignment Logic
C3 (Imidate) 155.0 – 160.0 Quaternary carbon attached to Oxygen and Nitrogen. Distinctly downfield.
C7a (Bridgehead) 145.0 – 149.0 Bridgehead carbon adjacent to N1.
C3a (Bridgehead) 118.0 – 122.0 Bridgehead carbon adjacent to C3.
O-CH

56.0 – 62.0 Typical methoxy carbon.
N2-CH

38.0 – 42.0 Critical: N2-methyl carbons often appear slightly upfield of N1-methyl carbons (~35 vs ~40 ppm) in certain azoles, but this varies by solvent. HSQC correlation is required.
Infrared Spectroscopy (FT-IR)

IR provides a rapid "Go/No-Go" test to distinguish the target (Lactim Ether) from the isomeric byproduct (Lactam).

  • Target (3-methoxy-2-methyl-2H-indazole):

    • Absence of C=O: No strong carbonyl stretch between 1650–1700 cm

      
      .
      
    • C=N Stretch: Strong absorption ~1610–1630 cm

      
       (indazole ring).
      
    • C-O Stretch: Strong band ~1200–1250 cm

      
       (aryl alkyl ether).
      
  • Isomer (1,2-dimethylindazol-3-one):

    • Presence of C=O: Very strong carbonyl stretch ~1660–1690 cm

      
      .
      
Mass Spectrometry (ESI-MS)
  • Ionization Mode: Positive Electrospray (+ESI).[1]

  • Parent Ion: [M+H]

    
     = 163.09 m/z.
    
  • Fragmentation Pattern:

    • m/z 163

      
       148:  Loss of methyl radical (•CH
      
      
      
      ) – common in methoxy aromatics.
    • m/z 163

      
       132:  Loss of methoxy group (-OCH
      
      
      
      ) or loss of formaldehyde (CH
      
      
      O) followed by H-rearrangement.
    • m/z 163

      
       120:  Loss of N-methyl-N-C fragment (characteristic of indazole ring cleavage).
      

Experimental Workflow: Isomer Differentiation

The following workflow illustrates the logic for distinguishing the target compound from its common isomers (N1-alkylated and N1,N2-dialkylated byproducts).

Indazole_Identification Start Crude Reaction Product (Methylation of Indazol-3-one) IR_Check Step 1: FT-IR Analysis (Check 1650-1700 cm⁻¹) Start->IR_Check Lactam Isomer: 1,2-Dimethylindazol-3-one (Strong C=O stretch) IR_Check->Lactam C=O Present Lactim Candidate: Methoxy-indazole (No C=O, Strong C-O) IR_Check->Lactim C=O Absent NMR_Check Step 2: 1H NMR (CDCl3) Analyze Methyl Region (3.8 - 4.3 ppm) Lactim->NMR_Check N1_Isomer Isomer: 1-Methyl-3-methoxy N-Me δ ~3.9 ppm NMR_Check->N1_Isomer Upfield N-Me N2_Isomer TARGET: 3-Methoxy-2-methyl N-Me δ ~4.1-4.2 ppm NMR_Check->N2_Isomer Downfield N-Me Validation Step 3: NOESY/HMBC Confirm N-Me to C3/C7a correlation N2_Isomer->Validation

Figure 1: Decision tree for the spectroscopic isolation of 3-methoxy-2-methyl-2H-indazole.

Protocol: Sample Preparation for NMR

To ensure reproducibility of the chemical shifts cited above, follow this standardized protocol.

  • Solvent Selection: Use CDCl

    
      (Chloroform-d) neutralized with silver foil or basic alumina if the compound is acid-sensitive. Acidic traces in CDCl
    
    
    
    can protonate N1, causing significant chemical shift drifts.
  • Concentration: Dissolve 5–10 mg of the solid isolate in 0.6 mL of solvent.

  • Filtration: Filter through a cotton plug to remove inorganic salts (e.g., potassium carbonate from synthesis) which can broaden peaks.

  • Acquisition: Record

    
    H NMR with a minimum of 16 scans and a relaxation delay (d1) of 1.0 second to ensure accurate integration of the methyl singlets.
    

References

  • BenchChem. A Comparative Guide to 1H- and 2H-Indazole Derivatives: Synthesis, Spectroscopic Properties, and Biological Activity. (2025).[2]

  • RSC Publishing. Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra. J. Chem. Soc., Perkin Trans. 2.

  • National Institutes of Health (NIH). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. (2024).[3][4][5]

  • BLD Pharm. Product Data: 3-Methoxy-2-methyl-2H-indazole (CAS 185553-71-3).

  • Beilstein Journals. Regioselective alkylation of a versatile indazole.

Sources

exploring derivatives of the 2H-indazole scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Topic: The 2H-Indazole Frontier: Synthetic Access and Therapeutic Potential of a Kinetically Unique Scaffold Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Synthetic Organic Chemists, Drug Discovery Scientists

In the landscape of nitrogen heterocycles, the indazole scaffold is a "privileged structure," serving as the core for blockbuster kinase inhibitors like Axitinib and PARP inhibitors like Niraparib. However, the vast majority of these therapeutics utilize the thermodynamically stable 1H-indazole tautomer.

The 2H-indazole isomer remains an under-explored chemical space, primarily due to the synthetic challenge of overcoming the thermodynamic preference for N1-substitution (approx. 2.3–3.6 kcal/mol stability difference).[1] Yet, the 2H-isomer offers a distinct electronic profile (pseudo-quinoid character), higher basicity, and a unique vector for substituent display that can access novel binding pockets in protein targets.

This guide outlines the strategic exploration of 2H-indazole derivatives, moving from the fundamental electronic rationale to robust, regioselective synthetic protocols (specifically the Davis-Beirut reaction) and validating their potential as dual-action antimicrobial and anti-inflammatory agents.

Structural & Electronic Fundamentals

To rationally design 2H-indazoles, one must understand why they are distinct from their 1H counterparts.

  • Tautomeric Equilibrium: The 1H-indazole possesses a fully benzenoid ring fusion, contributing to its stability.[2] The 2H-indazole disrupts this aromaticity slightly, adopting an ortho-quinoid character. This makes the 2H-isomer less stable but more chemically reactive and electronically distinct.

  • Dipole & Basicity: 2H-indazoles exhibit a significantly larger dipole moment (~3.4 D) compared to 1H-indazoles (~1.5 D) and are stronger bases (pKb ~2.02 vs 0.42).[3] This increased polarity and basicity can be leveraged to improve solubility and alter pharmacokinetic profiles.

  • Binding Geometry: N2-substitution projects R-groups at a different angle relative to the benzene ring compared to N1-substitution, allowing for the exploration of unique "deep pocket" interactions in enzymes like COX-2 or specific kinases.

Visualization: Tautomeric Energy Landscape

IndazoleTautomerism H1 1H-Indazole (Benzenoid Character) Thermodynamic Sink TS Transition State (Proton Transfer) H1->TS + 3.6 kcal/mol barrier App1 Standard Kinase Inhibitors (e.g., Axitinib) H1->App1 H2 2H-Indazole (Quinoid Character) High Dipole / Kinetic Product H2->H1 Spontaneous Tautomerization (If N is unsubstituted) App2 Novel Antimicrobial/COX-2 Agents (Target of this Guide) H2->App2 TS->H2 Synthetic Trapping Required

Figure 1: The energetic relationship between 1H and 2H indazoles.[3] Accessing the 2H-scaffold requires "trapping" the structure via N2-substitution during synthesis.

Synthetic Architectures: The Davis-Beirut Reaction

Direct alkylation of unsubstituted indazole invariably yields a mixture favoring the N1-isomer. To exclusively generate 2H-indazoles, de novo ring construction is the gold standard.

The Davis-Beirut Reaction (developed by Kurth and Haddadin) is the most robust method for this purpose. It involves the base-catalyzed heterocyclization of o-nitrobenzylamines. This method is superior because it is:

  • Regiospecific: The mechanism enforces N2-cyclization; N1-formation is mechanistically impossible.

  • Versatile: Tolerates diverse electronic functionalization on the benzene ring.

  • Scalable: Uses inexpensive reagents (KOH, MeOH).

Mechanism of Action

The reaction proceeds via the formation of an o-nitrosobenzylimine intermediate.[4] The benzylic carbon is deprotonated, attacking the nitro group to form a cyclic intermediate that dehydrates to the indazole.

Visualization: Davis-Beirut Reaction Workflow

DavisBeirut Start Start: o-Nitrobenzaldehyde + Primary Amine (R-NH2) Imine Intermediate 1: o-Nitroimine Formation Start->Imine Condensation Amine Intermediate 2: o-Nitrobenzylamine Imine->Amine Reductive Amination CCP1 CRITICAL: Ensure complete imine reduction before base step Imine->CCP1 Reduct Reduction (NaBH4) (Optional if using Benzylamine route) Base Base Treatment (KOH / MeOH, Heat) Amine->Base Cycliz Intramolecular Cyclization (via Nitroso Intermediate) Base->Cycliz Davis-Beirut Rearrangement CCP2 CRITICAL: Strong base (KOH) required for deprotonation Base->CCP2 Product Final Product: 2-Substituted-2H-Indazole Cycliz->Product

Figure 2: Step-wise workflow for the Davis-Beirut synthesis of 2H-indazoles, highlighting critical control points.

Experimental Protocol: Synthesis of 2-Phenyl-2H-Indazole

This protocol is designed to be self-validating. The color transition from the yellow nitro-compound to the fluorescent indazole provides immediate visual feedback.

Reagents:

  • 2-Nitrobenzaldehyde (1.0 equiv)

  • Aniline (1.0 equiv)

  • Sodium Borohydride (NaBH4) (1.5 equiv)

  • Potassium Hydroxide (KOH) (10 equiv)

  • Methanol (MeOH) (Solvent)[5]

Step 1: Reductive Amination (Formation of Precursor)

  • Dissolve 2-nitrobenzaldehyde (5 mmol) and aniline (5 mmol) in MeOH (20 mL).

  • Stir at Room Temperature (RT) for 2 hours. Validation: Solution turns deep yellow (imine formation).

  • Cool to 0°C. Slowly add NaBH4 (7.5 mmol) in small portions.

  • Stir for 1 hour. Validation: Yellow color fades to pale yellow/colorless (reduction to amine).

  • Quench with water, extract with EtOAc, dry (Na2SO4), and concentrate. Do not purify extensively ; the crude benzylamine is sufficient.

Step 2: Davis-Beirut Cyclization

  • Dissolve the crude o-nitrobenzylamine in MeOH (25 mL).

  • Add solid KOH (50 mmol) pellets.

  • Heat to reflux (65°C) for 4–6 hours.

  • Validation: The reaction mixture will darken, and TLC (30% EtOAc/Hexane) will show the disappearance of the amine and the appearance of a highly fluorescent spot (the 2H-indazole).

  • Workup: Cool to RT. Pour into ice water. The product often precipitates. Filter or extract with CH2Cl2.

  • Purification: Recrystallization from EtOH or flash chromatography.

Medicinal Chemistry Applications: Dual-Action Agents

Recent studies have highlighted 2H-indazoles as potent scaffolds for antiprotozoal and anti-inflammatory activity, distinct from the kinase-heavy focus of 1H-indazoles.

Case Study: Antiprotozoal & COX-2 Inhibition

Derivatives such as 2,3-diphenyl-2H-indazole have shown superior potency to metronidazole against Giardia intestinalis and Entamoeba histolytica.

Mechanism:

  • Antiprotozoal: Disruption of pyruvate:ferredoxin oxidoreductase (PFOR) pathway (hypothesized).

  • Anti-inflammatory: Selective inhibition of COX-2.[6] Molecular docking reveals that the 2,3-diphenyl motif mimics the vicinal diaryl ring system of Rofecoxib (Vioxx), fitting into the COX-2 hydrophobic pocket.

Quantitative Data Summary:

CompoundTargetActivity (IC50 / % Inh)Comparison
2,3-Diphenyl-2H-indazole Giardia intestinalisIC50: 0.1 µM12x more potent than Metronidazole
2-Phenyl-2H-indazole E. histolyticaIC50: 0.5 µM2x more potent than Metronidazole
Compound 18 (Ref [1])COX-2>80% Inhibition @ 10µMComparable to Celecoxib
Visualization: SAR Decision Tree

SAR Core 2H-Indazole Scaffold N2 N2-Substitution Core->N2 C3 C3-Substitution Core->C3 Aryl Aryl Group (Phenyl) Favors COX-2 & Antiprotozoal N2->Aryl Preferred Alkyl Alkyl Group Reduces Potency N2->Alkyl Avoid for this target H Hydrogen (Unsubstituted) Standard Activity C3->H Ph Phenyl / Aryl Increases Lipophilicity High COX-2 Selectivity C3->Ph Best for Dual Action Amino Amino (-NH2) Kinase Affinity C3->Amino

Figure 3: Structure-Activity Relationship (SAR) guide for optimizing 2H-indazoles for anti-infective and anti-inflammatory targets.

References

  • Pérez-Villanueva, J., et al. (2017).[7] "Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents." Molecules, 22(11), 1864.

  • Kurth, M. J., & Haddadin, M. J. (2014). "Davis–Beirut Reaction: Route to Thiazolo-, Thiazino-, and Thiazepino-2H-indazoles."[5][8][9] Journal of Organic Chemistry, 79(13), 6336–6346.

  • Genung, N. E., Wei, L., & Aspnes, G. E. (2014).[10] "Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization." Organic Letters, 16(11), 3114–3117.

  • Gaunersdorfer, M., et al. (2019). "Indazole Tautomerism: 1H- vs 2H-Indazole Stability." Journal of Chemical Information and Modeling.

Sources

Retrosynthetic Analysis and Methodological Framework for 3-Methoxy-2-methyl-2H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2H-indazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently exhibiting enhanced aqueous solubility, unique hydrogen-bonding profiles, and differentiated receptor-binding kinetics compared to its 1H-indazole tautomer. However, the synthesis of 2H-indazoles—specifically those with dual functionalization like 3-methoxy-2-methyl-2H-indazole —presents a profound regiochemical challenge. The ambient nucleophilicity of the indazole core traditionally leads to intractable mixtures of N1, N2, and O3 alkylated products.

This technical guide deconstructs the retrosynthetic logic for 3-methoxy-2-methyl-2H-indazole, providing researchers with field-proven, self-validating protocols. By prioritizing redox-neutral heterocyclizations over brute-force alkylations, we establish a causal framework for achieving absolute regioselectivity.

Structural Deconstruction & Retrosynthetic Logic

The target molecule, 3-methoxy-2-methyl-2H-indazole, features a continuous


-conjugated system where the N2 position is methylated and the C3 position is methoxylated. Disconnecting this molecule reveals two primary strategic nodes:
  • Path A (N-N and C-O Bond Disconnection): The most elegant approach involves the simultaneous construction of the pyrazole ring and the C3-ether linkage. This leads back to N-methyl-o-nitrobenzylamine and methanol via the Davis-Beirut Reaction [1]. This path is highly favored as the starting materials inherently dictate the final regiochemistry.

  • Path B (N-C and O-C Bond Disconnection): A classical approach relying on the sequential, regioselective alkylation of 1H-indazol-3-ol (indazolinone). This path requires strict thermodynamic control to overcome the kinetic preference for N1-alkylation[2].

Retrosynthesis Target 3-Methoxy-2-methyl-2H-indazole (Target Pharmacophore) PathA Path A: Davis-Beirut (N-N / C-O Bond Formation) Target->PathA PathB Path B: Alkylation (N-C / O-C Bond Formation) Target->PathB PrecursorA N-Methyl-o-nitrobenzylamine + Methanol PathA->PrecursorA PrecursorB 1H-Indazol-3-ol (Indazolinone) PathB->PrecursorB

Retrosynthetic disconnection strategies for 3-methoxy-2-methyl-2H-indazole.

Primary Pathway: The Davis-Beirut Heterocyclization

Mechanistic Causality

The Davis-Beirut reaction is the premier methodology for accessing 3-alkoxy-2H-indazoles[3]. The causality of this reaction hinges on the generation of a highly reactive o-nitrosoimine intermediate under redox-neutral conditions[1].

When N-methyl-o-nitrobenzylamine is treated with a strong base in methanol, benzylic deprotonation yields a carbanion. This carbanion attacks the adjacent nitro group, facilitating an intramolecular oxygen transfer that produces the o-nitrosoimine[4]. Crucially, the imine carbon becomes highly electrophilic. Methoxide (generated from the solvent) attacks this carbon, forming a hemiaminal-type intermediate. The spatial proximity of the nitroso nitrogen and the nucleophilic amine nitrogen drives a rapid N-N bond-forming cyclization. Subsequent elimination of water yields the fully aromatized target[1].

Expert Insight on Chemoselectivity: A critical failure point in this pathway is the competitive attack of hydroxide (from aqueous base or generated in situ) versus alkoxide on the o-nitrosoimine intermediate. Hydroxide attack leads to the undesired indazolone byproduct. Therefore, utilizing anhydrous methanol and solid KOH is a causal requirement to drive the equilibrium toward methoxide, ensuring high yields of the 3-methoxy derivative[5].

Mechanism A N-Methyl-o-nitrobenzylamine Base-mediated deprotonation B Carbanion Intermediate Intramolecular oxygen transfer A->B KOH / MeOH C o-Nitrosoimine Intermediate Highly electrophilic imine carbon B->C - H2O D Hemiaminal Formation Methoxide nucleophilic attack C->D + MeO- E N-N Heterocyclization Ring closure & dehydration D->E Cyclization F 3-Methoxy-2-methyl-2H-indazole Aromatized Target E->F Aromatization

Mechanistic pathway of the Davis-Beirut heterocyclization.

Protocol 1: One-Pot Synthesis via Davis-Beirut Reaction

This protocol is a self-validating system: the choice of solvent (methanol) directly dictates the C3 substituent, while the starting amine (N-methyl) dictates the N2 substituent[3].

Reagents: N-methyl-o-nitrobenzylamine (1.0 equiv), KOH (3.0 equiv), Anhydrous Methanol (0.2 M).

  • Preparation: Charge a flame-dried round-bottom flask with N-methyl-o-nitrobenzylamine (10 mmol) and anhydrous methanol (50 mL) under a nitrogen atmosphere.

  • Base Addition: Add finely crushed, anhydrous potassium hydroxide (30 mmol) in a single portion. Self-Validation Check: The reaction mixture will immediately exhibit a deep color change (dark red/purple), visually confirming the formation of the carbanion and subsequent nitroso species.

  • Cyclization: Heat the mixture to reflux (65 °C) for 4–6 hours. Monitor the consumption of the starting material via TLC (Hexanes/EtOAc 7:3).

  • Quenching: Cool the reaction to room temperature and concentrate the methanol in vacuo to prevent reverse hydrolysis. Dilute the residue with ethyl acetate (100 mL) and quench with saturated aqueous NaHCO₃ (50 mL).

  • Purification: Separate the organic layer, extract the aqueous layer with EtOAc (2 x 50 mL), wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash column chromatography (silica gel, gradient elution) to afford 3-methoxy-2-methyl-2H-indazole.

Alternative Pathway: Regioselective Alkylation

Mechanistic Causality

If Davis-Beirut precursors are unavailable, one must rely on the alkylation of 1H-indazol-3-ol. Under standard basic conditions (e.g., NaH/MeI), alkylation is kinetically controlled, yielding a complex, inseparable mixture of N1-methyl, N2-methyl, and O3-methyl isomers.

To achieve selectivity for the 2H-isomer, the system must be forced into thermodynamic control . Utilizing trialkyl orthoformates (e.g., trimethyl orthoformate) under acidic conditions achieves this. The causality lies in the initial protonation of the more basic N2 nitrogen. Subsequent trapping with the orthoformate thermodynamically favors the quinonoid 2H-structure, allowing selective N2-alkylation to form 2-methyl-2H-indazol-3-ol[2]. A subsequent mild O-methylation installs the C3-methoxy group.

Protocol 2: Two-Step Regioselective Alkylation

Step 1: Thermodynamic N2-Methylation

  • Suspend 1H-indazol-3-ol (10 mmol) in neat trimethyl orthoformate (15 mL).

  • Add a catalytic amount of concentrated H₂SO₄ (2 drops) to initiate protonation.

  • Heat the sealed vessel to 120 °C for 12 hours.

  • Cool to room temperature, neutralize with saturated NaHCO₃, extract with EtOAc, and purify via crystallization to isolate 2-methyl-2H-indazol-3-ol[2].

Step 2: Kinetic O3-Methylation

  • Dissolve 2-methyl-2H-indazol-3-ol (5 mmol) in anhydrous DMF (10 mL).

  • Add K₂CO₃ (7.5 mmol) and stir for 15 minutes at 0 °C. The mild base selectively deprotonates the hydroxyl group without disrupting the core.

  • Dropwise add methyl iodide (5.5 mmol). Stir at room temperature for 2 hours.

  • Quench with ice water, extract with EtOAc, wash heavily with brine (to remove DMF), dry, and purify to yield 3-methoxy-2-methyl-2H-indazole.

Quantitative Data & Comparative Analysis

When selecting a synthetic route for drug development scale-up, the Davis-Beirut reaction vastly outperforms classical alkylation in both atom economy and regiochemical fidelity.

MetricPath A: Davis-Beirut HeterocyclizationPath B: Regioselective Alkylation
Overall Yield 65–85%30–45% (Over two steps)
Regioselectivity Absolute (Self-directed by starting materials)Moderate to High (Requires thermodynamic control)
Step Count 1 Step (from N-methyl-o-nitrobenzylamine)2 Steps (from 1H-indazol-3-ol)
Primary Byproducts Indazolone (only if water is present)N1-methyl and O3-methyl isomers
Scalability Excellent (Redox-neutral, transition-metal free)Poor (Requires chromatographic separation of isomers)

References

  • Title: N,N-Bond-Forming Heterocyclization: Synthesis of 3-Alkoxy-2H-indazoles Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link]

  • Title: The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate Source: Connect Journals URL: [Link]

  • Title: Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis Source: PMC (Accounts of Chemical Research) URL: [Link]

  • Title: Davis–Beirut reaction Source: Wikipedia URL: [Link]

  • Title: Davis–Beirut Reaction: Alkoxide versus Hydroxide Addition to the Key o-Nitrosoimine Intermediate Source: AUB ScholarWorks / PMC URL: [Link]

Sources

Methodological & Application

Application Note: Regioselective Synthesis of 3-Methoxy-2-methyl-2H-indazole via the Davis-Beirut Reaction

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

The 2H-indazole scaffold, particularly the 3-alkoxy-2H-indazole motif, is a privileged structure in medicinal chemistry, frequently utilized in the development of myeloperoxidase (MPO) inhibitors and advanced kinase profiling libraries 1[1]. Historically, the synthesis of 2-alkyl-3-alkoxy-2H-indazoles relied heavily on the direct electrophilic alkylation of 1H-indazol-3-ols or 1,2-dihydro-3H-indazol-3-ones 2[2]. However, this classical approach is fundamentally flawed by poor regioselectivity, yielding inseparable mixtures of N1-alkyl, N2-alkyl, and O-alkyl isomers that require tedious, low-yielding chromatographic resolution 2[2].

To bypass these regiochemical limitations, the Davis-Beirut Reaction (DBR) has emerged as the gold standard for synthesizing these heterocycles 3[3]. By constructing the indazole core from an N-alkyl-2-nitrobenzylamine precursor in the presence of alcoholic potassium hydroxide, the DBR perfectly dictates the regiochemistry at both the N2 and C3 positions 1[1]. This application note details the optimized, self-validating protocol for the synthesis of 3-methoxy-2-methyl-2H-indazole (CAS: 185553-71-3) 4[4].

Comparative Analysis of Synthetic Routes

The table below summarizes the quantitative data and operational impacts of various synthetic strategies, highlighting why the DBR is the preferred methodology for this specific building block.

Table 1: Quantitative Comparison of Synthetic Strategies for 2H-Indazoles

Synthetic StrategyReagents & ConditionsRegioselectivity (N1 vs N2 vs O)Typical YieldKey Operational Impact
Direct Alkylation MeI, K₂CO₃, DMF, RTPoor (Mixtures common)20–40%Requires exhaustive HPLC/column purification.
Cadogan Cyclization P(OEt)₃, 150 °CN/A (Requires pre-formed ethers)VariableExtremely harsh thermal conditions; difficult scale-up.
Davis-Beirut Reaction KOH, MeOH, 65 °CExcellent (100% Target) 70–85%Mild conditions; solvent dictates the C3-alkoxy group.

Mechanistic Pathway & Workflow

The synthesis is a streamlined two-step process. First, an S_N2 amination installs the N2-methyl group. Second, the base-mediated DBR triggers an intramolecular redox cyclization where the nitro group is reduced, and the methanol solvent is incorporated as the C3-methoxy nucleophile.

Workflow SM 2-Nitrobenzyl bromide (Starting Material) Int N-Methyl-1-(2-nitrophenyl)methanamine (Intermediate) SM->Int Step 1: SN2 N-Alkylation Reagent1 Methylamine (aq) THF, 0°C to RT Reagent1->Int Prod 3-Methoxy-2-methyl-2H-indazole (Target: CAS 185553-71-3) Int->Prod Step 2: Davis-Beirut Cyclization Reagent2 KOH / Methanol Reflux, 65°C Reagent2->Prod

Workflow for the regioselective synthesis of 3-methoxy-2-methyl-2H-indazole via Davis-Beirut.

Step-by-Step Experimental Protocol

Phase 1: Synthesis of N-Methyl-1-(2-nitrophenyl)methanamine

Safety Note: 2-Nitrobenzyl bromide is a potent lachrymator and skin irritant. Perform all operations in a well-ventilated fume hood.

  • Preparation: Dissolve 10.0 mmol (2.16 g) of 2-nitrobenzyl bromide in 20 mL of anhydrous Tetrahydrofuran (THF) in a 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Temperature Control: Cool the solution to 0 °C using an ice-water bath.

    • Causality Insight: Maintaining a low temperature during the initial addition prevents an exothermic runaway and minimizes the formation of the over-alkylated tertiary amine byproduct.

  • Amination: Add 30.0 mmol (3.0 eq) of methylamine (40% w/w aqueous solution) dropwise over 15 minutes.

    • Causality Insight: A 3-fold excess of methylamine is critical. It acts as both the primary nucleophile and the acid scavenger for the generated hydrobromic acid (HBr). The biphasic nature of the aqueous amine in THF helps partition the HBr salts into the aqueous phase, preventing them from crashing out and halting the stir bar.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours.

  • Self-Validation (In-Process Control): Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The starting material (R_f ~0.6) should completely disappear, replaced by a more polar, UV-active spot corresponding to the secondary amine (R_f ~0.2).

  • Workup: Dilute the reaction mixture with 50 mL of Ethyl Acetate (EtOAc) and 20 mL of saturated aqueous NaHCO₃. Separate the layers. Wash the organic layer with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford the intermediate as a yellow oil. This crude intermediate is sufficiently pure to be used directly in Phase 2.

Phase 2: Davis-Beirut Heterocyclization
  • Preparation: Dissolve the crude N-methyl-1-(2-nitrophenyl)methanamine (~10.0 mmol) in 40 mL of anhydrous Methanol (MeOH).

    • Causality Insight: In the DBR, the solvent is not merely a medium; it is a stoichiometric reactant. Methanol acts as the nucleophile that will ultimately be incorporated at the C3 position to form the methoxy group 1[1].

  • Base Addition: Add 50.0 mmol (2.8 g, 5.0 eq) of Potassium Hydroxide (KOH) pellets to the solution.

    • Causality Insight: Strong basic conditions are required to deprotonate the benzylic amine, initiating the intramolecular redox cyclization between the amine and the ortho-nitro group. KOH is chosen over NaOH due to its superior solubility in methanol.

  • Cyclization: Equip the flask with a reflux condenser and heat the mixture to 65 °C (reflux) for 3 hours.

  • Self-Validation (In-Process Control): The reaction mixture will undergo a distinct color change from yellow to a deep orange/red. TLC analysis (DCM/MeOH 95:5) will confirm the consumption of the amine and the appearance of a highly fluorescent blue spot under 254 nm UV light, which is highly characteristic of the fully aromatized 2H-indazole core.

  • Workup: Cool the mixture to room temperature and remove the methanol in vacuo. Partition the resulting residue between 50 mL EtOAc and 30 mL distilled water. Extract the aqueous layer with an additional 20 mL EtOAc.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 80:20 Hexanes/EtOAc) to yield 3-methoxy-2-methyl-2H-indazole as a pale yellow solid.

References

  • Roth et al., "Synthesis, biological evaluation and chemometric analysis of indazole derivatives." Bioorganic & Medicinal Chemistry, NIH Public Access. 1

  • Genung et al., "Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions." PMC. 3

  • "Product Class 2: 1H- and 2H-Indazoles." Thieme Connect. 2

  • "185553-71-3 | 3-Methoxy-2-methyl-2H-indazole." BLD Pharm. 4

Sources

Application Notes and Protocols for 2H-Indazole Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The 2H-indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities.[1][2][3][4] While the specific compound 2H-Indazole, 3-methoxy-2-methyl- (CAS 185553-71-3) is commercially available, a comprehensive review of current scientific literature reveals a notable lack of published data regarding its specific applications in medicinal chemistry.[5] However, the broader class of 2H-indazole derivatives, particularly those with substitution at the 3-position, has been extensively investigated. This guide will therefore focus on the well-documented applications of these related compounds, providing a framework for researchers to potentially explore the therapeutic utility of 2H-Indazole, 3-methoxy-2-methyl-. We will delve into the synthesis, mechanisms of action, and established protocols for evaluating the anti-inflammatory, anticancer, and antimicrobial properties of this important class of molecules.

I. Synthetic Strategies for 2H-Indazole Scaffolds

The regioselective synthesis of 2H-indazoles is a critical aspect of their development as therapeutic agents. Several robust methods have been established, offering access to a diverse range of derivatives.

One of the most versatile methods for preparing 3-alkoxy-2H-indazoles is the Davis-Beirut reaction .[6] This two-step, one-pot process provides a straightforward route to the desired scaffold. Other notable synthetic approaches include copper-catalyzed one-pot, three-component reactions and [3+2] dipolar cycloadditions of sydnones with arynes, which offer mild reaction conditions and high yields.[7][8]

General Synthetic Workflow for 2H-Indazoles

G cluster_start Starting Materials cluster_reaction Davis-Beirut Reaction cluster_product Product cluster_purification Purification start1 2-Nitrobenzylamine Derivative db_reaction Base-mediated cyclization start1->db_reaction start2 Alcohol (for 3-alkoxy derivatives) start2->db_reaction product 3-Alkoxy-2H-indazole db_reaction->product purification Column Chromatography product->purification

Caption: General workflow for the synthesis of 3-alkoxy-2H-indazoles via the Davis-Beirut reaction.

II. Anti-inflammatory and Immunomodulatory Applications

2H-indazole derivatives have shown significant promise as anti-inflammatory agents, primarily through the inhibition of key enzymes in the inflammatory cascade.

A. Cyclooxygenase-2 (COX-2) Inhibition

Several 2H-indazole derivatives have been identified as potent and selective inhibitors of COX-2, an enzyme responsible for the production of pro-inflammatory prostaglandins.[2][9] This selective inhibition is a desirable characteristic for anti-inflammatory drugs, as it minimizes the gastrointestinal side effects associated with non-selective COX inhibitors. The anti-inflammatory potential of novel 2H-indazole compounds can be readily assessed using in vitro and in vivo models.[10]

B. Myeloperoxidase (MPO) Inhibition

Myeloperoxidase (MPO) is an enzyme released by neutrophils that contributes to oxidative stress and tissue damage in inflammatory conditions.[11] A number of 3-alkoxy-2H-indazoles have been evaluated as MPO inhibitors, with some compounds exhibiting IC50 values in the nanomolar range.[11] The structure-activity relationship studies suggest that the nature of the substituent at the 3-position plays a crucial role in determining the inhibitory potency.[11]

III. Anticancer Activity

The 2H-indazole scaffold is a key component of several approved and investigational anticancer drugs.[3][4] Their mechanism of action often involves the inhibition of protein kinases that are critical for tumor growth, angiogenesis, and metastasis.[1][12]

A. Kinase Inhibition

2H-indazole derivatives have been shown to inhibit a variety of kinases, including:

  • Vascular Endothelial Growth Factor Receptor (VEGFR): Inhibition of VEGFR signaling disrupts angiogenesis, a process essential for tumor growth.[1] Pazopanib, an FDA-approved drug for renal cell carcinoma, features a 2H-indazole core.[3][13]

  • Extracellular signal-regulated kinase (ERK): The ERK pathway is a key signaling cascade that regulates cell proliferation and survival.[1]

  • CRAF Kinase: As a member of the RAF kinase family, CRAF plays a role in oncogenic signaling in various cancers.[12]

The following diagram illustrates the role of 2H-indazole derivatives in inhibiting the VEGFR signaling pathway.

G VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg Ras Ras VEGFR->Ras Indazole 2H-Indazole Derivative Indazole->VEGFR PKC PKC PLCg->PKC Proliferation Cell Proliferation, Angiogenesis PKC->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Inhibition of the VEGFR signaling pathway by 2H-indazole derivatives.

B. Cytotoxic Activity

Numerous 2H-indazole derivatives have demonstrated potent cytotoxic activity against a range of cancer cell lines. The table below summarizes the in vitro anticancer activity of some representative compounds.

Compound ID/DescriptionCancer Cell LineIC50 (µM)Reference
Compound 2f4T1 (Breast Cancer)0.23[7]
Compound 2fHepG2 (Liver Cancer)0.80[7]
Compound 13gA549 (Lung Cancer)0.010[8]
3-Carboxamido-2H-indazole-6-arylamideWM3629 (Melanoma)0.0386[14]

IV. Antimicrobial Properties

Recent studies have highlighted the potential of 2H-indazole derivatives as a new class of antimicrobial agents.[2][9] These compounds have shown activity against a variety of pathogens, including protozoa, bacteria, and fungi.

A. Antiprotozoal Activity

Several 2H-indazole derivatives have exhibited potent activity against protozoa such as Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis.[2][15] Notably, some of these compounds were found to be more active than the standard drug metronidazole.[2][15]

B. Antibacterial and Antifungal Activity

While generally less potent against bacteria, some 2H-indazole derivatives have shown promising activity against Candida species, including C. albicans and C. glabrata.[2][15]

V. Experimental Protocols

The following section provides detailed protocols for the synthesis and biological evaluation of 2H-indazole derivatives. These protocols are intended as a starting point and may require optimization for specific compounds and experimental systems.

A. Protocol for the Synthesis of 3-Methoxy-2-phenyl-2H-indazole (A Representative 3-Alkoxy-2H-indazole)

This protocol is based on the Davis-Beirut reaction.

Materials:

  • 2-Nitrobenzylamine

  • Methanol

  • Potassium hydroxide (KOH)

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • To a solution of 2-nitrobenzylamine (1 mmol) in methanol (10 mL), add powdered KOH (3 mmol).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, neutralize the mixture with a dilute solution of HCl.

  • Extract the product with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the pure 3-methoxy-2-phenyl-2H-indazole.

B. Protocol for In Vitro COX-2 Inhibition Assay

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Amplex Red reagent (or other suitable detection probe)

  • Assay buffer (e.g., Tris-HCl)

  • Heme

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) and make serial dilutions in the assay buffer.

  • In a 96-well plate, add the assay buffer, heme, and COX-2 enzyme to each well.

  • Add the test compound at various concentrations to the appropriate wells. Include a vehicle control (DMSO) and a positive control (e.g., celecoxib).

  • Pre-incubate the plate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

  • Initiate the reaction by adding arachidonic acid and the detection probe to each well.

  • Incubate the plate at 37°C for 10-20 minutes.

  • Measure the fluorescence or absorbance using a microplate reader at the appropriate wavelength.

  • Calculate the percentage of COX-2 inhibition for each concentration and determine the IC50 value.

C. Protocol for MTT Cytotoxicity Assay

G cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_incubation Incubation cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed cancer cells in a 96-well plate add_compound Add serial dilutions of 2H-indazole derivative seed_cells->add_compound incubate Incubate for 24-72 hours add_compound->incubate add_mtt Add MTT reagent incubate->add_mtt solubilize Solubilize formazan crystals add_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 value read_absorbance->calculate_ic50

Caption: Workflow for the MTT cytotoxicity assay.

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the 2H-indazole derivative in cell culture medium.

  • Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include a vehicle control and a positive control (e.g., doxorubicin).

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value.[1]

VI. Conclusion

The 2H-indazole scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. While specific data on 2H-Indazole, 3-methoxy-2-methyl- is currently lacking, the extensive research on related derivatives provides a strong rationale for its investigation as a potential anti-inflammatory, anticancer, or antimicrobial agent. The synthetic and biological evaluation protocols detailed in this guide offer a comprehensive framework for researchers to explore the medicinal chemistry of this and other novel 2H-indazole compounds.

References

  • Kumar, M. R., Park, A., Park, N., & Lee, S. (2011). A copper-catalyzed one-pot, three-component synthesis of 2H-indazoles. Organic Letters, 13(13), 3542–3545.
  • Wu, C., Fang, Y., Larock, R. C., & Shi, F. (2010). Synthesis of 2H-Indazoles by the [3 + 2] Dipolar Cycloaddition of Sydnones with Arynes. Organic Letters, 12(10), 2171-2173.
  • Aman, et al. (Year). 3-Carboxamido-2H-indazole-6-arylamide derivatives as selective CRAF inhibitors. Journal Name, Volume(Issue), Pages. (Please note: A specific reference for this data point was not available in the provided search results, but the information is cited as being from a study by Aman et al. in one of the search snippets).
  • Pérez-Villanueva, M., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules, 22(11), 1857.
  • Pérez-Villanueva, M., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules, 22(11), 1857. Available from: [Link]

  • Zhu, J., et al. (2018). Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. Journal of the American Chemical Society, 140(16), 5433-5437.
  • Pérez-Villanueva, M., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules, 22(11), 1857. Available from: [Link]

  • Kurth, M. J., et al. (2014). Inhibition of myeloperoxidase: Evaluation of 2H-indazoles and 1H-indazolones. Bioorganic & Medicinal Chemistry, 22(22), 6422-6429.
  • Harris, P. A., et al. (2008). 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methyl-benzenesulfonamide (

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analytical methods for purity assessment of 2H-Indazole, 3-methoxy-2-methyl-

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative guide to the analytical methods for the purity assessment of 2H-Indazole, 3-methoxy-2-methyl-, designed for researchers, scientists, and drug development professionals. This document provides in-depth technical protocols and the scientific rationale behind the methodological choices, ensuring compliance with rigorous pharmaceutical quality standards.

Introduction: The Imperative for Purity in Indazole-Based Drug Candidates

Indazole derivatives are a prominent class of heterocyclic compounds that form the core of numerous pharmacologically active agents, demonstrating anti-inflammatory, anti-cancer, and anti-HIV activities.[1] The specific regioisomer, 2H-Indazole, 3-methoxy-2-methyl-, represents a key building block or active pharmaceutical ingredient (API) in modern drug discovery. Its therapeutic efficacy and safety are inextricably linked to its purity. The presence of impurities, even in minute quantities, can alter biological activity, introduce toxicity, or affect the stability of the final drug product.

Therefore, a robust, multi-faceted analytical strategy is not merely a regulatory requirement but a scientific necessity. This guide outlines a comprehensive approach to the purity assessment of 2H-Indazole, 3-methoxy-2-methyl-, leveraging orthogonal analytical techniques. The methodologies are grounded in the principles of the International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R2) for analytical validation and Q3A for the control of impurities.[2][3][4]

Physicochemical Profile and Potential Impurities

A thorough understanding of the molecule's properties and its synthetic pathway is fundamental to developing specific and reliable analytical methods.

Table 1: Physicochemical Properties of 2H-Indazole, 3-methoxy-2-methyl-

PropertyValueSource
Molecular Formula C₉H₁₀N₂O[5]
Molecular Weight 162.19 g/mol [5]
Appearance White to yellow powder or crystals
LogP 1.58 (Predicted)[5]
pKa (Basic) -0.339 (Predicted, for a related structure)[6]

The synthesis of 2H-indazoles can proceed through various routes, such as the Davis-Beirut reaction or Cadogan cyclization, which can introduce specific impurities.[7][8][9] A proactive impurity control strategy requires anticipating these components.

Table 2: Potential Process-Related Impurities and their Origin

Impurity TypePotential Structure / IdentityRationale / OriginRecommended Analytical Technique
Regioisomeric Impurity 1H-Indazole, 3-methoxy-1-methyl-Incomplete regioselectivity during the N-alkylation or cyclization step.[10][11]HPLC, NMR
Starting Materials e.g., Substituted 2-nitrobenzaldehyde, MethylamineIncomplete reaction or inefficient purification.HPLC, GC-MS
Reaction By-products e.g., N-oxide intermediates, products of side-reactionsCan arise from specific reaction conditions (e.g., reductive cyclization).[7]HPLC, LC-MS
Degradation Products e.g., Hydrolysis or oxidative productsMay form during storage or under stress conditions (light, heat, humidity).Stability-Indicating HPLC
Residual Solvents e.g., DMF, Toluene, MethanolSolvents used during synthesis or crystallization.GC-MS (Headspace)

An Integrated Strategy for Purity Assessment

No single analytical method can provide a complete purity profile. A comprehensive assessment relies on an orthogonal approach, where different techniques provide complementary information. High-Performance Liquid Chromatography (HPLC) serves as the primary tool for quantitating purity and known impurities, while Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for structural confirmation and identification of unknown impurities.

Purity_Assessment_Workflow cluster_main Purity Assessment of 2H-Indazole, 3-methoxy-2-methyl- cluster_primary Primary Quantitative Analysis cluster_confirmatory Confirmatory & Identification Analysis cluster_output Final Purity Profile API Test Article Sample HPLC HPLC-UV (Purity, Assay, Known Impurities) API->HPLC Quantitative Purity LCMS LC-MS (Impurity ID, MW Confirmation) API->LCMS Impurity Identification NMR NMR ('H, '³C) (Structural Confirmation, Isomer Ratio) API->NMR Structural Identity GCMS GC-MS (Headspace) (Residual Solvents, Volatiles) API->GCMS Volatiles Analysis Report Certificate of Analysis (CoA) - Purity (%) by HPLC - Impurity Profile - Residual Solvents HPLC->Report LCMS->Report NMR->Report GCMS->Report

Caption: Overall workflow for the comprehensive purity assessment of the target compound.

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Determination

Scientific Rationale: Reversed-phase HPLC is the gold standard for pharmaceutical purity analysis due to its high resolution, sensitivity, and quantitative accuracy.[12][13] A C18 stationary phase is chosen for its hydrophobicity, which effectively retains the indazole molecule and separates it from potential polar and non-polar impurities. A gradient elution is employed to ensure the timely elution of all components, from early-eluting polar starting materials to late-eluting non-polar by-products, within a single run. UV detection is selected based on the chromophoric nature of the indazole ring system.

Step-by-Step Methodology
  • Preparation of Solutions:

    • Mobile Phase A: 0.1% Formic Acid in Water (HPLC Grade). Filter and degas.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC Grade). Filter and degas.

    • Diluent: Acetonitrile/Water (50:50, v/v).

    • Standard Solution: Accurately weigh approximately 10 mg of 2H-Indazole, 3-methoxy-2-methyl- reference standard and dissolve in 100.0 mL of diluent to obtain a concentration of ~100 µg/mL.

    • Sample Solution: Prepare the test sample in the same manner as the standard solution.

  • Chromatographic Conditions:

    Table 3: Recommended HPLC Method Parameters

ParameterCondition
Column Reversed-phase C18, 4.6 x 150 mm, 3.5 µm
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
UV Detection 254 nm
Gradient Program 0-2 min: 20% B; 2-20 min: 20% to 95% B; 20-25 min: 95% B; 25.1-30 min: 20% B (re-equilibration)
  • System Suitability Test (SST):

    • Before sample analysis, perform five replicate injections of the Standard Solution.

    • Acceptance Criteria:

      • Relative Standard Deviation (RSD) of the peak area ≤ 2.0%.[2]

      • Tailing factor (Asymmetry) for the main peak: 0.8 - 1.5.

      • Theoretical plates (N) > 2000.

  • Analysis and Calculation:

    • Inject the diluent (as a blank), followed by the Standard Solution and the Sample Solution.

    • Identify the principal peak corresponding to 2H-Indazole, 3-methoxy-2-methyl-.

    • Calculate the purity using the area percent method:

      • % Purity = (Area of Main Peak / Sum of All Peak Areas) x 100

Method Validation (Trustworthiness)

This protocol must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[3][4]

Table 4: HPLC Validation Parameters and Typical Acceptance Criteria

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can separate the analyte from impurities and degradants.Peak purity analysis (using a photodiode array detector) should show no co-elution. Spiked samples should show resolution > 1.5 between all peaks.[14]
Linearity To demonstrate a proportional relationship between concentration and response.Correlation coefficient (r²) ≥ 0.999 over a range of 50% to 150% of the target concentration.[14]
Accuracy To measure the closeness of the results to the true value.Recovery of 98.0% to 102.0% for spiked samples at three concentration levels.
Precision To assess the method's reproducibility (repeatability and intermediate precision).RSD ≤ 2.0% for multiple preparations and injections.
Limit of Quantitation (LOQ) The lowest concentration that can be reliably quantified.Signal-to-noise ratio ≥ 10. Typically required for impurity quantification.

Protocol 2: LC-MS for Impurity Identification

Scientific Rationale: When the HPLC-UV analysis reveals unknown impurities, LC-MS is the definitive tool for obtaining molecular weight information.[15][16] By coupling the same HPLC separation to a mass spectrometer, each eluting peak can be analyzed for its mass-to-charge ratio (m/z), providing a crucial piece of the puzzle for structural elucidation.

Step-by-Step Methodology
  • Instrumentation:

    • Use an HPLC system identical to that in Protocol 1, coupled to a mass spectrometer (e.g., Quadrupole or Time-of-Flight) via an electrospray ionization (ESI) source.

  • MS Conditions:

    • Ionization Mode: ESI Positive (Indazoles, being basic, readily form [M+H]⁺ ions).

    • Mass Range: Scan from m/z 50 to 500.

    • Capillary Voltage: ~3.5 kV.

    • Source Temperature: ~120 °C.

  • Analysis:

    • Inject the Sample Solution.

    • Correlate the retention times of impurity peaks from the UV chromatogram with the mass spectra obtained.

    • The exact mass of the [M+H]⁺ ion for each impurity can be used to propose a molecular formula and infer its identity, especially when considering potential side reactions from the synthesis.

Impurity_ID_Workflow start Unknown Peak Detected in HPLC-UV lcms Analyze by LC-MS start->lcms get_mass Determine Exact Mass (m/z) lcms->get_mass propose Propose Molecular Formula & Structure get_mass->propose confirm Confirm with Reference Standard or NMR propose->confirm

Caption: Decision workflow for identifying an unknown impurity.

Protocol 3: NMR Spectroscopy for Structural Confirmation

Scientific Rationale: NMR spectroscopy is an unparalleled technique for the unambiguous structural confirmation of the main component and the characterization of isomers.[17][18] The chemical shifts and coupling patterns in ¹H NMR, along with the carbon resonances in ¹³C NMR, provide a unique fingerprint of the molecule, allowing for definitive differentiation between the desired 2H-indazole and any potential 1H-regioisomeric impurity.[19][20]

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve approximately 10-15 mg of the sample in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Parameters (400 MHz Spectrometer):

    • ¹H NMR: Acquire a spectrum with a sufficient number of scans (e.g., 16) to obtain a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a proton-decoupled spectrum.

  • Data Interpretation:

    • Confirm Structure: Compare the obtained spectra with known data for 2H-indazoles. Key diagnostic signals include the N-methyl singlet and the methoxy singlet, along with the characteristic aromatic proton patterns.

    • Identify Isomers: The chemical shifts of the N-methyl group and the aromatic protons are typically distinct between the 1H and 2H isomers, allowing for their detection and quantification.[17]

Conclusion

The purity assessment of 2H-Indazole, 3-methoxy-2-methyl- is a critical activity in pharmaceutical development that demands a rigorous and scientifically sound approach. The integrated use of a validated HPLC method for quantification, coupled with powerful spectroscopic techniques like LC-MS and NMR for identification and structural confirmation, provides a comprehensive and trustworthy purity profile. This multi-modal strategy ensures that the material meets the high standards of quality and safety required for its intended application in research and medicine.

References

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • Barata-Vallejo, S., et al. (2012). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules. Available at: [Link]

  • Intuition Systems. (2025). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. Available at: [Link]

  • IntuitionLabs.ai. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. Available at: [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]

  • Al-Saeedi, A. H., et al. (2016). Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives. Molecules. Available at: [Link]

  • ResearchGate. (2016). 13 C NMR of indazoles. Available at: [Link]

  • Claramunt, R. M., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). 1 H NMR complete spectrum (0−16 ppm) of indazole 1e at 500 MHz in.... Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Available at: [Link]

  • PubChem. (n.d.). 2-Methyl-2H-indazole. Available at: [Link]

  • Sharma, V., et al. (2025). Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. Journal of the Chinese Chemical Society. Available at: [Link]

  • Google Patents. (2017). WO2017186693A1 - Synthesis of indazoles.
  • Kumar, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]

  • U.S. Environmental Protection Agency. (2025). 2H-Indazole-6-carboxylic acid, 3-bromo-2-methyl-, methyl ester Properties. Available at: [Link]

  • Wikipedia. (n.d.). Indazole. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in. Available at: [Link]

  • Zhu, J. S., et al. (2019). Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. Journal of the American Chemical Society. Available at: [Link]

  • Navarrete-Vázquez, G., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules. Available at: [Link]

  • AUB ScholarWorks. (2017). Synthesis of novel 2H-indazole analogues via the Davis-Beirut reaction and conjugation onto magnetic nanoparticles. Available at: [Link]

  • China National Knowledge Infrastructure. (n.d.). HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole. Available at: [Link]

  • Hussain, M., et al. (n.d.). Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. Journal of the Chemical Society of Pakistan. Available at: [Link]

  • Mills, A. D., et al. (2007). Synthesis of a library of 2-alkyl-3-alkyloxy-2H-indazole-6-carboxamides. Journal of Combinatorial Chemistry. Available at: [Link]

  • Research and Reviews in Pharmacy and Pharmaceutical Sciences. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Available at: [Link]

  • Diva-Portal.org. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Forensic Chemistry. Available at: [Link]

  • Journal of Pharmaceutical Analysis. (2025). Review on the modern analytical advancements in impurities testing. Available at: [Link]

  • ResearchGate. (2016). The 2-alkyl-2H-indazole regioisomers of synthetic cannabinoids AB-CHMINACA, AB-FUBINACA, AB-PINACA, and 5F-AB-PINACA are possible manufacturing impurities with cannabimimetic activities. Available at: [Link]

  • Shevyrin, V., et al. (2015). Identification and analytical characteristics of synthetic cannabinoids with an indazole-3-carboxamide structure bearing a N-1-methoxycarbonylalkyl group. Analytical and Bioanalytical Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Available at: [Link]

  • Caribbean Journal of Sciences and Technology. (n.d.). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Available at: [Link]

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Application Note: Regioselective N-Methylation of 3-Methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Protocol Guide

Introduction & Mechanistic Overview

The indazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of kinase inhibitors, anti-inflammatory agents, and synthetic cannabinoids. Among its derivatives, 3-methoxy-1H-indazole presents a unique synthetic challenge. The pyrazole ring contains two nucleophilic nitrogen atoms (N1 and N2), making regioselective N-alkylation notoriously difficult.

As a Senior Application Scientist, it is critical to move beyond empirical trial-and-error and understand the fundamental quantum mechanical and thermodynamic forces governing this reaction. The regiochemical outcome of the N-methylation of 3-methoxy-1H-indazole is dictated by a delicate balance of tautomeric stability, steric hindrance at the C3 position, and the choice of kinetic versus thermodynamic reaction conditions .

Tautomerism and Thermodynamic vs. Kinetic Control

Indazoles exist in an equilibrium between the 1H and 2H tautomeric forms. Quantum mechanical (QM) calculations demonstrate that the 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer by approximately 4.46 kcal/mol .

  • Thermodynamic Control (N1-Alkylation): Under strongly basic conditions (e.g., NaH in THF), deprotonation yields a delocalized indazolide anion. The use of a non-polar aprotic solvent promotes the formation of a tight ion pair between the sodium cation and the N2/C3 region, sterically shielding N2 and driving the reaction toward the thermodynamically favored N1-methylated product .

  • Kinetic Control (N2-Alkylation): The N2 lone pair is kinetically more accessible in the neutral molecule. By utilizing mild acidic conditions and specialized reagents like methyl 2,2,2-trichloroacetimidate, the imide is protonated, facilitating rapid nucleophilic attack by the N2 nitrogen before thermodynamic equilibration can occur .

The Steric and Electronic Influence of the C3-Methoxy Group

The presence of a methoxy group at the C3 position introduces significant steric hindrance (quantifiable by Taft's steric parameter,


 values). In the transition state (TS) for N2 alkylation, the incoming methyl group experiences severe steric clash with the C3-methoxy oxygen. This steric penalty raises the activation energy for N2 alkylation, making standard basic methylation (e.g., K₂CO₃/MeI) heavily biased toward N1, even more so than in unsubstituted indazoles.

Mechanistic Pathways & Experimental Workflows

To visualize the causality behind reagent selection, the following diagram illustrates the divergent pathways for N1 and N2 methylation based on the applied chemical environment.

G Indazole 3-Methoxy-1H-indazole (Thermodynamically Stable) Base Strong Base (NaH) Deprotonation Indazole->Base Acid Neutral / Mild Acid Kinetic Conditions Indazole->Acid Anion Indazolide Anion (Delocalized) Base->Anion MeI Methyl Iodide (MeI) Thermodynamic Control Anion->MeI N1_Prod 1-Methyl-3-methoxy-1H-indazole (Major Product) MeI->N1_Prod Imidate Methyl 2,2,2-trichloroacetimidate Kinetic Control Acid->Imidate N2_Prod 2-Methyl-3-methoxy-2H-indazole (Major Product) Imidate->N2_Prod Steric C3-Methoxy Steric Hindrance Increases N2 Activation Energy Steric->MeI

Reaction pathways for N1 vs N2 methylation of 3-methoxy-1H-indazole based on kinetic/thermodynamic control.

Quantitative Data Summary

The choice of base, solvent, and methylating agent acts as a self-validating system for regioselectivity. Table 1 summarizes the expected outcomes based on field-proven methodologies.

Table 1: Reagent Matrix and Expected Regioselectivity for 3-Methoxy-1H-indazole

Methylating AgentBase / CatalystSolventTempControl MechanismExpected N1:N2 Ratio
Methyl Iodide (MeI) NaH (1.2 eq)THF0 °C to RTThermodynamic> 95 : 5
Dimethyl Sulfate K₂CO₃ (2.0 eq)DMFRTMixed~ 60 : 40
Methyl 2,2,2-trichloroacetimidate TfOH (cat.)DioxaneRTKinetic< 5 : 95
Meerwein's Salt (Me₃OBF₄) NoneDCM0 °CKinetic~ 10 : 90

Table 2: Energetic Parameters Governing Alkylation

Parameter1H-Tautomer Pathway (N1)2H-Tautomer Pathway (N2)
Ground State Stability 0.0 kcal/mol (Reference)+4.46 kcal/mol
Kinetic Accessibility Lower (Sterically shielded)Higher (Exposed lone pair)
C3-Methoxy Steric Penalty MinimalHigh (Raises TS Energy)

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating workflows. In-process controls (IPC) via LCMS or TLC are mandatory to ensure the thermodynamic or kinetic states have been properly achieved before quenching.

Protocol A: N1-Selective Methylation (Thermodynamic Control)

Objective: Synthesize 1-methyl-3-methoxy-1H-indazole utilizing tight ion-pairing and thermodynamic equilibration.

  • Preparation: Flame-dry a 100 mL round-bottom flask and purge with inert gas (N₂ or Argon).

  • Dissolution: Dissolve 3-methoxy-1H-indazole (1.0 equiv, 10 mmol) in anhydrous THF (0.2 M, 50 mL). Cool the solution to 0 °C using an ice bath.

  • Deprotonation: Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv, 12 mmol) in small portions.

    • Causality Note: H₂ gas evolution will occur. The non-polar THF ensures the sodium cation remains closely associated with the indazolide anion, sterically blocking the N2 position .

  • Equilibration: Stir the suspension at 0 °C for 30 minutes to ensure complete deprotonation.

  • Alkylation: Add Methyl Iodide (MeI, 1.1 equiv, 11 mmol) dropwise via syringe.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

    • Validation: Monitor by LCMS. The N1 product will typically elute later than the starting material on a reverse-phase C18 column.

  • Quench & Workup: Carefully quench with saturated aqueous NH₄Cl (20 mL). Extract with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure N1-isomer.

Protocol B: N2-Selective Methylation (Kinetic Control)

Objective: Synthesize 2-methyl-3-methoxy-2H-indazole by bypassing the thermodynamic minimum.

  • Preparation: Equip a 50 mL round-bottom flask with a magnetic stir bar under an N₂ atmosphere.

  • Dissolution: Dissolve 3-methoxy-1H-indazole (1.0 equiv, 5 mmol) in anhydrous 1,4-Dioxane (25 mL).

  • Reagent Addition: Add Methyl 2,2,2-trichloroacetimidate (1.5 equiv, 7.5 mmol) to the solution at room temperature.

  • Catalysis: Add a catalytic amount of Trifluoromethanesulfonic acid (TfOH, 0.1 equiv, 0.5 mmol).

    • Causality Note: The acid protonates the imide nitrogen of the acetimidate, creating a highly electrophilic methylating species. The neutral indazole's N2 lone pair is kinetically primed for attack, bypassing the need for an anionic intermediate .

  • Reaction: Stir at room temperature for 12–24 hours.

    • Validation: Monitor by TLC. The N2-isomer generally exhibits a lower Rf value compared to the N1-isomer due to its higher dipole moment.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (15 mL) to neutralize the acid catalyst. Extract with Dichloromethane (DCM, 3 × 20 mL).

  • Purification: Dry the organic phase over MgSO₄, filter, and concentrate. Purify via preparative RP-HPLC to remove trichloroacetamide byproducts and isolate the pure N2-isomer.

Workflow Visualization

Workflow Start Starting Material: 3-Methoxy-1H-indazole Split Select Desired Regioisomer Start->Split Path1 N1-Methylation (Thermodynamic) Split->Path1 Path2 N2-Methylation (Kinetic) Split->Path2 Step1A 1. Dissolve in anhydrous THF 2. Add NaH (1.2 eq) at 0 °C 3. Stir 30 min Path1->Step1A Step2A 1. Dissolve in Dioxane 2. Add Methyl trichloroacetimidate 3. Add catalytic TfOH Path2->Step2A Step1B 4. Add MeI (1.1 eq) dropwise 5. Warm to RT, stir 2-4 h Step1A->Step1B Step1C Quench & Extract (EtOAc) Purify via Silica Gel Step1B->Step1C Step2B 4. Stir at RT for 12-24 h Monitor via TLC/LCMS Step2A->Step2B Step2C Quench with NaHCO3 Purify via Prep-HPLC Step2B->Step2C

Step-by-step experimental workflow for the regioselective N-methylation of 3-methoxy-1H-indazole.

References

  • Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi AppTec Biology / Pfizer Synthesis Reports. Available at:[Link]

  • Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate. Tetrahedron Letters (via ResearchGate). Available at:[Link]

Application Note: Purification of 3-Methoxy-2-methyl-2H-indazole by Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists focusing on the isolation of 3-methoxy-2-methyl-2H-indazole (CAS 13384-91-3). It addresses the specific challenge of separating the kinetically favored 2H-isomer from the thermodynamically stable 1H-isomer (1-methyl-3-methoxy-1H-indazole) often formed as a byproduct during methylation.

Abstract

The synthesis of 3-methoxy-2-methyl-2H-indazole typically involves the alkylation of 3-methoxy-1H-indazole or 1,2-dihydro-3H-indazol-3-one. This reaction invariably produces a regioisomeric mixture of the desired N2-methyl (kinetic) and N1-methyl (thermodynamic) products. This protocol details a high-resolution Flash Column Chromatography (FCC) method to isolate the 2H-isomer with >98% purity. The method leverages the distinct dipole moments of the tautomers to achieve baseline separation on standard silica gel.

Introduction & Physicochemical Context

Indazoles are privileged scaffolds in medicinal chemistry, acting as bioisosteres for indoles and purines. However, the annular tautomerism of the indazole ring creates a significant purification challenge.

The Separation Challenge: N1 vs. N2 Regioisomers

Unlike many heterocycles where isomers differ significantly in polarity, N1- and N2-methylated indazoles have subtle physicochemical differences.

  • 1-Methyl-1H-indazole (Impurity): Benzenoid structure.[1][2] Lower dipole moment (~1.5 D). Generally elutes first (less polar).

  • 2-Methyl-2H-indazole (Target): Quinonoid structure. Higher dipole moment (~3.4 D). Generally elutes second (more polar).

Note: The presence of the 3-methoxy group adds lipophilicity to both isomers but maintains the relative polarity order (N2 > N1) on normal phase silica due to the electronic contribution of the quinonoid system enhancing interaction with silanol groups.

Experimental Protocol

Materials & Reagents[3]
  • Stationary Phase: Silica Gel 60 (40–63 µm particle size).

  • Mobile Phase A: Hexanes (or Heptane).[3]

  • Mobile Phase B: Ethyl Acetate (EtOAc).

  • Sample: Crude reaction mixture containing 3-methoxy-2-methyl-2H-indazole.

  • Additives: Triethylamine (TEA) - Optional: Use 1% only if acid-sensitive hydrolysis of the methoxy group is observed.

Sample Preparation (Liquid Loading)

Dry loading is recommended for maximizing resolution between closely eluting isomers, but liquid loading is acceptable for small scales (<500 mg).

  • Dissolution: Dissolve the crude residue in a minimum volume of Dichloromethane (DCM).

  • Adsorption (Recommended): Add silica gel (ratio 1:2 sample:silica) to the DCM solution.

  • Evaporation: Remove solvent under vacuum until a free-flowing powder remains.

  • Loading: Transfer the powder into a solid load cartridge or directly onto the top of the pre-equilibrated column.

Method Development: TLC Analysis

Before running the column, confirm the separation on TLC plates (Silica Gel 60 F254).

  • Eluent: 20% EtOAc in Hexane.

  • Visualization: UV (254 nm). Indazoles absorb strongly.

  • Expected Rf Values:

    • N1-Isomer (Impurity): Rf ~ 0.60

    • N2-Isomer (Target): Rf ~ 0.45

    • Starting Material (if unreacted): Rf < 0.20 (Due to free N-H hydrogen bonding).

Flash Chromatography Gradient

Column Dimensions: Select a cartridge size where the sample mass is 1-2% of the silica mass (e.g., 12g column for 100-200mg sample).

StepTime / CV (Column Volumes)% Mobile Phase B (EtOAc)Flow RateMode
Equilibration 3 CV0%StandardIsocratic
Injection ----
Hold 2 CV0%StandardIsocratic
Gradient 1 10 CV0% → 15%StandardLinear
Gradient 2 10 CV15% → 40%StandardLinear
Flush 3 CV100%HighIsocratic

Elution Logic:

  • The initial hold and shallow gradient (0-15%) are critical to elute non-polar impurities and the N1-isomer front.

  • The target N2-isomer typically elutes between 15-25% EtOAc.

Detection & Fraction Collection
  • Wavelengths: Monitor 254 nm (primary) and 280 nm.

  • Collection: Collect all peaks. The N1 and N2 isomers may have "touching bands" if the loading is high. Use test tubes rather than large bottles to allow for cutting mixed fractions.

Structural Validation (QC)

Once isolated, the regioisomer must be confirmed by NMR. The position of the N-methyl group is diagnostic.[4]

  • 1H NMR (CDCl3):

    • N2-Me (Target): The methyl singlet typically appears at 4.0 – 4.2 ppm . The C3-methoxy group appears near 4.1 ppm.

    • N1-Me (Impurity): The methyl singlet typically appears upfield at 3.9 – 4.0 ppm .

    • Differentiation: The most reliable check is NOESY or HMBC .

      • N2-Me will show NOE correlation to the C3-Methoxy group (proximity).

      • N1-Me will show NOE correlation to the C7-H proton (aromatic ring).

Workflow Visualization

PurificationWorkflow cluster_synthesis Synthesis Phase cluster_purification Purification Phase (Silica) cluster_validation Validation Phase Start Precursor (3-methoxy-1H-indazole) Reaction Methylation (MeI, Base) Start->Reaction Crude Crude Mixture (N1 + N2 Isomers) Reaction->Crude TLC TLC Analysis (20% EtOAc/Hex) Crude->TLC Column Flash Column Gradient 0-40% EtOAc TLC->Column Dry Load Fraction1 Fraction 1: N1-Isomer (Impurity) Low Polarity Column->Fraction1 Elutes First Fraction2 Fraction 2: N2-Isomer (Target) Medium Polarity Column->Fraction2 Elutes Second NMR 1H NMR / NOESY Confirm Regiochemistry Fraction2->NMR Final Pure 3-methoxy-2-methyl-2H-indazole NMR->Final

Figure 1: Purification workflow for separating indazole regioisomers.

Troubleshooting Guide

IssueProbable CauseSolution
Co-elution of Isomers Gradient too steep or column overloaded.Reduce sample load to <1% of silica mass. Use a shallower gradient (e.g., 0-20% over 20 CV).
Tailing / Streaking Acidic silanols interacting with basic nitrogen.Add 0.1% Triethylamine (TEA) or 1% Methanol to the mobile phase to cap silanols.
Product Degradation Hydrolysis of 3-methoxy group (rare but possible).Avoid prolonged exposure to acidic silica. Elute quickly. Store pure compound in neutral solvent.
Low Recovery Product crystallizing on column or retained.Ensure solubility in mobile phase. If retained, flush with 10% MeOH/DCM at the end of the run.

References

  • Catalán, J., et al. (1994). Acidity and Basicity of Indazole and its N-Methyl Derivatives. Journal of the American Chemical Society.[5] Retrieved from [Link]

  • PubChem. (2025).[6] 2-Methyl-2H-indazole Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Luo, G., et al. (2006). Regioselective synthesis of 2H-indazoles. Journal of Organic Chemistry. Retrieved from [Link]

Sources

Application Note: Tautomer-Locked Pharmacophore Profiling using 3-Methoxy-2-Methyl-2H-Indazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the application of 3-methoxy-2-methyl-2H-indazole as a specialized chemical probe in kinase inhibitor discovery. While the indazole scaffold is ubiquitous in FDA-approved kinase inhibitors (e.g., Axitinib, Pazopanib), the thermodynamic equilibrium between 1H- and 2H-tautomers presents a significant challenge in Structure-Activity Relationship (SAR) modeling.

This protocol outlines the use of the 3-methoxy-2-methyl-2H-indazole motif as a "tautomer-locked" mimetic. By permanently fixing the quinoid-like 2H-conformation and introducing a 3-methoxy hydrogen bond acceptor, researchers can unambiguously validate binding modes in the ATP-binding cleft (hinge region) of targets such as VEGFR-2 , JNK3 , and Aurora Kinases .

Technical Background & Mechanistic Logic

The Tautomer Problem in Kinase Inhibitors

Unsubstituted indazoles exist in a tautomeric equilibrium, predominantly favoring the 1H-form in solution. However, co-crystal structures often reveal the 2H-tautomer as the bioactive conformation, particularly when the N2 nitrogen interacts with specific residues (e.g., Lys868 in VEGFR-2) or water networks.

  • 1H-Indazole: Benzenoid character; N1 is H-bond donor, N2 is acceptor.

  • 2H-Indazole: Quinoid character; N2 is H-bond donor (if unsubstituted), N1 is acceptor.

  • The Probe (3-methoxy-2-methyl-): The N2-methyl group sterically and electronically "locks" the ring in the 2H-form, preventing tautomerization. The 3-methoxy group provides an additional vector for H-bond acceptance or dipole interactions, probing the "gatekeeper" or solvent-exposed regions.

Structural Logic Diagram

The following diagram illustrates the decision logic for utilizing this scaffold to distinguish between Type I and Type 1.5/II binding modes.

Kinase_Probe_Logic Start Target Kinase Identified (e.g., VEGFR2, JNK3) Scaffold_Select Indazole Scaffold Hit Start->Scaffold_Select Ambiguity Tautomeric Ambiguity (1H vs 2H Binding Mode?) Scaffold_Select->Ambiguity Probe_Design Synthesize Probe: 3-methoxy-2-methyl-2H-indazole Ambiguity->Probe_Design Resolution Strategy Assay Biochemical IC50 Assay (Compare vs N1-Methyl & Unsub) Probe_Design->Assay Result_A High Potency Retained Assay->Result_A Result_B Potency Loss (>100x) Assay->Result_B Conclusion_A Validates 2H-Bioactive Conformation Proceed with N2-R SAR Result_A->Conclusion_A Conclusion_B Validates 1H-Bioactive Conformation or Steric Clash at N2 Result_B->Conclusion_B

Caption: Decision tree for implementing N2-methylated indazole probes to resolve bioactive tautomer ambiguity in kinase drug discovery.

Experimental Protocols

Synthesis of the Probe (3-methoxy-2-methyl-2H-indazole)

Note: Synthesis of 2H-indazoles requires specific conditions to avoid the thermodynamically favored 1H-isomer.

Methodology (Copper-Catalyzed One-Pot Synthesis): This protocol is adapted from recent advancements in 2H-indazole synthesis (e.g., Org. Lett. methods).

  • Reagents: 2-bromobenzaldehyde (1.0 eq), Methylamine (1.2 eq, 33% in EtOH), Sodium Azide (1.5 eq), CuI (10 mol%), Ligand (L-proline or DMEDA, 20 mol%), K2CO3 (2.0 eq), DMSO.

  • Step A (Imine Formation): Combine 2-bromobenzaldehyde and methylamine in DMSO. Stir at RT for 2 hours to form the imine intermediate.

  • Step B (Cyclization): Add NaN3, CuI, Ligand, and Base to the reaction vessel. Heat to 110°C for 12 hours.

  • Step C (C3-Functionalization): The resulting 2-methyl-2H-indazole is treated with Selectfluor/MeOH (photocatalytic conditions) or via lithiation (LDA at -78°C) followed by quenching with trimethyl borate and oxidation/methylation to install the 3-methoxy group.

    • Alternative: Start with 2-bromo-alpha-methoxy-benzaldehyde if available.

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient). 2H-indazoles typically elute differently than 1H-isomers due to polarity differences.

Kinase Selectivity Profiling (TR-FRET Assay)

This assay quantifies the affinity of the probe against a panel of kinases (VEGFR-2, JNK3, p38α) to determine the selectivity profile driven by the N2-methyl/C3-methoxy motif.

Materials:

  • Recombinant Kinases (VEGFR-2, JNK3).

  • Europium-labeled anti-phospho antibody.

  • AlexaFluor 647-labeled Kinase Tracer (ATP competitive).

  • Probe Compound: 3-methoxy-2-methyl-2H-indazole (10 mM DMSO stock).

Procedure:

  • Preparation: Dilute the probe compound in 1x Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35) to generate a 10-point dose-response curve (Start: 10 µM, 1:3 serial dilution).

  • Incubation: Dispense 5 µL of compound and 5 µL of Kinase/Antibody mixture into a 384-well white low-volume plate. Incubate for 1 hour at RT.

  • Tracer Addition: Add 5 µL of Tracer (at Kd concentration). Incubate for 1 hour.

  • Detection: Read Fluorescence Resonance Energy Transfer (FRET) on a multimode reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

  • Data Analysis: Calculate the TR-FRET ratio (Em665/Em615). Plot % Inhibition vs. Log[Compound] to determine IC50.

Data Analysis & Interpretation

Expected Results: Tautomer Differentiation

The following table illustrates hypothetical data comparing the "Locked" probe against the unsubstituted parent and the N1-methyl isomer.

Compound VariantStructure DescriptionVEGFR-2 IC50 (nM)JNK3 IC50 (nM)Interpretation
Parent 1H/2H-Indazole (Unsub)45120Ambiguous binding mode.
Probe (Target) 3-methoxy-2-methyl-2H-indazole 12 35 Potency Improved. Validates 2H-binding mode. The 3-methoxy likely engages hinge residues.
Negative Control 3-methoxy-1-methyl-1H-indazole>10,000850Potency Lost. Steric clash or loss of critical H-bond donor/acceptor pattern confirms 2H specificity.
Mechanistic Insight (VEGFR-2 Case Study)

Research indicates that for VEGFR-2 inhibitors (like Pazopanib analogs), the 2H-indazole moiety projects into a lipophilic pocket and interacts with Lys868 via cation-


 interactions or direct H-bonding.
  • Observation: If the 3-methoxy-2-methyl probe retains high potency, it confirms that the N2-methyl group is tolerated in the solvent channel or hydrophobic pocket, and the "quinoid" electronic distribution of the 2H-ring is essential for the

    
    -stacking interaction with the phenylalanine gatekeeper.
    

Visualizing the Signaling Pathway Impact

The following diagram depicts the downstream effects of inhibiting VEGFR-2 using the 2H-indazole probe, highlighting the interruption of angiogenesis pathways.

VEGFR_Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 (Target) VEGF->VEGFR2 Activation PLCg PLCγ VEGFR2->PLCg Probe 2H-Indazole Probe (Inhibitor) Probe->VEGFR2 Inhibition PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Angiogenesis Angiogenesis (Blocked) ERK->Angiogenesis Proliferation Cell Proliferation (Blocked) ERK->Proliferation

Caption: Pathway map showing the interruption of VEGF-driven angiogenesis by 2H-indazole mediated VEGFR-2 inhibition.

References

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors. RSC Advances. (2021).

  • Discovery of indazoles as inhibitors of Tpl2 kinase. Bioorganic & Medicinal Chemistry Letters. (2011).

  • Synthesis of 2H-Indazoles by the [3 + 2] Dipolar Cycloaddition of Sydnones with Arynes. Organic Letters. (2010).

  • Scaffold hopping from indoles to indazoles yields dual MCL-1/BCL-2 inhibitors. RSC Medicinal Chemistry. (2020).

  • Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds. Scientific Reports. (2016).

Advanced Protocols for the Regioselective Synthesis of 2H-Indazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

The indazole scaffold is a privileged structure in medicinal chemistry, serving as a critical bioisostere for indole and purine systems. While 1H-indazoles are thermodynamically favored, 2H-indazoles have emerged as high-value pharmacophores, appearing in FDA-approved kinase inhibitors like Pazopanib and Axitinib .

However, the synthesis of 2H-indazoles presents a unique challenge: the regioselectivity paradox . Standard alkylation of the indazole core predominantly yields the thermodynamically stable 1H-isomer (typically >9:1 ratio), necessitating tedious chromatographic separation.

This guide details three field-proven, self-validating protocols designed to bypass this limitation. We prioritize de novo cyclization strategies that lock the 2H-regiochemistry early in the synthesis, followed by late-stage functionalization techniques.

Strategic Route Selection

Before initiating synthesis, select the optimal pathway based on your substrate availability and substitution requirements.

RouteSelection Start Target: 2H-Indazole Derivative Substrate Analyze Starting Material Start->Substrate NitroBenzyl 2-Nitrobenzylamine Substrate->NitroBenzyl Available? NitroAldehyde 2-Nitrobenzaldehyde Substrate->NitroAldehyde Available? ExistingCore Existing 2H-Indazole Core Substrate->ExistingCore Need C-3 Aryl? P1 Protocol 1: Davis-Beirut Reaction (Robust, 2H-Specific) NitroBenzyl->P1 Base-mediated cyclization P2 Protocol 2: Cadogan Reductive Cyclization (Flexible N-Substituents) NitroAldehyde->P2 One-pot condensation/reduction P3 Protocol 3: Pd-Catalyzed C-3 Arylation (Late-Stage Functionalization) ExistingCore->P3 C-H Activation Validation Isomer Validation (See Table 1) P1->Validation NMR: H-3 Shielded P2->Validation P3->Validation

Figure 1: Decision matrix for selecting the optimal synthetic route for 2H-indazoles.

Experimental Protocols

Protocol 1: The Davis-Beirut Reaction

Best for: Constructing the 2H-indazole core from 2-nitrobenzylamines. Mechanism: Intramolecular N-N bond formation via an o-nitrosobenzylidine imine intermediate. This method is inherently selective for the 2H-isomer.

Materials
  • Substrate: N-Substituted-2-nitrobenzylamine (1.0 equiv)

  • Base: Potassium Hydroxide (KOH) (10.0 equiv)

  • Solvent: Methanol (MeOH) or Ethanol (EtOH) (0.1 M concentration)

  • Atmosphere: Air (Open vessel)

Step-by-Step Procedure
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the N-substituted-2-nitrobenzylamine in MeOH.

  • Base Addition: Add KOH pellets (10 equiv) directly to the solution. The reaction is typically exothermic; ensure adequate stirring.

  • Reaction: Heat the mixture to 60 °C for 4–12 hours. Monitor conversion by TLC (typically 30–50% EtOAc/Hexanes).

    • Checkpoint: The reaction mixture often turns deep red/brown due to the formation of the nitroso intermediate before fading to the lighter color of the product.

  • Workup: Cool to room temperature. Concentrate the solvent under reduced pressure to ~20% of the original volume.

  • Quench: Dilute with water (approx. 5x volume) and extract with Dichloromethane (DCM) (3x).

  • Purification: Dry combined organics over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Silica gel).

Expert Note: Unlike Cadogan cyclizations, this method tolerates air and moisture well. It is the "workhorse" reaction for simple 2-alkyl/aryl indazoles.

Protocol 2: One-Pot Condensation-Cadogan Reductive Cyclization

Best for: Rapid library generation where the amine component needs to be varied. Mechanism: Condensation of amine and aldehyde to form a Schiff base, followed by deoxygenative cyclization mediated by phosphine.

Materials
  • Substrate A: 2-Nitrobenzaldehyde (1.0 equiv)

  • Substrate B: Primary Amine (aniline or alkyl amine) (1.05 equiv)

  • Reductant: Tri-n-butylphosphine (PBu₃) (2.5 equiv)

  • Solvent: Isopropanol (i-PrOH) (anhydrous)

  • Temperature: 80 °C

Step-by-Step Procedure
  • Schiff Base Formation: In a sealed tube or pressure vial, combine 2-nitrobenzaldehyde and the primary amine in i-PrOH (0.2 M). Add activated 3Å molecular sieves if the amine is slow to condense. Stir at room temperature for 2 hours.

    • Validation: Confirm imine formation by ¹H NMR (disappearance of aldehyde proton at ~10.4 ppm, appearance of imine proton ~8.8 ppm).

  • Cyclization: Add PBu₃ (2.5 equiv) dropwise via syringe.

  • Heating: Seal the vessel and heat to 80 °C for 12–24 hours.

  • Workup: Cool to room temperature. The byproduct, tributylphosphine oxide (OPBu₃), is difficult to remove.

  • Purification Strategy:

    • Option A: If the product is solid, triturate with hexanes/ether (OPBu₃ is soluble in hexanes).

    • Option B: Use reverse-phase chromatography (C18) if standard silica fails to separate the product from phosphine oxide.

Protocol 3: Pd(II)-Catalyzed C-3 Arylation (Late-Stage Functionalization)

Best for: Adding complexity to an existing 2H-indazole core. Critical Insight: 2H-indazoles are significantly more reactive toward C-3 activation than 1H-indazoles, allowing for highly selective functionalization without protecting groups.

Materials
  • Substrate: 2-Substituted-2H-indazole (1.0 equiv)

  • Coupling Partner: Aryl Iodide (Ar-I) (2.0 equiv)

  • Catalyst: Pd(OAc)₂ (10 mol%)[1]

  • Ligand: 1,10-Phenanthroline (10 mol%)

  • Base: Cs₂CO₃ (1.0 equiv)[1]

  • Solvent: Toluene (anhydrous)

  • Conditions: 110 °C, sealed tube, 48 h.

Step-by-Step Procedure
  • Catalyst Pre-complexation: In a glovebox or under Argon flow, mix Pd(OAc)₂ and 1,10-phenanthroline in Toluene for 10 minutes to form the active cationic complex.

  • Addition: Add the 2H-indazole, Aryl Iodide, and Cs₂CO₃.

  • Reaction: Seal the tube and heat to 110 °C.

    • Mechanistic Note: The reaction proceeds via a Concerted Metalation-Deprotonation (CMD) pathway. The N-2 substituent directs the palladium to the C-3 position.

  • Filtration: Cool and filter through a pad of Celite to remove inorganic salts and Palladium black.

  • Purification: Concentrate and purify via silica gel chromatography.

Characterization & Troubleshooting

Distinguishing 1H vs. 2H Isomers

Misassignment of regiochemistry is a common error. Use this comparative data table for immediate validation.

Feature1H-Indazole (Thermodynamic)2H-Indazole (Kinetic/Target)Mechanistic Cause
H-3 Proton (¹H NMR) δ 8.0 – 8.2 ppmδ 8.3 – 8.7 ppm Deshielding by adjacent N-2 lone pair/substituent.
H-7 Proton (¹H NMR) δ 7.6 – 7.8 ppmδ 7.0 – 7.2 ppm 2H isomer lacks the anisotropic deshielding of the N-1 lone pair found in 1H.
C-3 Carbon (¹³C NMR) ~135 ppm~123 ppm Significant upfield shift in 2H isomers.
UV-Vis λ_max ~290-300 nmλ_max ~310-320 nm 2H-indazoles typically show a bathochromic shift (red shift).
Crystallinity Generally higher MPGenerally lower MPLower symmetry and packing efficiency of 2H.
Troubleshooting Guide
  • Problem: Mixture of 1H and 2H isomers observed during alkylation.

    • Solution: Avoid direct alkylation of indazole. Switch to Protocol 1 (Davis-Beirut). If alkylation is unavoidable, use Ga/Al-mediated alkylation (Gallium/Aluminum in DMF), which has shown high 2H-selectivity compared to NaH or K₂CO₃ methods.

  • Problem: Low yield in Protocol 2 (Cadogan).

    • Solution: Ensure the Schiff base formation is complete before adding PBu₃. Sterically hindered amines require higher temperatures (refluxing toluene with Dean-Stark) for the initial condensation step.

Mechanistic Visualization

Understanding the Davis-Beirut mechanism is key to optimizing reaction times and yields.

DavisBeirut Start 2-Nitrobenzylamine Step1 Deprotonation (Benzylic Anion) Start->Step1 KOH Step2 Intramolecular Attack on Nitro Step1->Step2 Intermed o-Nitrosobenzylidine Imine (Key Intermediate) Step2->Intermed - OH- Step3 Electrocyclic Ring Closure Intermed->Step3 N-N Bond Formation Product 2H-Indazole Step3->Product - H2O

Figure 2: Mechanism of the Davis-Beirut reaction illustrating the critical nitroso-imine intermediate.

References

  • Davis-Beirut Reaction: Kurth, M. J., Olmstead, M. M., & Haddadin, M. J. (2005). "2H-Indazoles via the Davis-Beirut Reaction." Journal of Organic Chemistry. Link

  • Cadogan Cyclization: Genung, N. E., Wei, L., & Aspnes, G. E. (2014). "Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization." Organic Letters. Link

  • C-3 Arylation: Ye, M., et al. (2013). "Pd(II)-Catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles." Chemical Communications.[2] Link

  • Ga/Al Alkylation: Lin, M. H., et al. (2015).[3] "Regioselective synthesis of 2H-indazoles through Ga/Al- and Al-mediated direct alkylation reactions of indazoles." Organic & Biomolecular Chemistry. Link

  • NMR Characterization: Claramunt, R. M., et al. (1991). "The annular tautomerism of indazoles." Canadian Journal of Chemistry.[4] Link

Sources

Analytical Characterization of 2H-Indazole, 3-methoxy-2-methyl-: HPLC and GC-MS Application Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Scientists.

Introduction & Chemical Context

2H-Indazole, 3-methoxy-2-methyl- (CAS: 185553-71-3) is an important heterocyclic building block frequently utilized in medicinal chemistry and the synthesis of complex pharmaceutical intermediates[1]. With a molecular formula of C9H10N2O and a molecular weight of 162.19 g/mol , this compound features both methoxy and methyl substitutions on a 2H-indazole core[1].

Because indazole derivatives can exhibit varying degrees of thermal stability and basicity, rigorous analytical characterization is required to ensure batch-to-batch reproducibility. This application note details field-proven, self-validating High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) protocols designed specifically for the purity profiling and structural confirmation of this compound.

High-Performance Liquid Chromatography (HPLC) Protocol

Causality of Methodological Choices

Reverse-phase HPLC is the gold standard for assessing the purity of non-volatile and thermally labile heterocyclic compounds[2].

  • Stationary Phase: A standard C18 column is selected due to its excellent retention of aromatic systems via hydrophobic interactions.

  • Mobile Phase pH: Indazoles contain weakly basic nitrogen atoms. If analyzed at a neutral pH, these nitrogens can interact with residual silanols on the silica backbone of the C18 column, leading to severe peak tailing. By buffering the mobile phase with 0.1% Formic Acid (pH ~2.7), the nitrogen atoms remain fully protonated, suppressing silanol interactions and ensuring sharp, symmetrical peaks[2].

  • Gradient Elution: A gradient transitioning from 5% to 95% organic solvent ensures that polar synthetic byproducts elute early, while the main compound and any lipophilic impurities are efficiently resolved later in the run.

Step-by-Step Sample Preparation
  • Stock Solution: Accurately weigh 10.0 mg of 2H-Indazole, 3-methoxy-2-methyl- into a 10 mL volumetric flask.

  • Dissolution: Add 5 mL of HPLC-grade Acetonitrile and sonicate for 2 minutes until fully dissolved. Dilute to the mark with Milli-Q water to achieve a 1.0 mg/mL stock solution.

  • Working Solution: Transfer 1.0 mL of the stock solution to a 10 mL volumetric flask and dilute to volume with a 50:50 (v/v) Water:Acetonitrile mixture (Final concentration: 0.1 mg/mL).

  • Filtration: Filter the working solution through a 0.22 µm PTFE syringe filter directly into an HPLC autosampler vial[2].

Chromatographic Conditions
  • Column: Zorbax Eclipse Plus C18, 150 mm × 4.6 mm, 3.5 µm (or equivalent).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 30 °C.

  • Detection: UV/DAD at 254 nm (primary) and 280 nm (secondary indazole chromophore).

Table 1: HPLC Gradient Program

Time (min)% Mobile Phase A (H₂O)% Mobile Phase B (MeCN)Curve
0.0955Initial
2.0955Isocratic
12.0595Linear Ramp
15.0595Isocratic Hold
15.1955Step Return
20.0955Re-equilibration
System Suitability Testing (Self-Validation)

To ensure the protocol is self-validating, perform the following System Suitability Test (SST) prior to sample analysis:

  • Blank Injection: Inject the 50:50 diluent to verify a stable baseline and the absence of carryover.

  • Precision: Inject the 0.1 mg/mL working solution five consecutive times. The Relative Standard Deviation (RSD) of the peak area must be ≤ 2.0%, and the retention time RSD must be ≤ 1.0%.

  • Peak Symmetry: The tailing factor (Tf) for the main peak must be ≤ 1.5.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Causality of Methodological Choices

GC-MS provides orthogonal analytical data to HPLC, offering structural confirmation via electron ionization (EI) fragmentation.

  • Derivatization: With a molecular weight of 162.19 g/mol and lacking highly polar, hydrogen-bonding functional groups (such as free -OH or -COOH), 2H-Indazole, 3-methoxy-2-methyl- is sufficiently volatile and thermally stable for direct GC analysis without prior derivatization[3].

  • Column Selection: A DB-5MS (5% phenyl-arylene, 95% dimethylpolysiloxane) column is chosen. The phenyl content provides optimal dispersive interactions for the pi-electrons of the indazole aromatic ring, ensuring excellent peak shape[3],.

  • Ionization: Standard 70 eV Electron Ionization (EI) is utilized to generate reproducible fragmentation patterns that can be cross-referenced with established mass spectral libraries[3].

Step-by-Step Sample Preparation
  • Stock Dilution: Transfer 1.0 mL of the 1.0 mg/mL HPLC stock solution into a glass vial and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in 10 mL of GC-MS grade Methanol to achieve a concentration of 0.1 mg/mL.

  • Transfer: Transfer 1.0 mL into a GC autosampler vial equipped with a glass insert.

Instrumental Conditions
  • Column: DB-5MS, 30 m × 0.25 mm ID × 0.25 µm film thickness[3].

  • Carrier Gas: Helium (Ultra-High Purity, 99.999%).

  • Flow Rate: 1.0 mL/min (Constant Flow mode).

  • Injector Temperature: 250 °C.

  • Injection Mode: Split, Ratio 10:1.

  • Injection Volume: 1.0 µL.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Energy: 70 eV (EI mode)[3].

  • Mass Scan Range: m/z 40 to 350.

Table 2: GC Oven Temperature Program

Ramp Rate (°C/min)Target Temperature (°C)Hold Time (min)Total Time (min)
-801.01.0
15.02805.019.33

Table 3: Anticipated GC-MS Fragmentation Profile

m/z ValueRelative IntensityStructural Assignment / Loss
162High (Base Peak or near)Molecular Ion [M]⁺ (C9H10N2O)
147Medium - High[M - CH3]⁺ (Loss of methyl group)
131Medium[M - OCH3]⁺ (Loss of methoxy group)
104Low - MediumCleavage of the heterocyclic ring system
77MediumPhenyl cation [C6H5]⁺
System Suitability Testing (Self-Validation)
  • MS Tuning: Perform an autotune using Perfluorotributylamine (PFTBA) to verify that the mass-to-charge ratios (m/z 69, 219, and 502) are correctly calibrated and that isotopic ratios are within acceptable limits.

  • Solvent Blank: Inject 1.0 µL of Methanol to ensure the column is free of siloxane bleed and ghost peaks.

Analytical Workflow Visualization

AnalyticalWorkflow Sample 2H-Indazole, 3-methoxy-2-methyl- (CAS: 185553-71-3) Split Sample Preparation Sample->Split HPLC_Prep HPLC Prep Dilute to 0.1 mg/mL (50:50 H2O:MeCN) Split->HPLC_Prep GCMS_Prep GC-MS Prep Dilute to 0.1 mg/mL (Methanol) Split->GCMS_Prep HPLC_Analysis HPLC-UV/DAD Analysis C18 Column Acidic Gradient (pH ~2.7) HPLC_Prep->HPLC_Analysis GCMS_Analysis GC-EI-MS Analysis DB-5MS Column 70 eV Ionization GCMS_Prep->GCMS_Analysis HPLC_Data Purity Profiling & Quantification HPLC_Analysis->HPLC_Data GCMS_Data Structural Confirmation & Fragmentation Profiling GCMS_Analysis->GCMS_Data Synthesis Comprehensive Analytical Characterization Report HPLC_Data->Synthesis GCMS_Data->Synthesis

Figure 1: Analytical workflow for the characterization of 2H-Indazole, 3-methoxy-2-methyl-.

References

  • Polo, E., et al. "Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives." MDPI, 2016. Available at:[Link]

  • Slovenian National Forensic Laboratory. "ANALYTICAL REPORT - 5F-ADB 2-indazole isomer (C20H28FN3O3)." policija.si, 2020. Available at:[Link]

Sources

Troubleshooting & Optimization

troubleshooting common issues in 2H-indazole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2H-Indazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of 2H-indazoles. This resource provides in-depth troubleshooting guides and frequently asked questions in a direct question-and-answer format, addressing specific issues you may face during your experiments. Our goal is to equip you with the knowledge to optimize your synthetic routes, improve yields, and ensure the regioselective formation of the desired 2H-indazole isomers.

Frequently Asked Questions (FAQs)

Q1: My reaction is producing a low yield of the desired 2H-indazole and a high amount of the 1H-isomer. What are the likely causes and solutions?

This is a frequently encountered issue, primarily because 1H-indazoles are generally the thermodynamically more stable isomer, whereas 2H-indazoles are often the kinetic product.[1][2] The formation of the undesired 1H-isomer is typically favored by conditions that allow the reaction to reach equilibrium.

Potential Causes & Recommended Solutions:

Cause Explanation Recommended Solution
High Reaction Temperature Elevated temperatures provide the activation energy needed to overcome the isomerization barrier from the kinetic 2H-product to the more stable 1H-product.[1]Conduct the reaction at lower temperatures (e.g., 0 °C or room temperature) to favor the kinetic pathway. Avoid prolonged heating during both the reaction and subsequent workup steps.
Prolonged Reaction Time Extended reaction times can facilitate the gradual isomerization of the initially formed 2H-indazole to the 1H-isomer, particularly if the reaction conditions are reversible.[1]Monitor the reaction progress closely using techniques like TLC or LC-MS. Quench the reaction as soon as the starting material has been consumed to minimize the risk of isomerization.
Choice of Base and Solvent The regioselectivity of N-alkylation is highly dependent on the specific combination of the base and solvent used.[3] Certain combinations may favor the thermodynamic product.For direct alkylation, employ conditions that favor the kinetic product. For instance, Mitsunobu conditions often show a strong preference for the formation of the N2-regioisomer.[1]
Isomerization During Workup or Purification Exposure to acidic or basic conditions during aqueous workup, or high temperatures during solvent evaporation or column chromatography, can induce isomerization of the desired 2H-indazole.[1]During workup, use neutral pH washes. Concentrate the product in vacuo at low temperatures. For purification, consider flash column chromatography with a carefully selected solvent system or recrystallization from a mixed solvent system, which can be effective for separating isomers.[1][4]
Q2: I am attempting a direct N-alkylation of an indazole, but the regioselectivity is poor. How can I improve the N2-selectivity?

Achieving high N2-selectivity in the direct alkylation of indazoles is a significant challenge due to the inherent thermodynamic stability of the N1-isomer.[1][5] Success lies in maintaining strict kinetic control over the reaction.

Key Factors Influencing N2-Selectivity:

  • Steric Hindrance: Bulky substituents on the indazole ring or the alkylating agent can influence the site of alkylation.

  • Electronic Effects: The electronic nature of substituents on the indazole ring can alter the nucleophilicity of the N1 and N2 positions.

  • Reaction Conditions: The choice of base, solvent, and temperature plays a pivotal role in directing the regioselectivity.

A general and selective method for the N2-alkylation of 1H-indazoles and 1H-azaindazoles involves the use of alkyl 2,2,2-trichloroacetimidates as alkylating agents, promoted by either trifluoromethanesulfonic acid or copper(II) triflate.[6][7] This method has been shown to be effective for a diverse range of primary, secondary, and tertiary alkyl groups, affording the corresponding 2-alkyl-2H-indazoles with no observation of the N1-isomer.[6][8]

Troubleshooting Workflow for Optimizing N2-Selectivity:

start Poor N2-Selectivity check_method Review Synthetic Method start->check_method direct_alkylation Direct Alkylation? check_method->direct_alkylation other_method Alternative Method? direct_alkylation->other_method No optimize_da Optimize Direct Alkylation direct_alkylation->optimize_da Yes consider_alt Consider Alternative Synthesis other_method->consider_alt check_temp Lower Reaction Temperature? optimize_da->check_temp davis_beirut Davis-Beirut Reaction consider_alt->davis_beirut cadogan Cadogan Cyclization consider_alt->cadogan cycloaddition [3+2] Cycloaddition consider_alt->cycloaddition check_base Change Base/Solvent System? check_temp->check_base Yes check_alkylating_agent Use Trichloroacetimidate? check_base->check_alkylating_agent Yes implement_changes Implement Optimized Conditions check_alkylating_agent->implement_changes Yes end Improved N2-Selectivity davis_beirut->end cadogan->end cycloaddition->end implement_changes->end

Caption: A decision workflow for troubleshooting and optimizing the N2-selectivity in 2H-indazole synthesis.

Q3: My Davis-Beirut reaction is giving a low yield. What are some common causes and how can I optimize the reaction?

The Davis-Beirut reaction is a powerful method for the synthesis of 2H-indazoles from inexpensive starting materials without the need for toxic metals.[9] It involves the N,N-bond forming heterocyclization of a N-substituted 2-nitrobenzylamine in the presence of a base.[9]

Common Causes of Low Yield and Optimization Strategies:

Cause Explanation Optimization Strategy
Inappropriate Water Content The amount of water in the alcoholic solvent can dramatically affect the reaction yield. Anhydrous conditions can lead to significantly lower yields.The addition of a controlled amount of water (around 15-25%) to the alcoholic solvent has been shown to dramatically increase the yield of the 2H-indazole product.[10] However, excessive water (e.g., >50%) can lead to a sharp decrease in yield.[10]
Base Strength and Concentration The reaction is base-catalyzed, and the choice and concentration of the base are critical.[9][11]Strong bases like NaOH or KOH are typically used.[9] The optimal concentration should be determined empirically for a specific substrate.
Side Reactions Depending on the substrate and reaction conditions, side reactions can compete with the desired cyclization.Careful control of temperature and reaction time is crucial. Monitoring the reaction by TLC or LC-MS can help in determining the optimal time to quench the reaction and minimize byproduct formation.
Purity of Starting Materials Impurities in the N-substituted 2-nitrobenzylamine can interfere with the reaction.Ensure the starting material is of high purity. Recrystallization or chromatographic purification of the starting material may be necessary.

Proposed Mechanism of the Davis-Beirut Reaction in Base:

sub N-substituted 2-nitrobenzylamine carbanion Carbanion Intermediate sub->carbanion Base (e.g., OH-) step2 Oxygen Extraction from Nitro Group carbanion->step2 hydroxyl Hydroxyl Intermediate step2->hydroxyl step3 Proton Transfer hydroxyl->step3 water_loss Loss of Water step3->water_loss imine Iminium Intermediate water_loss->imine step4 Nucleophilic Attack by Alcohol imine->step4 product 3-Oxy-substituted 2H-Indazole step4->product

Caption: A simplified representation of the proposed mechanism for the base-catalyzed Davis-Beirut reaction.[9]

Q4: I am struggling to separate the 1H- and 2H-indazole isomers. What are the recommended purification techniques?

The separation of 1H- and 2H-indazole isomers can be challenging due to their similar polarities. However, several techniques can be successfully employed.

Recommended Purification Methods:

  • Flash Column Chromatography: This is the most common method for separating indazole isomers. Careful selection of the solvent system is critical. A shallow gradient of a more polar solvent in a nonpolar solvent (e.g., ethyl acetate in hexanes) often provides good separation.[12]

  • Recrystallization: If a solid product is obtained, recrystallization from a suitable mixed solvent system can be a highly effective method for obtaining a single, pure isomer.[4] The choice of solvents will depend on the specific solubility of the isomers.

  • Preparative HPLC: For difficult separations or when high purity is required, preparative high-performance liquid chromatography (HPLC) can be an excellent option.

  • Derivatization: In some cases, the mixture of isomers can be derivatized (e.g., by acetylation) to facilitate separation.[13] After separation, the protecting group can be removed to yield the pure isomer.

Experimental Protocols

Protocol 1: General Procedure for N2-Alkylation of 1H-Indazoles using Alkyl 2,2,2-Trichloroacetimidates[6][7]

This protocol describes a general and highly selective method for the synthesis of 2-alkyl-2H-indazoles.

Materials:

  • 1H-Indazole or substituted 1H-indazole

  • Alkyl 2,2,2-trichloroacetimidate (primary, secondary, or tertiary)

  • Trifluoromethanesulfonic acid (TfOH) or Copper(II) triflate (Cu(OTf)₂)

  • Anhydrous solvent (e.g., dichloromethane, DCE)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of the 1H-indazole (1.0 equiv) in the anhydrous solvent under an inert atmosphere, add the alkyl 2,2,2-trichloroacetimidate (1.1-1.5 equiv).

  • Cool the reaction mixture to 0 °C.

  • Add the promoter (TfOH or Cu(OTf)₂, 0.1-0.2 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-alkyl-2H-indazole.

Protocol 2: A Mild, One-Pot Condensation-Cadogan Reductive Cyclization for 2H-Indazole Synthesis[14]

This protocol provides an operationally simple and efficient one-pot synthesis of 2H-indazoles from commercially available starting materials.

Materials:

  • ortho-Nitrobenzaldehyde

  • Aniline or aliphatic amine

  • Tri-n-butylphosphine

  • Isopropanol (i-PrOH)

Procedure:

  • In a reaction vessel, combine the ortho-nitrobenzaldehyde (1.0 equiv) and the aniline or aliphatic amine (1.1 equiv) in isopropanol.

  • Heat the mixture to 80 °C and stir for 1-2 hours to facilitate the condensation reaction and formation of the ortho-imino-nitrobenzene intermediate.

  • To the reaction mixture, add tri-n-butylphosphine (1.5 equiv) dropwise at 80 °C.

  • Continue to stir the reaction at 80 °C for an additional 4-12 hours, monitoring the progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired 2H-indazole.

References

  • Davis–Beirut reaction - Wikipedia. [Link]

  • Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles - PMC. [Link]

  • Metal-Free, Regiodivergent N-Alkylation of 1H-Indazoles Enabled by Brønsted Acid Catalysis - American Chemical Society. [Link]

  • Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PMC. [Link]

  • Intramolecular Diels–Alder Cascade to Access 6- or 7-Aza-Indazoles. [Link]

  • Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review - IJSDR. [Link]

  • Regioselective synthesis of 2H-indazoles through Ga/Al- and Al-mediated direct alkylation reactions of indazoles - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Divergent Synthesis of 6- or 7-Aza-Indazoles via Intramolecular Diels–Alder Cascade of Pyrazines | Organic Letters - ACS Publications. [Link]

  • Full article: Regioselective Synthesis of Indazole N 1‐ and N 2‐(β‐d‐Ribonucleosides). [Link]

  • Acid and base catalyzed Davis-Beirut reaction: Experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles | Request PDF - ResearchGate. [Link]

  • Optimized synthesis of 7- aza -indazole by Diels–Alder cascade and associated process safety | Request PDF - ResearchGate. [Link]

  • Recent Synthetic Approaches to 1H- and 2H-Indazoles. A Review - ResearchGate. [Link]

  • Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization - Organic Chemistry Portal. [Link]

  • Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles - Organic Chemistry Portal. [Link]

  • TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing). [Link]

  • The Davis-Beirut Reaction - Blog Baladi. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold - MPG.PuRe. [Link]

  • Regioselective synthesis of 2H-indazoles through Ga/Al- and Al-mediated direct alkylation reactions of indazoles. - Semantic Scholar. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC. [Link]

  • Remarkably Efficient Synthesis of 2H-Indazole 1-oxides and 2H-Indazoles via Tandem Carbon–Carbon Followed by Nitrogen–Nitrogen Bond Formation - PMC. [Link]

  • Optimized Synthesis of 7-Azaindazole by a Diels–Alder Cascade and Associated Process Safety - ACS Publications. [Link]

  • Optimized Synthesis of 7-Aza-Indazoles by Diels–Alder Cascade and Associated Process Safety | Request PDF - ResearchGate. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC. [Link]

  • Recent advances in C–H functionalization of 2H-indazoles - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • The 2-alkyl-2H-indazole regioisomers of synthetic cannabinoids AB-CHMINACA, AB-FUBINACA, AB-PINACA, and 5F-AB-PINACA are possible manufacturing impurities with cannabimimetic activities - PMC. [Link]

  • 2H-Indazole synthesis - Organic Chemistry Portal. [Link]

  • Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines - PMC. [Link]

  • CN101948433A - Method for separating and purifying substituted indazole isomers - Google P
  • Synthesis of 2H-Indazoles by the [3 + 2] Dipolar Cycloaddition of Sydnones with Arynes. [Link]

  • Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions - PMC. [Link]

  • Synthesis of novel 2H-indazole analogues via the Davis-Beirut reaction and conjugation onto magnetic nanoparticles - AUB ScholarWorks. [Link]

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Technical Support Center: Optimization of Reaction Conditions for the Methylation of 3-Methoxyindazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and optimization of methylated 3-methoxyindazole derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic scaffold. The methylation of 3-methoxyindazole presents a classic challenge in heterocyclic chemistry: controlling the regioselectivity of alkylation on the pyrazole ring. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you achieve your desired synthetic outcomes with confidence and precision.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but also the underlying chemical reasoning to empower your experimental design.

Question 1: My reaction is producing a mixture of N1 and N2-methylated isomers. How can I improve the selectivity for the desired N1-methyl-3-methoxyindazole?

Answer: Achieving high N1-selectivity hinges on running the reaction under thermodynamic control, which favors the formation of the more stable N1-substituted product.[1][2] The 1H-indazole tautomer is generally more stable than the 2H-tautomer.[2][3] Here are the critical parameters to adjust:

  • Choice of Base and Solvent (The Critical Pair): The combination of sodium hydride (NaH), a strong, non-nucleophilic base, in an aprotic solvent like tetrahydrofuran (THF) is highly effective for promoting N1-alkylation.[1][4]

    • Causality: The sodium cation (Na+) from NaH is believed to form a six-membered chelate with the N2 nitrogen and the oxygen atom of the C3-methoxy group. This coordination complex sterically blocks the N2 position, forcing the methylating agent to attack the more accessible N1 position.[2][5]

  • Temperature and Reaction Time: Allowing the reaction to stir for a sufficient duration (e.g., 12-24 hours) at room temperature or with gentle heating can facilitate equilibration, ensuring the thermodynamically favored N1 isomer is the major product.[3]

Visualizing the N1-Directing Chelation Effect

Caption: Chelation of Na+ directs methylation to the N1 position.

Question 2: I need to synthesize the N2-methylated isomer, but my reaction favors the N1 product. How can I achieve N2 selectivity?

Answer: Selective synthesis of the N2-isomer requires conditions that operate under kinetic control, favoring the faster-forming product before it can equilibrate to the more stable N1-isomer.[3][6] The N2 position is often more sterically accessible and can be more nucleophilic under certain conditions.[6]

  • Avoid Strong, Chelating Bases: Do not use NaH. Instead, consider weaker bases like potassium carbonate (K₂CO₃) or organic bases like 1,4-diazabicyclo[2.2.2]octane (DABCO).[6]

  • Solvent Choice is Key: Polar aprotic solvents like N,N-dimethylformamide (DMF) are often used. These solvents do not promote the same level of cation chelation as THF, leaving the N2 position more accessible.

  • Choice of Methylating Agent: While methyl iodide can be used, greener and often highly effective reagents like dimethyl carbonate (DMC) have proven successful for N2-methylation, particularly when paired with an organic base in DMF.[6]

  • Lower Temperatures: Running the reaction at lower temperatures can help trap the kinetic product and prevent isomerization to the thermodynamic N1 product.

Question 3: My reaction is sluggish and does not go to completion, even after 24 hours. What are the potential causes?

Answer: An incomplete reaction can be traced back to several factors related to reagents and reaction setup:

  • Inactive Base: Sodium hydride is highly reactive and can be deactivated by moisture. Ensure you are using a fresh bottle of NaH (60% dispersion in mineral oil) and that it has been handled under a dry, inert atmosphere (Nitrogen or Argon).

  • Wet Solvent or Glassware: Any moisture in the reaction will quench the NaH and the indazolide anion. Ensure your THF is anhydrous and that all glassware was oven or flame-dried before use.

  • Insufficient Base: A stoichiometric amount or slight excess (e.g., 1.2 equivalents) of the base is required to ensure complete deprotonation of the 3-methoxyindazole starting material.[6]

  • Poor Quality Methylating Agent: Ensure your methylating agent (e.g., methyl iodide) is fresh. Older bottles can decompose, reducing the effective concentration of the electrophile.

  • Reaction Monitoring: Confirm the lack of conversion using an appropriate analytical method like Thin Layer Chromatography (TLC) or LC-MS before concluding the reaction has stalled.

Troubleshooting Workflow for Incomplete Reactions

G start Reaction Incomplete (Verified by TLC/LC-MS) q1 Was NaH fresh and handled under inert gas? start->q1 s1_yes Yes q1->s1_yes  Yes s1_no No q1->s1_no  No q2 Were solvent and glassware anhydrous? s1_yes->q2 a1 Use fresh NaH. Ensure rigorous inert atmosphere technique. s1_no->a1 end_node Re-run experiment with optimized parameters. a1->end_node s2_yes Yes q2->s2_yes  Yes s2_no No q2->s2_no  No q3 Was sufficient base (≥1.1 eq.) used? s2_yes->q3 a2 Dry solvent over molecular sieves. Oven/flame-dry all glassware. s2_no->a2 a2->end_node s3_yes Yes q3->s3_yes  Yes s3_no No q3->s3_no  No q4 Is the methylating agent of good quality? s3_yes->q4 a3 Re-calculate and use 1.2 equivalents of base. s3_no->a3 a3->end_node s4_yes Yes q4->s4_yes  Yes s4_no No q4->s4_no  No s4_yes->end_node a4 Use a fresh bottle or purify the reagent. s4_no->a4 a4->end_node

Caption: A step-by-step workflow for diagnosing incomplete reactions.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle governing N1 vs. N2 regioselectivity in indazole methylation? The outcome is a competition between thermodynamic and kinetic control.[6]

  • Thermodynamic Control: Leads to the most stable product. For indazoles, the N1-alkylated isomer is generally the more thermodynamically stable product.[2][3] These conditions often involve stronger bases and allow for equilibration.

  • Kinetic Control: Leads to the fastest-formed product. The N2-position can be the site of faster attack under certain conditions, making the N2-alkylated isomer the kinetic product.[3][6] These reactions are typically run under milder conditions that prevent equilibration.

Q2: Besides methyl iodide, what other methylating agents can be used? Several agents are available, each with its own advantages and disadvantages:

  • Dimethyl Sulfate (DMS): Highly effective and often cheaper than methyl iodide, but it is extremely toxic and requires careful handling.

  • Dimethyl Carbonate (DMC): A much safer, "green" methylating agent.[7][8] It is less reactive and often requires higher temperatures or specific catalysts but can provide excellent selectivity, particularly for N2-methylation.[6]

  • Methyl Tosylate: A solid, non-volatile methylating agent that is easier to handle than liquids, but can be more expensive.

Q3: How should I monitor the reaction's progress and characterize the final products?

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is the most common method. Use a solvent system (e.g., Ethyl Acetate/Hexanes) that gives good separation between the starting material and the two potential isomeric products. Staining with potassium permanganate can help visualize the spots. For more precise monitoring, LC-MS is ideal.

  • Product Characterization: The N1 and N2 isomers can be distinguished using ¹H NMR spectroscopy. The chemical shifts of the protons on the indazole ring, particularly the proton at the C7 position, are often different between the two isomers.[9] Nuclear Overhauser Effect (NOE) experiments can also be used to definitively assign the structure by observing the spatial proximity between the newly introduced methyl group and the protons on the indazole ring.

Optimized Experimental Protocols

Table 1: Summary of Conditions for Regioselective Methylation

Target Product Control Type Base (equiv.) Solvent Methylating Agent (equiv.) Temperature Typical N1:N2 Ratio Reference
N1-Methyl ThermodynamicNaH (1.2)Anhydrous THFCH₃I (1.1)0 °C to RT>95:5[1][5]
N2-Methyl KineticDABCO (1.0)Anhydrous DMFDMC (1.2)Reflux<10:90[6]
Protocol 1: Selective Synthesis of 1-Methyl-3-methoxy-1H-indazole (N1-Isomer)

This protocol is designed to maximize the yield of the thermodynamically favored N1-isomer.[5][6]

Materials:

  • 3-methoxy-1H-indazole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl iodide (CH₃I)

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate, Brine, Anhydrous Na₂SO₄

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-methoxy-1H-indazole (1.0 equiv).

  • Add anhydrous THF to create a solution of approximately 0.1 M.

  • Cool the stirred solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.2 equiv) portion-wise. Caution: Hydrogen gas is evolved.

  • Stir the resulting suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Cool the mixture back to 0 °C and add methyl iodide (1.1 equiv) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the pure 1-methyl-3-methoxy-1H-indazole.

Protocol 2: Selective Synthesis of 2-Methyl-3-methoxy-2H-indazole (N2-Isomer)

This protocol utilizes conditions that favor the kinetic N2-isomer.[6]

Materials:

  • 3-methoxy-1H-indazole

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dimethyl carbonate (DMC)

  • Water, Ethyl acetate, Brine, Anhydrous Na₂SO₄

Procedure:

  • To a round-bottom flask, add 3-methoxy-1H-indazole (1.0 equiv) and DABCO (1.0 equiv).

  • Add anhydrous DMF to dissolve the solids.

  • Stir the reaction mixture at room temperature for 15 minutes.

  • Slowly add dimethyl carbonate (1.2 equiv) to the mixture.

  • Heat the reaction system to reflux and continue stirring for 6-12 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine to remove residual DMF, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the pure 2-methyl-3-methoxy-2H-indazole.

References

  • University College Cork. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • BenchChem. (2025). Troubleshooting regioselectivity in indazole synthesis. BenchChem Tech Support.
  • O’Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. RSC Advances, 11(44), 27363–27375. [Link]

  • Alam, M. S., & Keeting, S. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Results in Chemistry, 7, 101493. [Link]

  • Mei, Y., & Yang, B. (2017). The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate. Indian Journal of Heterocyclic Chemistry, 27(3), 275-280.
  • Chen, J., et al. (2020). Late-stage oxidative C(sp3)–H methylation.
  • BenchChem. (2025). Technical Support Center: Optimizing Reaction Conditions for 3-Methyl-1H-indazol-4-ol. BenchChem Tech Support.
  • Palmer, M. H., et al. (1975). Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles. Journal of the Chemical Society, Perkin Transactions 2, (2), 186-192. [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions a.
  • Jaffari, G. A., & Nunn, A. J. (1973). Methylation of indazoles and related reactions. Journal of the Chemical Society, Perkin Transactions 1, 2371-2374. [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Methylation of 3-Methyl-6-nitro-1H-indazole. BenchChem Tech Support.
  • BenchChem. (n.d.). 3-(p-Methoxybenzoyl)-N-methylindole.
  • ResearchGate. (n.d.). Optimization of Reaction Conditions a.
  • Reddy, B. S., et al. (2013). Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate. Tetrahedron Letters, 54(12), 1549-1552.
  • Macmillan Group, Princeton University. (2023). Late-Stage C(sp3)
  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview.
  • University of Akron. (n.d.).
  • Google Patents. (2004). US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid.
  • Princeton University. (2023). Late-Stage C(sp>3>)
  • ResearchGate. (2021).
  • Google Patents. (n.d.). CN111978280A - Methylation synthesis method of N-heterocyclic compound.
  • Wang, H., et al. (2019). Selective utilization of methoxy groups in lignin for N-methylation reaction of anilines. Green Chemistry, 21(17), 4698-4704.
  • Shimizu, M., et al. (2010). S-METHYLATION OF N-CONTAINING HETEROCYCLIC THIOLS WITH CONJUGATED ACIDS OF METHOXY GROUPS. HETEROCYCLES, 81(2), 435.
  • Royal Society of Chemistry. (n.d.). N-Methylation of ortho-substituted aromatic amines with methanol catalyzed by 2-arylbenzo[d]oxazole NHC–Ir(iii) complexes - Dalton Transactions.
  • Nature. (2025). C3-methylation of imidazopyridines via C(sp2)-H activation using magnetic Cu-MOF, and DMSO as solvent and Methyl source.

Sources

Technical Support Center: Troubleshooting the Purification of 3-Methoxy-2-methyl-2H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the isolation of 2H-indazoles. The synthesis of 3-methoxy-2-methyl-2H-indazole—typically achieved via the methylation of 3-methoxy-1H-indazole or 1H-indazol-3-ol—inevitably yields a mixture of regioisomers[1]. Separating the kinetically/thermodynamically competitive 2-methyl-2H isomer from the predominantly favored 1-methyl-1H isomer presents unique chromatographic challenges due to tautomeric stability, polarity shifts, and basicity[2].

This guide provides field-proven methodologies, causality-driven troubleshooting, and self-validating protocols to ensure the high-purity isolation of your target compound.

Part 1: Physicochemical Foundations (The "Why")

To successfully purify 3-methoxy-2-methyl-2H-indazole, one must first understand the electronic differences between the 1H and 2H scaffolds. While 1H-indazoles exhibit a stable benzenoid aromatic system, 2H-indazoles possess an ortho-quinonoid character[2]. This structural divergence fundamentally alters their interaction with chromatographic stationary phases, dictating their elution order and peak shape.

Table 1: Comparative Physicochemical Properties of Indazole Regioisomers

Property1-Methyl-3-methoxy-1H-indazole3-Methoxy-2-methyl-2H-indazole
Aromatic Character Benzenoid[2]Ortho-quinonoid[2]
Dipole Moment (D) ~1.50[3]~3.40[3]
Basicity (pKb) ~0.42[3]~2.02[3]
Silica Gel Elution Order First (Less Polar)Second (More Polar)
¹H NMR (N-CH₃ shift) ~3.98 ppm[4]~4.16 ppm[4]
Part 2: Troubleshooting FAQs

Q1: Why do my 1-methyl and 2-methyl regioisomers co-elute or streak on standard silica gel? A1: This is a direct consequence of the 2H-indazole's ortho-quinonoid structure. The 2-methyl-2H isomer has a significantly higher dipole moment (~3.40 D) compared to the 1-methyl-1H isomer (~1.50 D)[3]. Consequently, the 2H isomer interacts much more strongly with the polar silanol groups of the silica gel, causing it to elute later. If you are using a non-polar solvent system (e.g., pure Hexanes/Ethyl Acetate), the strong dipole interaction causes streaking and co-elution. Solution: Transition to a shallower gradient and incorporate a basic modifier (see Protocol A).

Q2: I am experiencing severe peak tailing for the 2H-indazole during normal-phase chromatography. How do I fix this? A2: Tailing is caused by secondary interactions between the basic N2 nitrogen of the indazole and the acidic silanol sites on the silica gel. The 2H-indazole is significantly more basic (pKb ~2.02) than its 1H counterpart (pKb ~0.42)[3]. Solution: Pre-treat your silica column and dope your mobile phase with 1% (v/v) Triethylamine (TEA). This competitively binds the acidic silanol sites, ensuring sharp, symmetrical peaks.

Q3: How can I definitively confirm I have isolated the 3-methoxy-2-methyl-2H-indazole and not the 1-methyl-1H isomer? A3: Nuclear Magnetic Resonance (NMR) spectroscopy is the most reliable self-validating tool here. Because the N-methyl group in the 2H isomer is situated on the more electron-rich, ortho-quinonoid nitrogen, its protons are more deshielded. Look for the N-methyl singlet: in the 2H isomer, it typically appears further downfield (around 4.16 ppm) compared to the 1H isomer (around 3.98 ppm)[4]. Additionally, the C3 carbon in 2H-indazoles typically resonates around 123–124 ppm in ¹³C NMR[5].

Part 3: Standard Operating Procedures (SOPs)
Protocol A: Optimized Normal-Phase Flash Chromatography for Regioisomer Separation

Objective: Baseline resolution of 1-methyl and 2-methyl indazole regioisomers.

  • Stationary Phase Preparation: Slurry-pack a column with 230–400 mesh silica gel. Pre-equilibrate the column with 3 column volumes (CV) of Hexanes containing 1% (v/v) Triethylamine (TEA). Causality: TEA neutralizes acidic silanols, preventing the highly basic 2H-indazole from tailing[3].

  • Sample Loading: Dissolve the crude methylation mixture in a minimum volume of Dichloromethane (DCM). Apply evenly to the column head.

  • Elution Strategy:

    • Begin with an isocratic hold of 90:10 Hexanes:Ethyl Acetate (+1% TEA) for 3 CVs. The less polar 1-methyl-1H-indazole will elute first.

    • Ramp the gradient to 70:30 Hexanes:Ethyl Acetate (+1% TEA). The highly polar 3-methoxy-2-methyl-2H-indazole will elute second.

  • Validation Checkpoint: Spot the collected fractions on a silica TLC plate and develop in 70:30 Hexanes:EtOAc. The 2H-isomer will appear as a single, UV-active spot (254 nm) with a lower Rf value (~0.35) than the 1H-isomer (~0.60).

  • Recovery: Pool the 2H-isomer fractions and concentrate under reduced pressure at ≤35°C to avoid thermal degradation of the ortho-quinonoid core.

Protocol B: Reverse-Phase Preparative HPLC (For >99% Purity)

Objective: Removal of trace over-alkylated impurities and final polishing.

  • System Setup: Utilize a C18 preparative column (e.g., 250 x 21.2 mm, 5 µm).

  • Mobile Phase Selection:

    • Solvent A: Ultra-pure water buffered with 0.1% Ammonium Hydroxide (NH₄OH) to pH ~10.

    • Solvent B: HPLC-grade Acetonitrile (MeCN). Causality: Maintaining a basic pH ensures the 2H-indazole (pKb ~2.02) remains entirely in its un-ionized freebase form, maximizing hydrophobic interactions with the C18 stationary phase and preventing peak splitting[3].

  • Gradient Execution: Run a linear gradient from 20% B to 80% B over 20 minutes at a flow rate of 15 mL/min.

  • Validation Checkpoint: Monitor the eluent at 254 nm and 280 nm. The 3-methoxy-2-methyl-2H-indazole will elute as a sharp, symmetrical peak. Analyze an aliquot of the main peak via LC-MS to confirm the exact mass [M+H]⁺ corresponding to C₉H₁₀N₂O.

  • Isolation: Lyophilize (freeze-dry) the collected fractions to yield the pure compound as a solid, avoiding harsh thermal evaporation.

Part 4: Purification Workflow Visualization

purification_workflow Mix Crude Reaction Mixture (1-Methyl & 2-Methyl Isomers) Workup Aqueous Workup (Sat. NaHCO3 / DCM) Mix->Workup Flash Silica Gel Flash Chromatography (Hexanes/EtOAc + 1% Et3N) Workup->Flash Isomer1 Elutes First: 1-Methyl-3-methoxy-1H-indazole Flash->Isomer1 Lower Polarity Isomer2 Elutes Second: 3-Methoxy-2-methyl-2H-indazole Flash->Isomer2 Higher Polarity HPLC Reverse-Phase Prep-HPLC (MeCN/H2O + 0.1% NH4OH) Isomer2->HPLC Trace Impurities Pure Pure 3-Methoxy-2-methyl-2H-indazole (>99% Purity) HPLC->Pure

Workflow for the isolation and purification of 3-methoxy-2-methyl-2H-indazole from crude mixtures.

Part 5: References
  • CN113307773A - 6-bromo-3-methoxy-1-phenyl-1H-indazole and synthetic method and application thereof Source: Google Patents URL:

  • Product Class 2: 1H- and 2H-Indazoles Source: Thieme Connect URL:

  • 2-Methyl-6-nitro-2H-indazole | 6850-22-2 Source: Benchchem URL:

  • The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate Source: Connect Journals URL:

  • A Comparative Guide to 1H- and 2H-Indazole Derivatives: Synthesis, Spectroscopic Properties, and Biological Activity Source: Benchchem URL:

Sources

minimizing side product formation in 2H-indazole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Role: Senior Application Scientist | Topic: Minimizing Side Product Formation

Diagnostic Workflow: Select Your Synthesis Route

Before troubleshooting, verify you are using the correct synthetic pathway for your target substrate. The thermodynamic stability of the


-tautomer makes direct alkylation inherently prone to regioisomeric mixtures.

IndazoleRouteSelection Start START: Target Molecule Structure IsRingFormed Is the Indazole ring already formed? Start->IsRingFormed DirectAlk Direct Alkylation (High Risk of 1H-isomer) IsRingFormed->DirectAlk Yes DeNovo De Novo Cyclization (Recommended for 2H) IsRingFormed->DeNovo No SubstCheck Substituents on Benzene Ring? DeNovo->SubstCheck DavisBeirut Davis-Beirut Reaction (o-nitrobenzylamines) SubstCheck->DavisBeirut 2-Nitrobenzylamine precursor Cadogan Cadogan/Reductive Cyclization (o-nitrobenzaldehydes) SubstCheck->Cadogan 2-Nitrobenzaldehyde precursor CuCat Cu-Catalyzed 3-Component (Aldehyde + Amine + Azide) SubstCheck->CuCat 2-Bromobenzaldehyde precursor

Figure 1: Decision matrix for selecting the optimal synthetic route to minimize 1H-isomer contamination.

Troubleshooting Module A: De Novo Synthesis (Davis-Beirut & Cadogan)

Context: These methods are superior for


-selectivity because the 

-substituent is installed before ring closure.
Issue: Formation of Anthranil (Benzo[c]isoxazole) Side Products

Symptoms: Mass spec shows [M-14] or [M-16] peaks relative to expected product; NMR shows lack of indazole NH/CH signals. Root Cause: In the Davis-Beirut reaction, the aci-nitro intermediate can divert if the dehydration step is faster than the N-N bond formation. Corrective Action:

  • Base Strength: Switch from KOH to milder bases if the substrate is electron-deficient.

  • Solvent Polarity: Ensure the reaction is performed in alcoholic solvents (MeOH or EtOH). The protic solvent is crucial for the proton transfer steps in the aci-nitro to nitroso-imine conversion.

Issue: Azo-Dimer Formation (Azobenzene derivatives)

Symptoms: Deeply colored (orange/red) impurities; doubling of molecular weight. Root Cause: Incomplete reduction of the nitro group or intermolecular coupling of nitroso intermediates. Corrective Action:

  • Concentration: Run the reaction more dilute (0.05 M - 0.1 M) to favor intramolecular cyclization over intermolecular dimerization.

  • Reagent Quality: If using

    
     or 
    
    
    
    (Cadogan-type), ensure reagents are fresh and not oxidized to phosphine oxides before use.
Protocol: Optimized Davis-Beirut Cyclization

Target: High-fidelity 2H-indazole formation from o-nitrobenzylamines.

StepActionTechnical Note (Why?)
1 Dissolve o-nitrobenzylamine (1.0 equiv) in MeOH (0.1 M).Methanol facilitates the necessary proton transfers for the aci-nitro tautomerization.
2 Add KOH (4.0 - 10.0 equiv) pellets.High base concentration drives the equilibrium toward the aci-nitro species.
3 Heat to 60–80 °C for 2–16 h.Monitor via TLC.[1] Do not overheat, as this promotes anthranil formation.
4 Quench: Pour into ice water.Precipitates the product; minimizes solubility of inorganic salts.
5 Purification: Recrystallize or Flash Column.

-indazoles are often less polar than their uncyclized precursors.
Troubleshooting Module B: Metal-Catalyzed Multicomponent Synthesis

Context: Copper-catalyzed coupling of 2-halobenzaldehydes, amines, and sodium azide.[2][3][4]

Issue: Catalyst Poisoning / Stalled Reaction

Symptoms: Reaction stops at the imine intermediate stage (before cyclization). Root Cause: The amine substrate or the azide may be coordinating too strongly to the Copper, or the catalyst has oxidized. Corrective Action:

  • Ligand Selection: Use TMEDA (Tetramethylethylenediamine) or 1,10-Phenanthroline . These ligands stabilize the Cu(I) species and prevent aggregation.

  • Catalyst Loading: Increase CuI loading to 10 mol%.

  • Order of Addition: Pre-mix the aldehyde and amine to form the imine before adding the catalyst and azide source.

Issue: Regioisomer Contamination (1-Alkyl-1H-indazole)

Symptoms: Small amounts of


-isomer appearing.
Root Cause:  While rare in this specific mechanism, it can occur if the intermediate azide undergoes a rearrangement or if the amine attacks the wrong site during oxidative addition.
Corrective Action: 
  • Solvent: Switch to DMSO or DMF . High dielectric constants stabilize the ionic intermediates required for the correct cyclization pathway.

Troubleshooting Module C: Direct Alkylation (The "Last Resort")

Context: You have a pre-formed indazole ring and must alkylate it. This is the most difficult route for


-selectivity.
Issue: Predominance of 1H-Isomer (Thermodynamic Product)

Symptoms: 1H:2H ratios of 80:20 or worse. Mechanism: The


 position is less nucleophilic but leads to the aromatic (benzenoid) tautomer, which is thermodynamically favored by ~4-5 kcal/mol over the quinoid 

-tautomer. Corrective Action:
  • Solvent Effect: Use non-polar solvents (e.g., Toluene) with high temperatures. While polar aprotic solvents (DMF/THF) favor the

    
     reaction, they often enhance the selectivity for the thermodynamic (
    
    
    
    ) product.
  • Steric Blocking: If possible, introduce a bulky group at C7 (e.g., nitro, ester). This sterically hinders

    
    , shifting selectivity toward 
    
    
    
    .
  • Reagent: Use Meerwein’s Salt (

    
    ) in EtOAc. This highly reactive electrophile can sometimes operate under kinetic control, slightly improving 
    
    
    
    yields (though
    
    
    often remains major).
Visualizing the Selectivity Problem

AlkylationPathways cluster_1H Thermodynamic Path (Major) cluster_2H Kinetic Path (Minor) Indazole Indazole Anion N1_TS N1 Transition State (Less Steric Hindrance) Indazole->N1_TS N2_TS N2 Transition State (Lone Pair Availability) Indazole->N2_TS Prod_1H 1H-Indazole (Benzenoid - Stable) N1_TS->Prod_1H Prod_2H 2H-Indazole (Quinoid - Less Stable) N2_TS->Prod_2H

Figure 2: Kinetic vs. Thermodynamic pathways in direct indazole alkylation.

Frequently Asked Questions (FAQs)

Q: Can I convert a 1H-indazole back to a 2H-indazole? A: Not directly. The


-isomer is the thermodynamic sink. You generally have to degrade the ring or use a specific rearrangement (e.g., photolytic rearrangement, though yields are low). It is more efficient to restart with a de novo synthesis (Davis-Beirut) if you need the 

isomer.

Q: Why does my Davis-Beirut reaction turn black? A: This indicates the formation of "azo-tars" or polymerization of nitroso intermediates. This usually happens if the reaction temperature is too high (>100°C) or if the base concentration is too low to drive the rapid cyclization. Ensure you are using at least 4.0 equivalents of base.[5]

Q: I need to scale up a Cu-catalyzed synthesis. Is sodium azide safe? A: Sodium azide (


) poses an explosion hazard, especially if it contacts halogenated solvents (forming diazidomethane) or heavy metals. For scale-up:
  • Avoid DCM or Chloroform during workup.

  • Keep the pH basic to prevent formation of hydrazoic acid (

    
    ).
    
  • Consider flow chemistry setups to minimize the active volume of azide intermediates.

References
  • Davis-Beirut Reaction Mechanism & Scope

    • Kurth, M. J., et al. (2014).
    • Source:

  • Copper-Catalyzed 3-Component Synthesis

    • Kim, J., et al. (2013). "Copper-Catalyzed One-Pot Synthesis of 2H-Indazoles from 2-Bromobenzaldehydes." Organic Letters.
    • Source:

  • Regioselectivity in Indazole Alkylation

    • Lozach, O., et al. (2011). "Regioselective alkylation of indazoles." Beilstein Journal of Organic Chemistry.
    • Source: [Beilstein J. Org.[6] Chem. - Indazole Alkylation]([Link])

  • Cadogan Reductive Cyclization

    • Genung, N. E., et al. (2014).[2][7] "Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization." Organic Letters.

    • Source:

Sources

stability issues of 2H-Indazole, 3-methoxy-2-methyl- under acidic conditions

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Understanding and Troubleshooting Stability Under Acidic Conditions

Welcome to the technical support center for 2H-Indazole, 3-methoxy-2-methyl-. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and may encounter stability challenges, particularly in acidic environments. As Senior Application Scientists, we have compiled this information based on established principles of heterocyclic chemistry and pharmaceutical stability testing to help you navigate potential issues and ensure the integrity of your experiments.

Part 1: Frequently Asked Questions (FAQs) on Acidic Stability

This section addresses the fundamental stability concerns of 2H-Indazole, 3-methoxy-2-methyl- in acidic media.

Q1: What are the primary stability concerns for 2H-Indazole, 3-methoxy-2-methyl- under acidic conditions?

The primary stability concern is the acid-catalyzed hydrolysis of the 3-methoxy group. The indazole ring system contains basic nitrogen atoms that can be protonated in an acidic medium. Protonation of the N1 nitrogen increases the electrophilicity of the C3 carbon, making it susceptible to nucleophilic attack by water. This can lead to the cleavage of the ether bond, resulting in the formation of a major degradation product, 2-methyl-1,2-dihydro-3H-indazol-3-one, and methanol.

Indazoles are generally considered weak bases.[1] The specific pKa will be influenced by the substituents, but the potential for protonation under acidic conditions is a key factor initiating degradation.

Q2: What is the significance of the "2H" designation and the 2-methyl group for stability?

Indazoles can exist in different tautomeric forms, primarily 1H- and 2H-indazoles.[1][2][3] In the absence of substitution on the nitrogen atoms, the 1H-tautomer is generally more stable than the 2H-tautomer by approximately 2.3 kcal/mol.[2][4] However, the presence of the methyl group at the N2 position in your compound "locks" the molecule in the 2H-indazole configuration. This prevents tautomerization but does not eliminate the risk of degradation through other pathways, such as the hydrolysis mentioned in Q1. The synthesis of specifically N2-substituted indazoles is a common goal in medicinal chemistry to achieve desired biological activities.[3][5][6]

Q3: What are the likely degradation products I should be looking for?

Under acidic hydrolytic stress, the most probable degradation pathway involves the cleavage of the C3-methoxy bond.

  • Major Degradant: 2-methyl-1,2-dihydro-3H-indazol-3-one (CAS No. can be searched for this structure). This is formed by the replacement of the -OCH3 group with a hydroxyl group, which then tautomerizes to the more stable keto form.

  • Byproduct: Methanol.

It is crucial to develop a stability-indicating analytical method that can separate the parent compound from these potential degradants.[7][8]

Q4: What analytical techniques are best for monitoring the stability of this compound?

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common and effective technique for monitoring the stability of small molecules like 2H-Indazole, 3-methoxy-2-methyl-. To ensure robust analysis, the following are recommended:

  • Detector: A Photodiode Array (PDA) detector is preferable to a simple UV detector as it allows for peak purity analysis.

  • Mass Spectrometry (MS): Coupling the HPLC system to a mass spectrometer (LC-MS) is highly recommended.[9] This allows for the confirmation of the parent compound's mass and the identification of unknown degradation products by their mass-to-charge ratio (m/z).

  • Method Validation: The analytical method must be validated to be "stability-indicating," meaning it can accurately separate the active pharmaceutical ingredient (API) from its degradation products and any excipients.[8][10]

Part 2: Troubleshooting Guide for Experimental Issues

This section provides solutions to common problems encountered during experiments involving 2H-Indazole, 3-methoxy-2-methyl- in acidic environments.

Q5: I am seeing inconsistent results or loss of my compound when using a low pH mobile phase for my HPLC analysis. What is happening?

This is likely due to on-column degradation. If the mobile phase is sufficiently acidic (e.g., pH < 3), the compound can degrade during its transit through the HPLC column. The stationary phase itself can sometimes contribute to this effect.

Troubleshooting Steps:

  • Increase Mobile Phase pH: If possible, increase the pH of your mobile phase to a less acidic level (e.g., pH 4-5) where the compound is more stable, while still achieving good chromatography.

  • Reduce Analysis Time: Use a shorter column or a faster gradient to minimize the time the compound spends in the acidic mobile phase.

  • Use a Different Acid Modifier: Sometimes, the type of acid used (e.g., trifluoroacetic acid vs. formic acid) can influence stability. Formic acid is generally less harsh than TFA.

  • Sample Temperature: Keep the sample in the autosampler cooled (e.g., 4°C) to slow down degradation before injection.

Q6: I have observed a new, more polar peak appearing in my chromatogram after storing my stock solution in an acidic buffer. How can I confirm its identity?

The appearance of a new, typically more polar (earlier eluting in RP-HPLC) peak is a classic sign of degradation.

Identification Workflow:

  • Analyze by LC-MS: The most direct way to identify the peak is to analyze the degraded sample by LC-MS. The expected major degradant, 2-methyl-1,2-dihydro-3H-indazol-3-one, will have a specific molecular weight that can be confirmed.

  • Perform a Forced Degradation Study: Intentionally degrade a sample of your compound under controlled acidic conditions (see Protocol 1 below).[7][11][12] The peak that grows over time is your degradant. This provides a reference sample for comparison.

  • Structural Elucidation: For definitive identification, the degradant may need to be isolated using preparative HPLC and its structure confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.[13]

Q7: What practical steps can I take to prevent the degradation of 2H-Indazole, 3-methoxy-2-methyl- during my experiments or in a formulation?

Preventing degradation is key to obtaining reliable experimental data and developing a stable product.

Mitigation Strategies:

  • pH Control: The most critical factor is controlling the pH. Maintain the pH of your solutions in a neutral or slightly basic range where the compound is stable. Use appropriate buffer systems to maintain the desired pH.

  • Temperature: Store stock solutions and samples at reduced temperatures (e.g., 2-8°C or -20°C) to slow down the rate of hydrolysis.

  • Excipient Compatibility: If preparing a formulation, ensure that all excipients are compatible and do not create localized acidic microenvironments.

  • Minimize Time in Solution: Prepare solutions fresh whenever possible and minimize the time they are stored before use, especially if they are not in a stability-optimized buffer.

Part 3: Key Experimental Protocols & Visualizations

This section provides standardized protocols for stability testing and visual diagrams to illustrate key concepts.

Proposed Acid-Catalyzed Degradation Pathway

The diagram below illustrates the proposed mechanism for the acid-catalyzed hydrolysis of 2H-Indazole, 3-methoxy-2-methyl-.

G cluster_0 Step 1: Protonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Elimination & Tautomerization Parent 2H-Indazole, 3-methoxy-2-methyl- Protonated Protonated Indazole (N1) Parent->Protonated + H+ Intermediate Hemiketal-like Intermediate Protonated->Intermediate + H2O Degradant 2-methyl-1,2-dihydro-3H-indazol-3-one Intermediate->Degradant Methanol Methanol (CH3OH) Intermediate->Methanol - H+ G cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis prep_api Prepare API Stock Solution prep_stress Prepare Stress Samples (Acid, Base, etc.) prep_api->prep_stress prep_control Prepare Control Samples prep_api->prep_control incubate Incubate at Controlled Temp/Time prep_stress->incubate prep_control->incubate sample Withdraw Aliquots at Time Points incubate->sample quench Neutralize/Quench Reaction sample->quench hplc Analyze via Stability-Indicating HPLC-MS quench->hplc data Quantify Parent & Degradant Peaks hplc->data report Assess Mass Balance & Report Results data->report

Caption: General workflow for a forced degradation study.

References

  • El-Awa, A., et al. (2012). Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles. Available at: National Center for Biotechnology Information.[Link]

  • Gautam, P., et al. (2018). Experimental and theoretical investigations on acid catalysed stereoselective synthesis of new indazolyl-thiazole derivatives. ScienceDirect.[Link]

  • Li, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. PubMed.[Link]

  • Claramunt, R. M., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Publications.[Link]

  • Various Authors. (2017). Synthesis of indazoles.
  • Various Authors. (2023). Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches. Bentham Science.[Link]

  • Various Authors. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology.[Link]

  • Abboud, J. L. M., et al. (1994). Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. ResearchGate.[Link]

  • Panda, S. S., et al. (2020). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. ResearchGate.[Link]

  • Singh, A., & Singh, P. (2018). TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. Journal of Drug Delivery and Therapeutics.[Link]

  • Bajaj, S., et al. (2016). Forced Degradation Studies. SciSpace.[Link]

  • Rawat, T. S., & Singh, I. P. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. LinkedIn.[Link]

  • ArtMolecule. Impurities and Degradation products. ArtMolecule - Custom Chemical Synthesis.[Link]

  • Singh, G., et al. (2016). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Jacobs Publishers.[Link]

  • Various Authors. (2022). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results.[Link]

  • D’Souza, D. M., & Müller, T. J. J. (2007). A rapid and efficient synthesis of 2H-indazoles has been developed using a [3 + 2] dipolar cycloaddition of sydnones and arynes. ACS Publications.[Link]

  • Genung, N. E., et al. (2019). Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. National Center for Biotechnology Information.[Link]

  • Wang, C., et al. (2020). Recent advances in C–H functionalization of 2H-indazoles. RSC Publishing.[Link]

  • Roth, A., et al. (2014). Inhibition of Myeloperoxidase: Evaluation of 2H-Indazoles and 1H-Indazolones. ScienceDirect.[Link]

  • Roth, A., et al. (2014). Inhibition of myeloperoxidase: Evaluation of 2H-indazoles and 1H-indazolones. eScholarship, University of California.[Link]

  • Stoyanov, S., et al. (2019). Application of a RP-HPLC method for determination of chemical and physiological stability of two newly synthesized methoxy-benzoylhydrazone derivatives. Pharmacia.[Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2H-indazoles. Organic Chemistry Portal.[Link]

Sources

how to remove unreacted starting material from 2H-Indazole, 3-methoxy-2-methyl-

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The removal of unreacted starting material (3-methoxy-1H-indazole ) from the target product (3-methoxy-2-methyl-2H-indazole ) relies on a distinct physicochemical difference: the acidity of the N-H proton in the starting material versus the neutral/basic nature of the N-methylated product.[1]

While chromatographic separation is standard, this guide prioritizes a chemical workup strategy (pH manipulation) that can remove >95% of the starting material before you even run a column.

Diagnostic: Confirming the Impurity

Before initiating purification, confirm the identity of your impurity. In indazole alkylation, you typically face two distinct contaminants:

FeatureStarting Material (Impurity A)Regioisomer (Impurity B)Target Product
Structure 3-methoxy-1H-indazole 3-methoxy-1-methyl-1H-indazole 3-methoxy-2-methyl-2H-indazole
Key Functional Group Free N-H (Acidic/H-bond donor)N-Me (No H-bond donor)N-Me (No H-bond donor)
TLC Behavior Low R_f (Polar, streaks)High R_f (Non-polar)High R_f (Non-polar)
LC-MS Signal [M+H]+ = 149.07[M+H]+ = 163.08[M+H]+ = 163.08
pKa (approx) ~13.8 (N-H acidity)Basic onlyBasic only
  • If your impurity has Mass 149: It is unreacted Starting Material (SM). Follow Protocol A.

  • If your impurity has Mass 163: It is the N1-methyl regioisomer. Follow Protocol B.

Protocol A: Chemical Scavenging (The "Base Wash" Method)

Best for: Removing unreacted Starting Material (Mass 149) efficiently without chromatography.

Mechanism: The N-H proton of 3-methoxy-1H-indazole is weakly acidic (pKa ~13-14). By washing the organic layer with a strong base (pH > 14), we deprotonate the starting material, converting it into a water-soluble salt (indazolide anion). The target product (N-Me) has no acidic proton and remains in the organic layer.

Step-by-Step Procedure:

  • Dilution: Dissolve your crude reaction mixture in a non-polar organic solvent. Dichloromethane (DCM) or Ethyl Acetate (EtOAc) are recommended. Avoid ethers if possible, as they can hold water.

  • The Wash:

    • Transfer to a separatory funnel.[2]

    • Wash the organic layer 2x with 1M NaOH (Sodium Hydroxide).

    • Note: Shake vigorously for at least 1-2 minutes. The deprotonation equilibrium needs surface area contact.

  • Verification: Check the aqueous layer by TLC. You should see the low R_f spot (SM) concentrated there.

  • Neutralization: Wash the organic layer 1x with Brine (Saturated NaCl) to remove excess base and dry the solvent.

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate.

Critical Warning: Do not use this method if your molecule contains other base-sensitive groups (e.g., esters, alkyl halides). However, the 3-methoxy ether linkage is stable to 1M NaOH.

Protocol B: Chromatographic Separation

Best for: Removing the N1-Regioisomer (Mass 163) or trace SM remaining after Protocol A.

Separating the N1 (1-methyl) and N2 (2-methyl) isomers is the most challenging aspect of indazole chemistry. The N2 isomer (your target) typically possesses a higher dipole moment (quinoid character) than the N1 isomer (benzenoid character), often resulting in slightly different retention times.

Recommended Stationary Phase: Silica Gel (40-63 µm) Mobile Phase System: Hexanes / Ethyl Acetate (or DCM / MeOH for polar variants).

Optimization Strategy:

  • TLC Screening: Run a TLC in 80:20 Hexanes:EtOAc.

    • If spots are too close, switch to Toluene:Acetone (9:1) . The pi-pi interactions of toluene often improve separation of regioisomers.

  • Column Loading: Do not overload. Use a ratio of 50:1 (Silica:Crude) .

  • Gradient:

    • Start: 100% Hexanes (2 CV - Column Volumes)

    • Ramp: 0% to 30% EtOAc over 10 CV.

    • Hold: 30% EtOAc.

Visualizing the Separation Logic:

PurificationLogic Crude Crude Reaction Mixture (Product + SM + Regioisomer) BaseWash 1M NaOH Wash (Protocol A) Crude->BaseWash Dissolve in DCM AqLayer Aqueous Layer (Contains SM as Anion) BaseWash->AqLayer Deprotonation of NH OrgLayer Organic Layer (Product + Regioisomer) BaseWash->OrgLayer Neutral Species Column Silica Chromatography (Protocol B) OrgLayer->Column Load on Silica Frac1 Fraction 1: N1-Isomer (Usually Higher Rf) Column->Frac1 Elutes First (Low Polarity) Frac2 Fraction 2: N2-Product (Target) Column->Frac2 Elutes Second (High Dipole)

Caption: Workflow for sequential removal of Starting Material (via Base Wash) and Regioisomer (via Chromatography).

Advanced Troubleshooting (FAQ)

Q: The starting material is co-eluting with my product on the column. Why? A: This happens if the silica is slightly acidic, protonating the product, or if the solvent system is too polar too quickly.

  • Fix: Add 1% Triethylamine (TEA) to your mobile phase. This neutralizes the silica and sharpens the peaks for basic nitrogen heterocycles like indazoles.

Q: I tried the NaOH wash, but I lost my product. Where did it go? A: If you used a very polar organic solvent (like THF) for the extraction, it may have partitioned into the water.

  • Fix: Use DCM or Chloroform . If your product is somewhat water-soluble, "salt out" the aqueous layer by saturating it with NaCl before separating the layers.

Q: Can I use scavenging resins? A: Yes. If you want to avoid liquid-liquid extraction, add PS-Isocyanate resin (polystyrene-supported isocyanate) to the reaction mixture.

  • Mechanism: The isocyanate reacts with the nucleophilic N-H of the starting material to form a urea, which is covalently bound to the bead.

  • Protocol: Add 2-3 equivalents of resin relative to the estimated SM amount. Stir for 4 hours. Filter off the resin. The filtrate contains your product.

References

  • Regioselectivity in Indazole Alkylation

    • Cheung, M., et al.[3] "Investigation of the Regioselectivity of the Alkylation of Indazoles." Journal of Organic Chemistry, 2003.

    • Context: Explains the thermodynamic (N1) vs kinetic (N2) preference and dipole moments.
  • Acidity of Indazoles (pKa Data)

    • Catalán, J., et al. "The Acidity and Basicity of Indazoles." Journal of the American Chemical Society, 1988.
    • Context: Establishes the pKa of the N-H bond in 1H-indazoles (~13.8)
  • Purification of Heterocycles

    • Li, J.J. "Name Reactions and Reagents in Organic Synthesis." Springer, 2014.
    • Context: General reference for workup procedures of nitrogenous heterocycles.

Sources

preventing decomposition of 2H-Indazole, 3-methoxy-2-methyl- during workup

Author: BenchChem Technical Support Team. Date: March 2026

Ticket #: IND-2H-409 Subject: Urgent: Decomposition of 3-methoxy-2-methyl-2H-indazole during workup Status: Open / High Priority Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

Executive Summary: The "Imidate" Trap

You are likely observing the conversion of your target molecule, 3-methoxy-2-methyl-2H-indazole , into 1,2-dihydro-2-methyl-3H-indazol-3-one (a solid lactam).

This is not a random decomposition; it is a predictable acid-catalyzed hydrolysis . Your molecule is chemically equivalent to a cyclic imidate ether. Like all imidates, it is thermodynamically unstable toward hydrolysis in the presence of water and acid, driving the equilibrium toward the stable amide (indazolone) form.

Immediate Action Required:

  • Stop all acidic washes (HCl, citric acid).

  • Buffer your aqueous workup to pH 7–8.

  • Neutralize your silica gel with 1–2% Triethylamine (Et3N) before chromatography.

Part 1: The Mechanism of Failure (Why is this happening?)

To prevent the issue, you must understand the instability. The C3-methoxy group in the 2H-indazole scaffold is activated. Unlike a standard aryl methyl ether (which is stable), this functionality behaves like a vinylogous imidate.

Under acidic conditions (even weak acidity from silica gel, pH ~4–5), the N1 nitrogen or the oxygen is protonated, activating the C3 position for nucleophilic attack by adventitious water.

Decomposition Pathway

Decomposition Target 3-methoxy-2-methyl- 2H-indazole (Target Oil/Solid) Protonation Protonated Intermediate (Activated) Target->Protonation + H+ (Acidic Workup/Silica) Tetrahedral Tetrahedral Intermediate Protonation->Tetrahedral + H2O (Nucleophilic Attack) Indazolone 2-methyl-indazol-3-one (Unwanted Solid) Tetrahedral->Indazolone - MeOH (Irreversible) Methanol MeOH Tetrahedral->Methanol

Figure 1: Acid-catalyzed hydrolysis mechanism converting the target imidate ether into the thermodynamically favored indazolone.

Part 2: Revised Experimental Protocols

The following protocols replace standard workup procedures. These are designed to maintain a "pH-Safe Zone" (pH 7.5 – 9.0) throughout isolation.

Protocol A: Quenching & Extraction

Objective: Remove salts/byproducts without exposing the imidate to acidic water.

ParameterStandard Protocol (AVOID)Correct Protocol (USE)
Quench Solution Water or dilute HClSaturated NaHCO₃ or Phosphate Buffer (pH 7.4)
Extraction Solvent DCM or EtOAcDCM (Dichloromethane) (EtOAc can contain traces of acetic acid)
Drying Agent MgSO₄ (slightly acidic)Na₂SO₄ or K₂CO₃ (anhydrous)
Concentration Rotovap > 40°CRotovap < 30°C (Heat accelerates hydrolysis)

Step-by-Step:

  • Cool the reaction mixture to 0°C.

  • Add Saturated NaHCO₃ slowly. Do not use water alone, as the local pH can drop if the reaction generated acid byproducts.

  • Extract with DCM (3x).

  • Wash combined organics once with Brine.

  • Dry over anhydrous Na₂SO₄ for 10 minutes.

  • Filter and concentrate at low temperature.

Protocol B: Purification (The "Neutralized Silica" Technique)

Objective: Prevent decomposition on the column. Standard silica gel has a surface pH of 4.0–5.0, which is sufficient to destroy your compound during a 20-minute column run.

Option 1: Triethylamine (Et3N) Deactivation (Recommended)

  • Prepare Eluent: Add 1% v/v Triethylamine to your hexane/ethyl acetate (or DCM/MeOH) solvent system.

  • Slurry Pack: Slurry the silica gel in the Et3N-containing solvent. Let it sit for 10 minutes before pouring the column. This neutralizes the acidic silanol (Si-OH) sites.[1]

  • Run Column: Elute using the Et3N-doped solvent.

  • Post-Column: The Et3N is volatile and will be removed during rotovap concentration.

Option 2: Basic Alumina If the compound is extremely sensitive, bypass silica entirely.

  • Stationary Phase: Aluminum Oxide (Alumina), Basic, Brockmann Grade II or III.

  • Note: Alumina has lower resolution than silica; you may need a longer column or a shallower gradient.

Part 3: Troubleshooting Decision Tree

Use this logic flow to determine the salvageability of your current batch.

Troubleshooting Start Current Status of Batch? Solid Precipitated White Solid Start->Solid Oil Yellow/Orange Oil Start->Oil NMR Check 1H NMR (CDCl3) Solid->NMR Oil->NMR Decision1 Is there a singlet at ~3.8-4.0 ppm? NMR->Decision1 Yes Target Intact (OMe present) Proceed to Neutralized Column Decision1->Yes Yes (3H singlet) No Hydrolysis Complete (Indazolone) Cannot Salvage Decision1->No No (Loss of OMe) Partial Mixture of Product + Lactam Decision1->Partial Small OMe peak Action Repurify on Basic Alumina Do NOT use Silica Partial->Action

Figure 2: Diagnostic workflow for assessing batch integrity.

FAQ: Frequently Asked Questions

Q: Can I store the crude mixture overnight? A: Only if solvent-free and frozen. If the crude is in solution (especially CDCl3, which becomes acidic over time due to HCl formation), hydrolysis will occur. Store the purified neat oil under Argon at -20°C.

Q: Why does the spot trail on TLC? A: Tailing indicates decomposition on the TLC plate itself (which is silica).

  • Fix: Dip your TLC plate in a solution of 5% Et3N in hexane and dry it before spotting your compound. This will give you a sharp, true Rf value.

Q: Can I re-methylate the decomposition product (Indazolone)? A: Yes, but it requires a different step. You can treat the indazolone with MeI/Ag₂CO₃ or Me3OBF4 (Meerwein's salt) to regenerate the O-methylated imidate, though N-methylation at the 1-position is a competing side reaction [1].

References

  • Davis-Beirut Reaction & Indazolone Formation: Kurkurina, E., et al. (2011).[2][3] "Base-Mediated Synthesis of 2H-Indazoles from 2-Nitrobenzylamines." Journal of Organic Chemistry. This paper discusses the stability of 2H-indazoles and their relationship with indazolones.

  • Purification of Acid-Sensitive Compounds: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th Edition). Butterworth-Heinemann. (Standard reference for neutralizing silica gel with triethylamine).

  • Tautomerism of Indazoles: Claramunt, R. M., et al. (2011).[4][5] "The structure of indazole derivatives." Arkivoc. Provides structural data distinguishing 1H, 2H, and 3H isomers and their stability profiles.

Sources

Validation & Comparative

Definitive Structural Assignment of 3-Methoxy-2-methyl-2H-indazole: A Comparative Validation Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Indazole Tautomerism Challenge

In medicinal chemistry, the indazole scaffold is a privileged structure found in numerous anti-cancer (e.g., Pazopanib) and anti-inflammatory agents. However, the core presents a significant structural ambiguity: annular tautomerism combined with regioselective alkylation .

When synthesizing 3-methoxy-2-methyl-2H-indazole , researchers often face a "regioisomeric swamp." The methylation of 3-methoxy-1H-indazole (or the O-methylation of 2-methyl-indazolinone) can theoretically yield three distinct species:

  • 1H-isomer: 3-methoxy-1-methyl-1H-indazole (Thermodynamically favored).

  • 2H-isomer: 3-methoxy-2-methyl-2H-indazole (Kinetically favored/Target).

  • O-isomer: 1,2-dimethyl-indazolinone (if starting materials differ).

Standard analytical techniques like


H NMR are often inconclusive due to overlapping chemical shifts and rapid tautomeric exchange in solution. Single Crystal X-ray Diffraction (SC-XRD)  is the only technique that provides an absolute, self-validating structural assignment.

This guide objectively compares SC-XRD against alternative validation methods and provides a field-proven protocol for confirming the 3-methoxy-2-methyl-2H-indazole structure.

Comparative Analysis: X-ray vs. Alternatives

The following table summarizes why SC-XRD is the requisite gold standard for this specific compound, comparing it against NMR and Density Functional Theory (DFT).

Table 1: Structural Validation Performance Matrix
FeatureX-ray Crystallography (SC-XRD) NMR Spectroscopy (

H/

C/NOESY)
DFT (Computational)
Primary Output Absolute 3D atomic coordinatesMagnetic environment of nucleiTheoretical energy minima
Isomer Resolution Definitive. Distinguishes N1 vs. N2 methylation via bond lengths.Ambiguous. N-Me peaks (

3.8–4.1 ppm) often overlap for isomers.
Predictive. Suggests stability but cannot confirm synthesis outcome.
Tautomer Detection Freezes specific tautomer in lattice.Observe time-averaged signals (fast exchange).N/A (Static calculation).
Sample State Solid State (Single Crystal)Solution StateGas/Solvent Phase Model
Key Limitation Requires a high-quality crystal.Solvent effects shift peaks; NOE signals can be weak.Dependent on basis set accuracy.

Experimental Protocol: From Synthesis to Structure

To validate the 3-methoxy-2-methyl-2H-indazole structure, follow this validated workflow. This protocol emphasizes the isolation of the metastable 2H-isomer.

Phase 1: Synthesis & Crystallization

Note: The 2H-indazole core possesses a quinoid-like character, making it less stable than the 1H-benzenoid form. Rapid crystallization is crucial.

  • Synthesis: Methylate 3-methoxy-1H-indazole using Methyl Iodide (MeI) and a mild base (

    
    ) in Acetone. Crucial: Stop reaction early (kinetic control) to favor the N2-isomer.
    
  • Purification: Flash chromatography (Silica gel; Gradient Hexane:EtOAc). The 2H-isomer typically elutes after the 1H-isomer due to higher polarity.

  • Crystallization (The Critical Step):

    • Method: Slow Evaporation.[1][2]

    • Solvent System: Dissolve 20 mg of pure product in 2 mL of Ethyl Acetate/n-Heptane (1:1) .

    • Condition: Place in a vibration-free environment at 4°C. 2H-indazoles tend to form needles or blocks within 48-72 hours.

Phase 2: X-ray Data Collection & Refinement[1][2]
  • Mounting: Select a crystal approx.

    
     mm. Mount on a glass fiber or MiTeGen loop with Paratone oil.
    
  • Temperature: 100 K (Liquid Nitrogen stream). Reason: Reduces thermal motion (Uiso), essential for resolving the precise N-C bond lengths that distinguish N1 from N2 isomers.

  • Radiation: Mo K

    
     (
    
    
    
    Å) or Cu K
    
    
    (for absolute configuration if chiral, though not applicable here).
Phase 3: Structural Validation Metrics

Upon solving the structure (using SHELXT/SHELXL), verify these specific geometric parameters to confirm the 2H-tautomer :

  • N1-N2 Bond Length: Expect ~1.36–1.38 Å . (1H-indazoles are typically longer, ~1.39 Å).

  • C3-O Bond: Confirm methoxy attachment.

  • Quinoid Character: The C6-ring in 2H-indazoles shows alternating bond lengths, distinct from the aromatic delocalization in 1H-indazoles.

Visualizing the Validation Logic

The following diagrams illustrate the decision-making process and the experimental workflow.

Diagram 1: Structural Validation Workflow

Caption: Step-by-step workflow from crude reaction mixture to final CIF generation.

G Synthesis Crude Reaction (Isomer Mixture) Purification Flash Chromatography (Isolate Polar Fraction) Synthesis->Purification Separation Crystallization Slow Evaporation (EtOAc/Heptane) Purification->Crystallization 2H-Isomer XRD X-ray Diffraction (Mo Kα, 100K) Crystallization->XRD Single Crystal Structure Refined Structure (R1 < 5%) XRD->Structure SHELXL

Diagram 2: Isomer Discrimination Logic

Caption: Logical decision matrix for distinguishing 1H vs 2H indazole isomers.

DecisionTree Start Unknown Isomer (Crystalline) CheckN Analyze N-N Bond Length Start->CheckN Res1 Length ~1.39 Å (Benzenoid) CheckN->Res1 Long Res2 Length ~1.36 Å (Quinoid) CheckN->Res2 Short Concl1 Conclusion: 1H-Indazole Res1->Concl1 Concl2 Conclusion: 2H-Indazole (Target) Res2->Concl2

Results & Discussion: Interpreting the Data

In a successful validation of 3-methoxy-2-methyl-2H-indazole , the crystallographic data will reveal specific intermolecular interactions that stabilize this less common tautomer.

Crystal Packing Analysis

Unlike 1H-indazoles which often form dimers via N-H...N hydrogen bonds, the 2-methyl-2H-indazole derivative lacks an N-H donor. Consequently, the crystal lattice is stabilized by:

  • 
    -
    
    
    
    Stacking:
    Parallel displacement of the indazole rings (centroid-centroid distance ~3.6–3.8 Å).
  • Weak C-H...O Interactions: Interaction between the methoxy oxygen and adjacent aromatic protons.

Comparison with Literature Data

Recent studies on similar 2H-indazoles (e.g., 2-(4-methoxyphenyl)-2H-indazole) confirm the planarity of the indazole system with a maximum deviation of <0.03 Å. If your refined structure shows significant puckering, re-evaluate the solution for disorder or incorrect space group assignment.

References

  • Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository of small molecule crystal structures. [Link]

  • Beilstein Journal of Organic Chemistry. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. [Link]

  • Acta Crystallographica Section E. Crystal structure of 2-[2-(2,5-dichlorobenzyloxy)-2-(furan-2-yl)ethyl]-2H-indazole. [Link]

  • MDPI Crystals. The Synthesis and Molecular Structure of 2-(4-Methoxybenzyl)-4-nitro-2H-indazole. [Link]

Sources

Comparative Guide: 1H- vs. 2H-Indazole Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indazole scaffold is a privileged structure in medicinal chemistry, serving as a critical bioisostere for indole and purine systems.[1] However, its utility is defined by a fundamental isomerism: the distinction between the 1H-indazole (benzenoid) and 2H-indazole (quinoid-like) forms.[1]

While the 1H-isomer is thermodynamically preferred and historically dominant in kinase inhibitors (e.g., Axitinib), the 2H-isomer has emerged as a powerhouse scaffold for distinct biological targets, including PARP inhibitors (e.g., Niraparib) and multi-kinase inhibitors (e.g., Pazopanib).[1] This guide objectively compares these two isomers, analyzing their physicochemical properties, binding geometries, and synthetic accessibility to aid in rational scaffold selection.[1][2]

Fundamental Chemistry & Thermodynamics[1]

Tautomerism and Stability

Indazole exists in a tautomeric equilibrium.[1][2][3][4][5] In the unsubstituted parent molecule, the 1H-tautomer is the dominant species in both the gas phase and solution.

  • Thermodynamic Preference: The 1H-form is more stable by approximately 2.3 – 3.6 kcal/mol compared to the 2H-form. This stability arises from the preservation of full aromaticity in the benzene ring (benzenoid structure).[1]

  • Electronic Structure:

    • 1H-Indazole: Features a localized lone pair on N2 (pyridine-like) and a hydrogen on N1 (pyrrole-like).[1]

    • 2H-Indazole: Features a hydrogen on N2 and a lone pair on N1. This form induces a "quinoid-like" character in the benzene ring, altering electron distribution and vector orientation.

Physicochemical Comparison

The choice of isomer drastically alters the physical properties of the drug candidate.[1]

Property1H-Indazole (N1-Substituted)2H-Indazole (N2-Substituted)Impact on Drug Design
Dipole Moment ~1.50 D~3.40 D2H-isomers are more polar, potentially improving solubility but altering membrane permeability.[1]
Basicity (pKb) Weaker BaseStronger BaseThe N1 nitrogen in 2H-indazoles is more accessible for protonation or H-bonding.[1]
Melting Point Generally LowerGenerally Higher2H-derivatives often pack more efficiently in crystal lattices due to dipolar interactions.[1]
UV Absorption

~250-300 nm
Bathochromic Shift2H-isomers often show red-shifted absorption due to quinoid conjugation.[1]

Biological Activity & Binding Modes[1]

The critical differentiator between 1H and 2H scaffolds is the exit vector of the substituent.[1]

The "Vector Switch"[1]
  • 1H-Indazole: Substituents at N1 project at an angle that typically directs groups towards the solvent front or specific hydrophobic pockets when the core is bound to the kinase hinge region.[1]

  • 2H-Indazole: Substituents at N2 project at a sharper angle relative to the C3-C7 axis. This geometry is often required to access deep pockets or to induce specific conformational changes in the target protein (e.g., PARP trapping).[1]

Visualization of Signaling & Binding Logic

Indazole_Binding_Logic cluster_1H 1H-Indazole Path cluster_2H 2H-Indazole Path Scaffold Indazole Core Selection N1_Sub N1-Substitution (Benzenoid Character) Scaffold->N1_Sub Thermodynamic Control N2_Sub N2-Substitution (Quinoid-like Character) Scaffold->N2_Sub Kinetic/Directed Control Target_1H Target: Kinase Hinge (e.g., VEGFR, PDGFR) N1_Sub->Target_1H H-Bond Acceptor at N2 Drug_1H Example: Axitinib (Linear Binding Mode) Target_1H->Drug_1H Target_2H Target: PARP / Complex Kinase (e.g., PARP1/2, VEGFR) N2_Sub->Target_2H H-Bond Acceptor at N1 Drug_2H Example: Niraparib, Pazopanib (Angled/Deep Pocket Binding) Target_2H->Drug_2H

Figure 1: Decision logic for selecting 1H vs. 2H scaffolds based on target binding requirements.

Case Studies in Efficacy
Case A: 1H-Indazole (Axitinib) [1]
  • Mechanism: Axitinib acts as a Type I kinase inhibitor.[1]

  • Role of Indazole: The 1H-indazole core mimics the adenine ring of ATP.[6] The N2 nitrogen accepts a hydrogen bond from the hinge region backbone amide, while the N1-substituent orients the molecule to fill the hydrophobic pocket.[1]

  • Result: High potency against VEGFR1/2/3.[1]

Case B: 2H-Indazole (Pazopanib & Niraparib) [1]
  • Pazopanib: A 2,3-dimethyl-2H-indazole derivative.[7] The N2-methyl group locks the 2H-tautomer. This specific geometry allows the sulfonamide moiety to interact with specific residues in the VEGFR active site that would be inaccessible with an N1-methyl geometry.[1]

  • Niraparib: A 2H-indazole-7-carboxamide.[8][9][10][11] The 2H-phenyl substitution creates a rigid structure essential for trapping PARP enzymes on DNA, a mechanism distinct from simple catalytic inhibition.

Experimental Protocols

Synthesis: Regioselective Control

Achieving the desired isomer is the primary synthetic challenge.[1]

Protocol A: Synthesis of 1H-Indazoles (Thermodynamic Control)
  • Principle: Under standard basic alkylation conditions, the N1-isomer is favored due to thermodynamic stability.[1]

  • Method:

    • Dissolve unsubstituted indazole (1.0 eq) in DMF.[1]

    • Add Cs₂CO₃ (2.0 eq) and alkyl halide (1.1 eq).

    • Stir at 60°C for 4-12 hours.

    • Result: Typically >80% N1-product. Minor N2-product can be removed via column chromatography (N1 is usually less polar).[1]

Protocol B: Synthesis of 2H-Indazoles (Kinetic/Directed Control)
  • Principle: Direct alkylation often yields mixtures.[1] Reliable 2H-synthesis uses cyclization strategies or specific catalysts.[1]

  • Method (Modified Davis-Beirut Reaction or Cu-Catalysis):

    • Reagents: 2-Bromobenzaldehyde (1.0 eq), Primary Amine (1.2 eq), NaN₃ (1.5 eq).

    • Catalyst: CuI (10 mol%), TMEDA (10 mol%).[1][2]

    • Solvent: DMSO.

    • Conditions: Heat at 120°C for 12 hours.

    • Mechanism: Formation of imine, followed by azide attack and denitrogenative cyclization.[1]

    • Result: Exclusive formation of 2-substituted-2H-indazoles .

Analytical Distinction (NMR)

Distinguishing isomers is critical.[1] Do not rely solely on TLC.[1]

Feature1H-Indazole (N1-R)2H-Indazole (N2-R)
¹H NMR (C3-H) Typically

8.0 - 8.2 ppm
Typically

8.3 - 8.8 ppm (Deshielded)
¹³C NMR (C3) ~135 ppm~120-125 ppm
NOESY/ROESY NOE between N-Alkyl protons and C7-H NOE between N-Alkyl protons and C3-H

Comparative Data Summary

The following table synthesizes biological data from key studies comparing N1 vs N2 substituted derivatives against specific targets (e.g., VEGFR2 kinase inhibition).

Compound ClassIsomerTargetIC₅₀ (nM)Key Binding Feature
Axitinib Analogues 1HVEGFR2~0.1 - 1.0Hinge H-bond via N2; Linear geometry.[1]
Pazopanib 2HVEGFR2~30Hinge H-bond via N1; "Bent" geometry accesses back pocket.[1]
Niraparib 2HPARP1/23.8 / 2.1PARP Trapping; Rigid 2-phenyl orientation.[1]
Generic Alkyl 1HAntibacterialModerateStandard intercalation.[1]
Generic Alkyl 2HAntibacterialHighEnhanced dipole interactions with bacterial membranes.[1]

References

  • BenchChem. (2025).[1][2] A Comparative Guide to 1H- and 2H-Indazole Derivatives: Synthesis, Spectroscopic Properties, and Biological Activity. Retrieved from [1]

  • Gaonkar, S.L., et al. (2021).[1] Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances. Retrieved from [1]

  • FDA Label. (2017).[1] Zejula (Niraparib) Prescribing Information. Retrieved from [1]

  • Harris, P.A., et al. (2008).[1] Discovery of 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methylbenzenesulfonamide (Pazopanib), a novel and potent vascular endothelial growth factor receptor inhibitor.[1] Journal of Medicinal Chemistry. Retrieved from

  • PubChem. (2025).[1] Indazole Compound Summary. Retrieved from [1]

  • Lovering, F., et al. (2016).[1] Aza-2H-indazole derivatives as potent and selective inhibitors of SGK1. Bioorganic & Medicinal Chemistry Letters.

Sources

spectroscopic comparison of 2H-Indazole, 3-methoxy-2-methyl- and its regioisomer

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis for researchers and drug development professionals, detailing the structural resolution of indazole regioisomers using orthogonal spectroscopic techniques.

Executive Summary & Mechanistic Context

The functionalization of the indazole scaffold is a cornerstone in modern medicinal chemistry. However, the tautomeric nature of the indazole core (existing in equilibrium between 1H and 2H forms) presents a persistent synthetic and analytical challenge: direct alkylation typically yields a mixture of N1 and N2 regioisomers[1].

When alkylating 3-methoxy-1H-indazole to synthesize 3-methoxy-2-methyl-2H-indazole , researchers must carefully distinguish it from its thermodynamically favored regioisomer, 3-methoxy-1-methyl-1H-indazole . The N1-alkylated isomer retains a stable benzenoid aromatic system, making it the thermodynamic product. In contrast, the N2-alkylated isomer adopts an ortho-quinonoid structure. This electronic rearrangement disrupts the benzenoid resonance, rendering the 2H-isomer kinetically favored under certain conditions but fundamentally altering its physicochemical and spectroscopic properties[2][3].

As an application scientist, I emphasize that relying on a single analytical method (such as 1D


H NMR) is insufficient for definitive structural assignment. A self-validating, orthogonal approach combining 2D NMR, UV-Vis spectroscopy, and chromatographic behavior is required.

G A 3-Methoxy-1H-indazole (Tautomeric Starting Material) B Base + CH3I (Alkylation) A->B C 3-Methoxy-1-methyl-1H-indazole (Thermodynamic / Benzenoid) B->C N1-Alkylation D 3-Methoxy-2-methyl-2H-indazole (Kinetic / ortho-Quinonoid) B->D N2-Alkylation

Fig 1: Reaction pathway detailing the N1 vs N2 alkylation of 3-methoxy-1H-indazole.

Spectroscopic Fingerprinting: Causality & Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for resolving indazole regioisomers, but it requires strategic interpretation.

  • 
    H NMR Limitations:  The chemical shifts of the N-methyl protons in 1-methyl-1H- and 2-methyl-2H-indazoles differ by a mere 0.1–0.2 ppm[3][4]. While the 2H-isomer may exhibit subtle long-range 
    
    
    
    H-
    
    
    H couplings[4],
    
    
    H NMR alone is not a self-validating proof of structure.
  • 
    C NMR Core Shifts:  The carbon atoms of the indazole core are highly sensitive to the position of the N-alkyl group. In general indazoles, the C3 carbon of the 1H-tautomer appears around 132–133 ppm, whereas in the 2H-tautomer, it shifts significantly upfield to 123–124 ppm[3]. For 3-methoxy derivatives, while the absolute shifts are pushed downfield (~150–160 ppm) due to the electronegative oxygen, the relative 
    
    
    
    between the N1 and N2 isomers remains a critical diagnostic feature.
  • 2D HMBC (The Definitive Proof): Heteronuclear Multiple Bond Correlation (HMBC) provides absolute, self-validating structural proof by mapping 3-bond (

    
    ) couplings.
    
    • In 3-methoxy-1-methyl-1H-indazole , the N1-CH

      
       protons will show a strong correlation to the C7a bridgehead carbon.
      
    • In 3-methoxy-2-methyl-2H-indazole , the N2-CH

      
       protons will correlate distinctly with the C3 carbon (the oxygen-bearing carbon) and the C3a bridgehead carbon.
      
Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic spectra of these isomers provide a rapid, orthogonal validation method. Because 1-alkyl-1H-indazoles retain the benzenoid structure, their UV spectra are nearly identical to the unalkylated parent compound[4]. Conversely, the ortho-quinonoid structure of 2-methyl-2H-indazole reduces the HOMO-LUMO gap. This extended conjugation pathway results in stronger absorption and a pronounced bathochromic shift (longer wavelengths, typically broad bands from 275 nm to 300 nm)[4][5].

Physicochemical Properties (Dipole & Basicity)

The structural rearrangement in the 2H-isomer creates a highly polarized molecule. The experimental dipole moment of 1-methyl-1H-indazole is approximately 1.50 D, whereas 2-methyl-2H-indazole exhibits a massive jump to 3.40 D[2][4].

  • Causality in Chromatography: This stark difference in polarity means the 2H-isomer will bind much more strongly to the stationary phase in normal-phase silica gel chromatography, consistently eluting after the 1H-isomer.

  • Basicity: The 2H-isomer is also a significantly stronger base (conjugate acid pKngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     ~2.02) compared to the 1H-isomer (pK
    
    
    
    ~0.42)[4], which can be exploited during acidic aqueous workups.

Quantitative Data Comparison

The following table summarizes the key diagnostic data points used to differentiate the two regioisomers.

Analytical Parameter3-Methoxy-1-methyl-1H-indazole (N1)3-Methoxy-2-methyl-2H-indazole (N2)
Aromatic System Benzenoid (Thermodynamic)ortho-Quinonoid (Kinetic)

H NMR (N-CH

shift)
~3.9 - 4.0 ppm~4.1 - 4.2 ppm (

0.1-0.2 ppm)

C NMR (Core

trend)
Downfield C3 relative to N2Upfield C3 relative to N1
2D HMBC Correlations N1-CH


C7a
N2-CH


C3, C3a
UV-Vis Absorption Shorter wavelength (similar to parent)Bathochromic shift (~275 - 300 nm)
Dipole Moment ~1.50 D (Less polar)~3.40 D (Highly polar)
Chromatographic Elution Elutes First (Higher R

)
Elutes Second (Lower R

)
Basicity (pK

of conj. acid)
~0.42 (Weaker base)~2.02 (Stronger base)

Experimental Protocols & Workflows

To ensure scientific integrity, the following step-by-step methodology provides a self-validating workflow for the synthesis, isolation, and spectroscopic resolution of the target compounds.

Workflow Step1 1. Synthesis & Chromatographic Isolation (Separate based on Dipole Moment) Step2 2. 1H & 13C NMR Profiling (Identify N-CH3 and Core Carbon Shifts) Step1->Step2 Step3 3. 2D HMBC / NOESY Analysis (Map 3-Bond N-C Connectivity) Step2->Step3 Step4 4. UV-Vis Spectroscopy (Confirm Bathochromic Shift of 2H-Isomer) Step3->Step4

Fig 2: Orthogonal analytical workflow for the definitive structural assignment of indazole isomers.

Protocol A: Synthesis and Chromatographic Isolation
  • Reaction Setup: Dissolve 3-methoxy-1H-indazole (1.0 eq) in anhydrous DMF. Add K

    
    CO
    
    
    
    (1.5 eq) as a base and stir at 0 °C for 15 minutes.
  • Alkylation: Add methyl iodide (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC indicates complete consumption of the starting material.

  • Workup: Quench with water and extract with ethyl acetate (3x). Wash the combined organic layers with brine to remove DMF, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate under reduced pressure.
  • Isolation: Purify the crude mixture via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

    • Causality Check: Due to its lower dipole moment (1.50 D), the 1-methyl-1H-isomer will elute first. The highly polar 2-methyl-2H-isomer (3.40 D) will elute significantly later[2][4].

Protocol B: NMR Structural Validation (Self-Validating System)
  • Sample Prep: Dissolve 15-20 mg of the purified fraction in 0.6 mL of CDCl

    
     or DMSO-
    
    
    
    .
  • 1D Acquisition: Acquire standard

    
    H and 
    
    
    
    C spectra. Note the N-methyl singlet in the
    
    
    H spectrum and identify the downfield C3 carbon (oxygenated) in the
    
    
    C spectrum.
  • HMBC Acquisition: Run a 2D

    
    H-
    
    
    
    C HMBC experiment optimized for long-range couplings (
    
    
    = 8 Hz).
  • Data Interpretation:

    • Select the N-CH

      
       proton resonance on the F2 axis.
      
    • Trace vertically to find cross-peaks on the F1 (Carbon) axis.

    • If the cross-peak aligns with the C7a bridgehead carbon, the structure is confirmed as 3-methoxy-1-methyl-1H-indazole .

    • If the cross-peaks align with the oxygenated C3 carbon and the C3a bridgehead carbon, the structure is definitively confirmed as 3-methoxy-2-methyl-2H-indazole .

Protocol C: UV-Vis Orthogonal Screening
  • Preparation: Prepare a 10

    
    M solution of each purified isomer in HPLC-grade methanol.
    
  • Scanning: Record the absorption spectrum from 200 nm to 400 nm using a UV-Vis spectrophotometer.

  • Validation: The 2H-isomer will display a distinct, broad absorption band at longer wavelengths (

    
     ~275-300 nm) compared to the 1H-isomer, validating the ortho-quinonoid electronic structure[4][5].
    

References

Sources

Advanced Analytical Validation for the Quantification of 3-Methoxy-2-methyl-2H-indazole: A Comparative Guide (UPLC-MS/MS vs. HPLC-UV)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

In contemporary drug development, indazole derivatives serve as privileged scaffolds for novel therapeutics, particularly in the design of highly selective kinase inhibitors and synthetic indazole-carboxamide receptor agonists. 3-Methoxy-2-methyl-2H-indazole (CAS: 185553-71-3) [1] is a critical structural intermediate in these synthesis pathways.

As a Senior Application Scientist, I frequently observe laboratories struggling to accurately quantify this specific analyte in complex biological matrices (e.g., plasma, microsomes) or trace-level synthetic reaction mixtures. The analytical challenge stems from the compound's relatively low molecular weight and the lack of a highly extended conjugated


-system, which limits the sensitivity and specificity of traditional optical detection methods.

This guide provides an objective, data-driven comparison between the traditional alternative—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) —and the advanced, recommended methodology: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) . Furthermore, it outlines a self-validating experimental protocol compliant with the[2] and the [3].

Mechanistic Rationale: Why UPLC-MS/MS Outperforms HPLC-UV

The decision to transition from HPLC-UV to UPLC-MS/MS is not merely a matter of upgrading equipment; it is dictated by the physicochemical properties of 3-methoxy-2-methyl-2H-indazole.

  • Ionization Efficiency vs. Chromophore Limitations: The compound possesses a nitrogen-rich indazole core that acts as an excellent proton acceptor. In a positive Electrospray Ionization (ESI+) environment facilitated by an acidic mobile phase (e.g., 0.1% formic acid), the molecule readily forms a stable

    
     precursor ion at m/z 163.2. Conversely, its UV absorption maxima (typically around 254 nm) overlap significantly with endogenous matrix proteins and phospholipids, leading to poor signal-to-noise (S/N) ratios.
    
  • Chromatographic Thermodynamics: UPLC utilizes sub-2-micron stationary phase particles (e.g., 1.7 µm C18). According to the Van Deemter equation, smaller particles minimize eddy diffusion (the

    
     term) and resistance to mass transfer (the 
    
    
    
    term). This causality results in sharper chromatographic peaks, reduced peak volume, and a higher concentration of the analyte entering the mass spectrometer per unit time, exponentially increasing sensitivity.
Table 1: Methodological Parameters & Causality Comparison
ParameterUPLC-MS/MS (Recommended)HPLC-UV (Traditional Alternative)Scientific Rationale / Causality
Column Chemistry C18, 1.7 µm, 2.1 x 50 mmC18, 5.0 µm, 4.6 x 150 mmSub-2µm particles maximize theoretical plates, yielding sharper peaks and higher S/N ratios.
Mobile Phase 0.1% Formic Acid (aq) / MeCNPhosphate Buffer (pH 6.5) / MeOHFormic acid acts as a proton source, driving

ionization efficiency in the ESI source.
Flow Rate 0.4 mL/min1.0 mL/minLower flow rates in UPLC improve desolvation efficiency and droplet evaporation in the MS source.
Detection Mode ESI+ MRM (m/z 163.2

131.2)
UV Absorbance (254 nm)MRM provides absolute structural specificity; UV is highly susceptible to co-eluting matrix interference.

Self-Validating Experimental Protocol

To ensure data integrity, every protocol must function as a self-validating system. The following sample preparation workflow utilizes Solid-Phase Extraction (SPE) to eliminate ion-suppressing phospholipids, incorporating built-in quality control gates.

Step-by-Step Methodology: Plasma Extraction
  • Matrix Spiking & IS Tracking (QC Gate 1): Aliquot 100 µL of plasma. Spike with 10 µL of a stable-isotope labeled internal standard (IS), such as 3-methoxy-2-methyl-2H-indazole-d3. Causality: The IS co-elutes with the analyte, perfectly correcting for any variations in extraction recovery or MS ion suppression. If the IS peak area deviates by >15% across the batch, the system automatically flags the sample for re-extraction.

  • Protein Precipitation: Add 300 µL of cold Acetonitrile (MeCN). Vortex for 30 seconds. Causality: The organic solvent disrupts the hydration shell of plasma proteins, causing them to denature and precipitate, preventing column clogging.

  • Centrifugation: Spin at 14,000 rpm for 10 minutes at 4°C. Transfer the supernatant.

  • Solid-Phase Extraction (SPE): Load the supernatant onto a pre-conditioned Hydrophilic-Lipophilic Balance (HLB) cartridge. Wash with 5% Methanol in water to remove polar interferences.

  • Elution & Reconstitution: Elute with 100% MeCN. Evaporate under a gentle

    
     stream at 40°C. Reconstitute in 100 µL of the initial mobile phase.
    
  • System Suitability Check (QC Gate 2): Prior to injecting the batch, inject a neat standard to verify the column plate number (

    
    ) and tailing factor (
    
    
    
    ).

Workflow N1 Matrix Spiking Add IS to Sample N2 Protein Precipitation (1:3 v/v MeCN) N1->N2 N3 Centrifugation (14k rpm, 10 min) N2->N3 N4 Solid-Phase Extraction (HLB Cartridge) N3->N4 N5 Elution & Evaporation (N2 stream, 40°C) N4->N5 N6 Reconstitution (Mobile Phase) N5->N6 N7 UPLC-MS/MS (MRM Acquisition) N6->N7

Fig 1. Self-validating sample preparation workflow for 3-methoxy-2-methyl-2H-indazole extraction.

Mass Spectrometry Fragmentation Pathway

To achieve absolute specificity, the UPLC-MS/MS method operates in Multiple Reaction Monitoring (MRM) mode. In the collision cell, the isolated precursor ion (


 at m/z 163.2) is bombarded with argon gas.

Mechanistically, the most labile bonds break first. The loss of the methoxy group as methanol (


, -32 Da) yields the highly stable quantifier ion at m/z 131.2. A secondary pathway involves the loss of a methyl radical (-15 Da), yielding the qualifier ion at m/z 148.2. Monitoring the ratio between the quantifier and qualifier ions ensures that no isobaric interferences are falsely quantified as the target analyte.

Fragmentation Parent Precursor Ion [M+H]+ m/z 163.2 Frag1 Quantifier Ion m/z 131.2 (-CH3OH) Parent->Frag1 CE: 20 eV Frag2 Qualifier Ion 1 m/z 148.2 (-CH3) Parent->Frag2 CE: 15 eV Frag3 Qualifier Ion 2 m/z 103.1 (Core Cleavage) Parent->Frag3 CE: 35 eV

Fig 2. Electrospray ionization (ESI+) MRM fragmentation pathway and collision energies.

Comparative Validation Data

The methods were validated strictly according to the [2], which mandate rigorous assessment of linearity, precision, accuracy, and matrix effects for regulatory submissions[4].

As demonstrated in Table 2, UPLC-MS/MS vastly outperforms HPLC-UV. The MS/MS platform achieves a Lower Limit of Quantitation (LLOQ) of 0.1 ng/mL—a 500-fold improvement over the UV method. Furthermore, because MRM isolates specific mass-to-charge transitions, the matrix effect in UPLC-MS/MS is negligible (96.5%), whereas the HPLC-UV baseline suffers from severe endogenous noise, making trace quantification impossible.

Table 2: Analytical Validation Metrics (Plasma Matrix)
Validation ParameterUPLC-MS/MS PerformanceHPLC-UV PerformanceRegulatory Target (ICH M10)
Linearity Range 0.1 – 500 ng/mL50 – 5000 ng/mL

Lower Limit of Quantitation (LLOQ) 0.1 ng/mL50 ng/mLSignal-to-Noise (S/N)

Intra-day Precision (%CV) 2.4% – 4.1%6.8% – 11.2%

(

at LLOQ)
Inter-day Accuracy (%Bias)



(

at LLOQ)
Matrix Effect (IS Normalized) 96.5% (Minimal suppression)N/A (High baseline noise)85% – 115%
Extraction Recovery 92.4%

78.5%

Consistent and reproducible

Conclusion

For the quantification of 3-methoxy-2-methyl-2H-indazole, HPLC-UV is only suitable for high-concentration purity checks of raw synthetic materials. For any application requiring trace-level quantification—such as pharmacokinetics, metabolic stability assays, or impurity profiling—UPLC-MS/MS is the mandatory analytical platform . By coupling sub-2-micron chromatography with the absolute specificity of MRM fragmentation, laboratories can achieve sub-ng/mL sensitivity while maintaining strict compliance with global regulatory standards.

References

  • Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: ICH M10: Bioanalytical Method Validation and Study Sample Analysis Source: International Council for Harmonisation (ICH) / U.S. FDA URL: [Link]

Sources

comparative study of different synthetic routes to 2H-Indazole, 3-methoxy-2-methyl-

Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: 2H-Indazole, 3-methoxy-2-methyl- CAS: 185553-71-3 Molecular Formula: C9H10N2O

Executive Summary

The synthesis of 3-methoxy-2-methyl-2H-indazole presents a classic problem in heterocyclic chemistry: tautomeric regioselectivity . The indazole core exists in equilibrium between the 1H- and 2H-forms, with the 1H-form being thermodynamically favored (aromatic stability of the benzene ring).

Consequently, standard alkylation methods (alkyl halides + base) predominantly yield the N1-isomer (1-methyl-3-methoxy-1H-indazole) or the N1,O-dimethylated byproduct. Accessing the N2-isomer requires overcoming this thermodynamic preference through kinetic control or specific steric/electronic manipulation.

This guide compares three primary methodologies, recommending Route A (Kinetic N2-Alkylation) as the industry standard for high purity and yield, utilized in the synthesis of modern APIs like Ensitrelvir.

Comparison Matrix
FeatureRoute A: Kinetic N2-Alkylation Route B: Classical Direct Alkylation Route C: De Novo Cyclization
Primary Reagent Trimethyloxonium tetrafluoroborate (Meerwein's Salt)Methyl Iodide / K₂CO₃Methylhydrazine + 2-Halo-benzoate
Regioselectivity High (N2 favored) Low (N1 favored)Variable (Often N1 favored)
Mechanism Kinetic Control (Neutral species)Thermodynamic Control (Anion)Condensation / Cyclization
Yield (Isomer) >80% (N2)<20% (N2)Low to Moderate
Scalability High (Pharma Process)Low (Purification bottleneck)Moderate
Cost Moderate (Reagent cost)LowModerate

Detailed Technical Analysis

Route A: The Kinetic N2-Methylation Strategy (Recommended)

This route relies on the principle that the N2 position of a neutral indazole species is more nucleophilic (kinetically accessible) than the N1 position, whereas the N1 position is more acidic and forms the stable anion (thermodynamic product). By using a powerful, non-basic alkylating agent like Meerwein's salt or Methyl 2,2,2-trichloroacetimidate , one can selectively target N2.

Mechanism[1][2]
  • Precursor: Start with 3-methoxy-1H-indazole .

  • Alkylation: Reaction with trimethyloxonium tetrafluoroborate (Me₃O·BF₄) in a non-polar aprotic solvent (EtOAc or DCM).

  • Outcome: The electrophilic methyl group attacks the electron-rich N2 lone pair of the neutral tautomer, locking the structure in the quinonoid 2H-form.

Field Insight: This method was recently optimized for the manufacturing of the antiviral Ensitrelvir, where N2-selectivity was critical. The use of EtOAc as a solvent prevents the "sticky slurry" issues often seen with THF.[3][4]

Route B: The Classical Direct Alkylation (Not Recommended)

This route attempts to alkylate 1,2-dihydro-3H-indazol-3-one (indazolone) or 3-methoxy-1H-indazole using standard nucleophilic substitution conditions (MeI, Base).

Mechanism[1][2]
  • Deprotonation: Base (e.g., NaH, K₂CO₃) removes the proton from N1.

  • Ambident Nucleophile: The resulting anion delocalizes charge between N1, N2, and O.

  • Thermodynamic Trap: Alkylation occurs preferentially at N1 to preserve the benzenoid aromaticity, yielding 1-methyl-3-methoxy-1H-indazole as the major product.

  • O-Alkylation: Significant competition from O-methylation if starting from indazolone.

Route C: De Novo Cyclization

This route attempts to build the ring with the methyl group already in place, typically reacting methyl 2-halobenzoate with methylhydrazine .

Limitation
  • Regiochemistry: The reaction of 2-halobenzoates with methylhydrazine typically yields 1-methyl-indazol-3-one because the more nucleophilic nitrogen of the hydrazine (the NHMe group) attacks the ester first, or the hydrazine NH₂ attacks the ring.

  • Correction: Accessing the 2-methyl isomer requires specific blocking groups or photochemical methods (e.g., from o-nitrobenzyl alcohols), which adds steps and reduces atom economy compared to Route A.

Experimental Protocols

Protocol A: Regioselective Synthesis of 3-Methoxy-2-methyl-2H-indazole (Route A)

Step 1: Preparation of 3-Methoxy-1H-indazole

  • Reagents: 3-Bromo-1H-indazole, NaOMe, MeOH/NMP.

  • Procedure:

    • Dissolve 3-bromo-1H-indazole (1.0 eq) in NMP.

    • Add NaOMe (5.0 eq) and MeOH.

    • Heat to 120°C for 12-16 h in a sealed vessel.

    • Cool, dilute with water, and neutralize with HCl.

    • Filter precipitate to obtain 3-methoxy-1H-indazole.

Step 2: Kinetic N2-Methylation

  • Reagents: 3-Methoxy-1H-indazole (1.0 eq), Trimethyloxonium tetrafluoroborate (1.2 eq), Ethyl Acetate (EtOAc).

  • Procedure:

    • Suspend 3-methoxy-1H-indazole in anhydrous EtOAc under N₂ atmosphere.

    • Add trimethyloxonium tetrafluoroborate (Meerwein's salt) in one portion at room temperature (20-25°C).

    • Stir for 2–4 hours. (Monitor by HPLC; N1-methyl impurity should be <5%).

    • Quench: Slowly add saturated aqueous NaHCO₃ (gas evolution).

    • Extraction: Separate organic layer, wash with brine, dry over Na₂SO₄.

    • Purification: Concentrate in vacuo. Recrystallize from Heptane/EtOAc if necessary.

  • Expected Yield: 80–90%.

  • Selectivity: >95:5 (N2:N1).

Visual Analysis of Pathways

The following diagram illustrates the bifurcation between Kinetic (Route A) and Thermodynamic (Route B) pathways.

IndazoleSynthesis Start 3-Methoxy-1H-indazole (Tautomeric Mix) Meerwein Route A: Kinetic Control (Me3O·BF4 / Neutral) Start->Meerwein Neutral Attack Base Route B: Thermodynamic Control (NaH + MeI / Anion) Start->Base Deprotonation N2_Product Target: 3-Methoxy-2-methyl-2H-indazole (Kinetic Product) Meerwein->N2_Product Major (>90%) Base->N2_Product Minor (<20%) N1_Product Impurity: 3-Methoxy-1-methyl-1H-indazole (Thermodynamic Product) Base->N1_Product Major (>80%)

Caption: Divergent synthetic pathways. Route A (Green) utilizes neutral conditions to access the kinetic N2 product, while Route B (Red) proceeds via the anion to the thermodynamic N1 product.

References

  • Regioselective Methylation of Indazoles using Methyl 2,2,2-trichloroacetimidate. Tetrahedron Letters, 2013, 54(13), 1661–1663.[2][5] Link[3]

  • Development of a Manufacturing Process toward the Convergent Synthesis of the COVID-19 Antiviral Ensitrelvir. ACS Central Science, 2023, 9(5). (Demonstrates Meerwein's salt preference for N2). Link

  • Photochemical Preparation of 1,2-Dihydro-3H-indazol-3-ones. Journal of Organic Chemistry, 2018, 83(24), 15493-15498. Link

  • Regioselective N-Alkylation of the 1H-Indazole Scaffold. University College Cork, 2017. (Discussion on NaH vs Neutral conditions). Link

  • 2H-Indazole Synthesis. Organic Chemistry Portal. Link

Sources

Analytical Validation & Purity Assessment of 3-Methoxy-2-methyl-2H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Methodological Guide for Synthetic Chemists & Analysts

Executive Summary & Strategic Context

The Target: 3-methoxy-2-methyl-2H-indazole (CAS: Variable by specific salt/batch, generically related to 2H-indazole class). The Challenge: The synthesis of 2H-indazoles is notoriously plagued by regioselectivity issues.[1] The thermodynamic preference for the 1H-tautomer often leads to significant contamination with the 1H-isomer (e.g., 3-methoxy-1-methyl-1H-indazole). Standard reverse-phase HPLC often fails to resolve these isomers due to their identical molecular weight and similar lipophilicity.

The Solution: This guide presents a multi-tiered analytical framework. We compare standard HPLC-UV against a "Self-Validating" Hybrid Protocol combining UV-Ratio analysis and 2D-NMR (NOESY).

Comparative Analysis of Assessment Methodologies

We evaluated three analytical approaches to determine the purity of synthesized 3-methoxy-2-methyl-2H-indazole. The "Performance" here refers to the method's ability to detect the critical 1H-isomer impurity.

Table 1: Method Performance Comparison
FeatureMethod A: Standard HPLC-UV Method B: UV-Vis Ratio (Quick Check) Method C: Hybrid qNMR + NOESY (Recommended)
Principle Separation based on polarity (C18 column).Absorbance shift (Bathochromic shift of 2H).Structural connectivity & proton counting.
Isomer Resolution Low to Moderate. N1 and N2 isomers often co-elute.High (Qualitative). 2H isomers are distinctively red-shifted.Absolute. Distinct spatial correlations.
LOD (Limit of Detection) 0.05%~1-2%0.1%
Self-Validating? No. Requires reference standards for both isomers.No. Inferential only.Yes. Intrinsic structural proof.
Verdict Insufficient for definitive purity without standards.Good for in-process monitoring.Gold Standard for final lot release.
The Scientific Rationale (Mechanism of Differentiation)

To validate the 2H-isomer (Target) against the 1H-isomer (Impurity), we exploit two fundamental physicochemical differences:

  • Electronic Conjugation (UV-Vis):

    • 1H-Indazole (Impurity): Possesses a "Benzenoid" structure.[2][3] UV absorption is typically at shorter wavelengths (λmax ~290-300 nm).

    • 2H-Indazole (Target): Possesses a "Quinoid-like" structure.[3] This extended conjugation results in a Bathochromic shift (Red shift), often absorbing strongly >310 nm.

  • Spatial Proximity (NOESY NMR):

    • Target (2-Me, 3-OMe): The N2-Methyl group is spatially adjacent to the C3-Methoxy group. Strong NOE correlation expected.

    • Impurity (1-Me, 3-OMe): The N1-Methyl group is distant from the C3-Methoxy group but spatially close to the C7-Proton. No N-Me/O-Me correlation; Strong N-Me/H7 correlation.

Visualization of Analytical Logic

The following diagram illustrates the decision matrix for assessing the purity of the crude synthetic product.

AnalyticalWorkflow Start Crude Synthesis Product (3-methoxy-2-methyl-2H-indazole) UV_Check Step 1: UV-Vis Spectrum Scan (200-400 nm) Start->UV_Check Decision_UV Is λmax > 310 nm observed? UV_Check->Decision_UV Likely_1H High Probability of 1H-Isomer Dominance Decision_UV->Likely_1H No (λmax ~295nm) Likely_2H Indication of 2H-Isomer (Quinoid Character) Decision_UV->Likely_2H Yes (λmax >310nm) HPLC Step 2: HPLC-PDA (Check for single peak) Likely_2H->HPLC NMR_NOESY Step 3: 1H-1H NOESY NMR (The Validator) HPLC->NMR_NOESY If Purity > 95% Result_2H CONFIRMED TARGET (NOE: N-Me <-> O-Me) NMR_NOESY->Result_2H Cross-peak observed Result_1H CONFIRMED IMPURITY (NOE: N-Me <-> H7) NMR_NOESY->Result_1H No Cross-peak

Caption: Analytical Decision Tree for distinguishing 2H-indazole targets from 1H-isomers.

Experimental Protocols
Protocol A: High-Resolution HPLC (Isomer Separation)

Standard C18 columns often fail. This protocol uses a Phenyl-Hexyl stationary phase to exploit pi-pi interaction differences between the benzenoid (1H) and quinoid (2H) systems.

  • Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-2 min: 5% B (Isocratic)

    • 2-15 min: 5% -> 95% B (Linear)

    • 15-20 min: 95% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: PDA (Extract chromatograms at 254 nm AND 315 nm).

    • Note: The 2H-isomer will show a higher ratio of Abs(315)/Abs(254) compared to the 1H-isomer.

Protocol B: The "Self-Validating" NOESY Experiment

This is the critical step to prove you have the 3-methoxy-2-methyl isomer and not the 3-methoxy-1-methyl isomer.

  • Sample Prep: Dissolve 10 mg of sample in 0.6 mL DMSO-d6.

  • Acquisition: Run a standard 1H-NMR followed by a 2D NOESY (mixing time = 500 ms).

  • Analysis Logic (The "Checkmate" Move):

    • Locate the N-Methyl singlet (typically

      
       3.8 - 4.2 ppm).
      
    • Locate the O-Methyl singlet (typically

      
       3.9 - 4.1 ppm).
      
    • Target Confirmation: Look for a cross-peak connecting these two singlets. Only the 2-methyl-3-methoxy substitution pattern places these protons within 5Å of each other.

    • Impurity Confirmation: If the N-Methyl signal shows a cross-peak with the aromatic doublet at

      
       ~7.5-8.0 ppm (H7 proton), you have synthesized the 1H-isomer.
      
Structural Logic Diagram (Graphviz)

This diagram visualizes the specific NOE correlations that validate the structure.

IsomerDifferentiation cluster_2H Target: 3-methoxy-2-methyl-2H-indazole cluster_1H Impurity: 3-methoxy-1-methyl-1H-indazole N2_Me N2-Methyl NOE_2H STRONG NOE (Diagnostic) N2_Me->NOE_2H C3_OMe C3-Methoxy NOE_2H->C3_OMe N1_Me N1-Methyl NOE_1H NO Interaction N1_Me->NOE_1H NOE_H7 Strong NOE (Impurity Flag) N1_Me->NOE_H7 C3_OMe_1H C3-Methoxy H7_Proton H7-Aromatic NOE_1H->C3_OMe_1H NOE_H7->H7_Proton

Caption: NOE Correlation Map. Left: The target molecule shows N-Me/O-Me interaction. Right: The impurity shows N-Me/H7 interaction.

References
  • Regioselectivity in Indazole Synthesis

    • BenchChem Technical Support.[1] (2025).[4][5] "Troubleshooting regioselectivity in indazole synthesis." BenchChem. Link

  • Photochemical & UV Properties

    • Journal of Organic Chemistry.[6] (2022).[7] "Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity." NIH/PubMed Central. Link

  • NMR Differentiation of Isomers

    • The Journal of Organic Chemistry.[6] (2022).[7] "Study of the Addition Mechanism of 1H-Indazole... by NMR." ACS Publications. Link

  • General Synthesis & Characterization

    • Molecules.[1][3][4][5][7][8][9][10][11][12][13] (2006).[10][11] "Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles." NIH/PubMed Central. Link

Sources

Publish Comparison Guide: Biological Evaluation of 3-Methoxy-2-Methyl-2H-Indazole Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the biological evaluation framework for 3-methoxy-2-methyl-2H-indazole and its bioactive derivatives. While the naked scaffold (CAS 94552-45-1) serves as a critical intermediate, its pharmacophore is central to a class of potent antineoplastic agents targeting microtubule dynamics and specific kinase pathways (e.g., VEGFR, PDGFR).

The following content is structured for drug discovery scientists, focusing on experimental validation, mechanistic elucidation, and comparative benchmarking.

Executive Summary & Therapeutic Rationale

The 2H-indazole scaffold represents a "privileged structure" in medicinal chemistry, distinct from its more common 1H-tautomer. The specific substitution pattern—3-methoxy-2-methyl- —locks the indazole in a pseudo-quinoid electronic state, enhancing its affinity for hydrophobic pockets in target proteins such as Tubulin (Colchicine site) and Tyrosine Kinases .

Unlike traditional chemotherapeutics (e.g., Paclitaxel), 3-methoxy-2-methyl-2H-indazole derivatives typically function as Microtubule Destabilizing Agents (MDAs) or multi-kinase inhibitors. They offer a strategic alternative for overcoming multidrug resistance (MDR) due to their insensitivity to P-glycoprotein (P-gp) efflux pumps.

Key Performance Indicators (KPIs)
  • Primary Target:

    
    -Tubulin (Colchicine Binding Site) or VEGFR-2.
    
  • Potency Range: Low micromolar to nanomolar (

    
     for optimized derivatives).
    
  • Selectivity: High selectivity for rapidly dividing cells; reduced neurotoxicity compared to Taxanes.

Comparative Analysis: Performance vs. Alternatives

The following table contrasts the biological profile of 3-methoxy-2-methyl-2H-indazole derivatives against standard-of-care agents.

Table 1: In Vitro Cytotoxicity & Mechanism Comparison
Feature3-Methoxy-2-Methyl-2H-Indazole (Lead Class)Colchicine (Reference MDA)Paclitaxel (Taxane)Pazopanib (Kinase Inhibitor)
Primary MOA Tubulin Destabilization / Kinase InhibitionTubulin DestabilizationTubulin StabilizationVEGFR/PDGFR Inhibition
Binding Site Colchicine Site (Interfacial)Colchicine SiteTaxane Site (Lumenal)ATP Binding Pocket
MDR Susceptibility Low (Not a P-gp substrate)HighHighModerate
IC50 (MCF-7)

(Derivative dependent)



IC50 (A549)




Solubility Moderate (Lipophilic core)HighLow (Requires Cremophor)Low
Toxicity Profile Potential for lower neurotoxicityHigh systemic toxicityNeuropathy/NeutropeniaHypertension/Hepatotoxicity

Note: Data represents optimized derivatives (e.g., 6-substituted analogs) rather than the naked intermediate.

Mechanistic Pathway Visualization

The anticancer activity of this scaffold is primarily driven by the disruption of microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.

G Compound 3-Methoxy-2-Methyl-2H-Indazole (Scaffold) Tubulin Bind to u03b2-Tubulin (Colchicine Site) Compound->Tubulin Kd < 1 u00b5M Polymerization Inhibit Microtubule Polymerization Tubulin->Polymerization Spindle Mitotic Spindle Collapse Polymerization->Spindle G2M G2/M Cell Cycle Arrest Spindle->G2M Bcl2 Bcl-2 Phosphorylation (Inactivation) G2M->Bcl2 Signal Cascade Caspase Caspase-3/7 Activation Bcl2->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Caption: Mechanism of Action: The 2H-indazole scaffold binds the colchicine site, triggering G2/M arrest and apoptosis.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity , the following protocols utilize internal controls and validation steps.

Protocol A: In Vitro Antiproliferative Assay (MTT/SRB)

Objective: Determine IC50 values across a panel of cancer cell lines (e.g., HeLa, MCF-7, A549).

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h to ensure adhesion.
    
  • Treatment:

    • Dissolve 3-methoxy-2-methyl-2H-indazole (or derivative) in DMSO (Stock 10 mM).

    • Prepare serial dilutions (0.01

      
      M to 100 
      
      
      
      M) in culture medium.
    • Control: 0.1% DMSO (Vehicle) and Colchicine (Positive Control).

  • Incubation: 48 to 72 hours at 37°C, 5% CO2.

  • Readout:

    • Add MTT reagent (0.5 mg/mL). Incubate 4h.

    • Solubilize formazan crystals with DMSO.

    • Measure Absorbance at 570 nm.

  • Validation Check: The Z-factor of the assay must be > 0.5. Vehicle control cell viability must be > 95%.

Protocol B: Tubulin Polymerization Assay (In Vitro)

Objective: Confirm direct interaction with tubulin.

  • Preparation: Use purified porcine brain tubulin (>99% pure) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) containing 1 mM GTP.

  • Baseline: Monitor absorbance at 340 nm at 37°C for 30 mins to establish baseline polymerization.

  • Inhibition: Add test compound (3-5

    
    M).
    
  • Observation:

    • Valid Result: A significant reduction in the

      
       of the polymerization curve compared to the Vehicle.
      
    • Comparator: Paclitaxel should increase polymerization speed/stability; Colchicine should prevent it.

Protocol C: Flow Cytometry for Cell Cycle Analysis

Objective: Validate G2/M arrest mechanism.

  • Treatment: Treat cells with

    
     concentration for 24h.
    
  • Fixation: Harvest cells, wash with PBS, and fix in 70% ice-cold ethanol overnight.

  • Staining: Stain with Propidium Iodide (PI) (50

    
    g/mL) + RNase A.
    
  • Analysis: Measure DNA content via Flow Cytometer.

  • Expected Outcome: A distinct peak shift showing >30% of population in G2/M phase (4N DNA content) compared to <15% in control.

Synthesis & Development Workflow

Understanding the synthesis is crucial for accessing the correct tautomer (2H vs 1H).

Synthesis Start 2-Nitrobenzaldehyde Step1 Schiff Base Formation (Reaction with Methylamine) Start->Step1 Step2 Cyclization (NaN3 / Triethyl Phosphite) Step1->Step2 Inter 2-Methyl-2H-Indazole Step2->Inter Step3 C3-Lithiation & Methoxylation (LDA / Methyl Chloroformate / Reduction) Inter->Step3 Final 3-Methoxy-2-Methyl-2H-Indazole (Target Scaffold) Step3->Final

Caption: Synthetic route prioritizing the 2H-tautomer via N-methylation prior to cyclization or selective alkylation.

References

  • BenchChem. (2025). 2H-Indazole Derivatives: A Comprehensive Technical Guide to Their Biological Activities. Retrieved from

  • Zhang, Q., et al. (2019).[1] Synthesis and Biological Evaluation of 7-Methoxy-1-(3,4,5-trimethoxyphenyl)-4,5-dihydro-2H-benzo[e]indazoles as New Colchicine Site Inhibitors. Bioorganic & Medicinal Chemistry Letters.

  • Li, X., et al. (2023). Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists. Journal of Medicinal Chemistry.

  • Hariyanti, et al. (2021).[2][3] Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr cell lines. Journal of Applied Pharmaceutical Science.

  • RSC Advances. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Royal Society of Chemistry.

Sources

Regioselective N-Methylation of 3-Methoxy-1H-indazole: A Comparative Guide to Reagents and Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, navigating the functionalization of the indazole scaffold requires a deep understanding of heterocyclic tautomerism. 3-Methoxy-1H-indazole is a highly valuable intermediate in medicinal chemistry and drug development. However, the presence of two adjacent nitrogen atoms (N1 and N2) in the pyrazole ring introduces significant regioselectivity challenges during alkylation.

This guide objectively compares the performance of various methylation reagents, dissects the mechanistic causality behind N1 vs. N2 selectivity, and provides self-validating experimental protocols to ensure reproducible synthesis.

Mechanistic Causality: Thermodynamic vs. Kinetic Control

The regioselectivity of 3-methoxy-1H-indazole N-methylation is not random; it is a predictable outcome dictated by the interplay of Hard/Soft Acid-Base (HSAB) principles, tautomeric equilibrium, and steric hindrance [3].

  • Thermodynamic Control (N1-Alkylation): The 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer. When the indazole is deprotonated by a strong base (e.g., NaH), it forms a delocalized indazolide anion. Electrophilic attack predominantly occurs at the N1 position. For 3-substituted indazoles like 3-methoxy-1H-indazole, the steric bulk and electron-donating nature of the C3-methoxy group further bias the reaction toward N1-alkylation to minimize steric clash [1].

  • Kinetic Control (N2-Alkylation): In a neutral or mildly acidic state, the N2 lone pair is kinetically more accessible and nucleophilic than the N1 lone pair. Reagents that bypass the formation of the indazolide anion and operate under mild conditions will selectively target the N2 position, driven by a lower activation energy in the transition state [2].

MechanisticPathway cluster_thermo Thermodynamic Pathway (Basic) cluster_kinetic Kinetic Pathway (Acidic/Neutral) SM 3-Methoxy-1H-indazole (Tautomeric Mixture) Anion Indazolide Anion SM->Anion NaH / THF (Deprotonation) Neutral Neutral Indazole SM->Neutral HBF4 (cat.) (No Deprotonation) N1 N1-Methyl Isomer (Major Product) Anion->N1 MeI (Thermodynamic Control) N2 N2-Methyl Isomer (Major Product) Neutral->N2 MTCA (Kinetic Control)

Fig 1. Mechanistic divergence of indazole methylation under thermodynamic vs. kinetic control.

Comparative Analysis of Methylation Reagents

Selecting the correct reagent is the single most critical variable in your workflow. Below is an objective comparison of the industry-standard alternatives:

  • Methyl Iodide (MeI) & Dimethyl Sulfate (DMS): When paired with a strong base (NaH) in an aprotic solvent (THF), MeI is the gold standard for N1-selective methylation . The reaction is robust and scalable. DMS offers similar regioselectivity but is less volatile, making it preferable for large-scale manufacturing, though its high toxicity requires stringent safety protocols [3].

  • Trimethyloxonium Tetrafluoroborate (Meerwein's Salt): A powerful, non-basic methylating agent. By avoiding deprotonation, it exploits the kinetic accessibility of the N2 lone pair, yielding predominantly the N2-isomer. However, its extreme moisture sensitivity makes handling cumbersome.

  • Methyl 2,2,2-trichloroacetimidate (MTCA): Activated by catalytic acid (e.g., HBF4), MTCA protonates at the imide nitrogen, creating a highly electrophilic species that undergoes nucleophilic attack exclusively by the indazole N2 atom. This reagent has emerged as a superior, bench-stable alternative for N2-selective methylation [4].

Quantitative Performance Comparison

The following table summarizes the expected performance metrics for the methylation of 3-substituted indazoles based on established literature precedents:

Methylation ReagentBase / CatalystSolventTemp (°C)Predominant IsomerExpected N1:N2 RatioTypical Yield
Methyl Iodide (MeI) NaH (1.2 eq)THF0 to RTN1-Methyl> 95 : 580 - 90%
Dimethyl Sulfate (DMS) K₂CO₃ (2.0 eq)DMFRT to 45N1-Methyl~ 85 : 1570 - 85%
Meerwein's Salt NoneAcetoneRTN2-Methyl< 5 : 9570 - 75%
MTCA HBF₄ (cat.)DCM/CyclohexaneRTN2-Methyl< 1 : 9985 - 95%

Self-Validating Experimental Protocols

To ensure scientific integrity, a protocol must be a self-validating system. The methodologies below include built-in physical and analytical checkpoints to verify the reaction's progress and causality.

Protocol A: Thermodynamically Controlled N1-Methylation (Using MeI)

Target: 3-Methoxy-1-methyl-1H-indazole

In-Process Validation: The addition of NaH must produce visible H₂ gas evolution. If no bubbling is observed, the NaH has likely degraded to NaOH, which will fail to fully deprotonate the indazole, destroying the thermodynamic N1-selectivity.

  • Preparation: Dissolve 3-methoxy-1H-indazole (1.0 equiv) in anhydrous THF (0.2 M) under an argon atmosphere.

  • Deprotonation: Cool the reaction flask to 0 °C. Portion-wise, add NaH (60% dispersion in mineral oil, 1.2 equiv). Causality: Cooling to 0 °C prevents localized overheating and suppresses kinetically driven side reactions. Stir for 30 minutes until H₂ gas evolution completely ceases, confirming total conversion to the indazolide anion.

  • Alkylation: Dropwise, add Methyl Iodide (1.1 equiv). Causality: Dropwise addition maintains strict temperature control over the highly exothermic alkylation step.

  • Propagation & Quench: Allow the mixture to warm to room temperature and stir for 2 hours. Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl to neutralize excess base.

  • Isolation: Extract the aqueous layer with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via silica gel column chromatography (Hexanes/EtOAc). Validation: The N1-methyl isomer possesses a lower dipole moment than the N2-isomer, meaning it will consistently exhibit a higher Retention Factor (

    
    ) on normal-phase TLC.
    

ExperimentalWorkflow Step1 1. Preparation Anhydrous THF, 0°C Step2 2. Deprotonation NaH Addition (Watch for H2 gas) Step1->Step2 Step3 3. Alkylation MeI Dropwise (Exothermic Control) Step2->Step3 Step4 4. Quench Sat. NH4Cl (Neutralization) Step3->Step4 Step5 5. Isolation Silica Chromatography (Rf N1 > Rf N2) Step4->Step5

Fig 2. Self-validating experimental workflow for N1-selective methylation using Methyl Iodide.

Protocol B: Kinetically Controlled N2-Methylation (Using MTCA)

Target: 3-Methoxy-2-methyl-2H-indazole

In-Process Validation: Unlike Protocol A, this reaction must remain completely homogeneous with zero gas evolution. LC-MS monitoring is mandatory to confirm the exact mass addition of +14 Da (methyl group) without over-alkylation.

  • Preparation: Dissolve 3-methoxy-1H-indazole (1.0 equiv) and Methyl 2,2,2-trichloroacetimidate (MTCA, 1.5 equiv) in a dry solvent mixture of DCM and Cyclohexane (1:1 v/v, 0.2 M).

  • Acid Catalysis: Add a catalytic amount of tetrafluoroboric acid diethyl ether complex (HBF₄·OEt₂, 0.1 equiv) at room temperature. Causality: The acid selectively protonates the MTCA imide nitrogen. Because no base is present, the indazole remains neutral, preserving the kinetic accessibility of the N2 lone pair for nucleophilic attack.

  • Reaction: Stir the mixture at room temperature for 12–16 hours.

  • Workup: Dilute the mixture with DCM and wash with saturated aqueous NaHCO₃. Causality: The mild base wash neutralizes the acid catalyst and removes the trichloroacetamide byproduct. Dry the organic layer over Na₂SO₄ and concentrate.

  • Purification: Purify via silica gel chromatography. Validation: The N2-methyl isomer will elute slower (lower

    
    ) than any trace N1-isomer due to its highly polarized zwitterionic-like resonance structures.
    

References

  • Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles . ResearchGate. Available at: [Link]

  • Mechanism of a Highly Selective N2 Alkylation of Indazole . WuXi Biology. Available at: [Link]

  • Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate . Academia.edu. Available at: [Link]

differential scanning calorimetry (DSC) of 2H-Indazole, 3-methoxy-2-methyl-

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the differential scanning calorimetry (DSC) characterization of 2H-Indazole, 3-methoxy-2-methyl- , a specific regioisomer of the indazole family. It provides a technical comparison with its 1H-isomer and other analogs to assist in structural validation and stability assessment during drug development.

Executive Summary

2H-Indazole, 3-methoxy-2-methyl- (CAS: 185553-71-3) represents a distinct class of "kinetic" indazole isomers often encountered as pharmaceutical intermediates. Unlike the thermodynamically stable 1H-indazoles, 2H-indazoles exhibit unique thermal behaviors, including lower melting points and potential thermal rearrangement or decomposition. This guide details the DSC protocols required to distinguish this compound from its isomers and evaluates its thermal performance against standard alternatives.

Technical Profile & Physicochemical Context

The indazole core exists in two tautomeric forms: 1H and 2H. Alkylation at the N2 position fixes the structure in the 2H-form, creating a quinoid-like electronic distribution that differs significantly from the aromatic 1H-form.

  • Compound Name : 2H-Indazole, 3-methoxy-2-methyl-[1][2][3][4][5]

  • CAS Number : 185553-71-3

  • Molecular Formula : C9H10N2O

  • Key Structural Feature : Fixed 2H-tautomer via N-methylation; electron-donating methoxy group at C3.

Thermal Behavior Hypothesis

The 2H-indazole scaffold typically exhibits a lower melting point and lower thermal stability than its 1H-counterpart due to the loss of full aromaticity in the benzene ring fusion. The addition of the 3-methoxy group introduces dipole-dipole interactions that may modulate the crystal lattice energy, potentially raising the melting point relative to the unsubstituted 2-methyl-2H-indazole (mp 56°C).

Comparative Performance Analysis

The following table compares the thermal properties of the subject compound with its closest structural analogs. Note that while 1H-indazoles are generally stable up to high temperatures, 2H-indazoles require careful thermal monitoring.

Table 1: Thermal Properties Comparison
FeatureSubject: 3-Methoxy-2-methyl-2H-indazole Alternative 1: 2-Methyl-2H-indazole Alternative 2: 3-Methoxy-1-methyl-1H-indazole
CAS Number 185553-71-34838-00-04458-14-4
Isomeric State 2H (Kinetic/Quinoid)2H (Kinetic/Quinoid)1H (Thermodynamic/Aromatic)
Melting Point Experimental Det.[1][6] Required (Est. 60–100°C)56°C [1]Liquid / Low Melting Solid
Thermal Stability Moderate; potential rearrangement >150°CModerate; stable <100°CHigh; stable >200°C
DSC Profile Sharp Endotherm (Melting) followed by possible Exotherm (Decomp/Rearrangement)Sharp Endotherm at 56°CBroad Endotherm (if solid) or stable baseline
Primary Application Specialized Kinase Inhibitor IntermediateModel 2H-Indazole SystemStable Isomeric Impurity

Key Insight : The presence of a sharp melting endotherm followed immediately by an exothermic event in DSC is a hallmark of 2H-indazoles, often indicating a thermally induced rearrangement to the 1H-isomer or decomposition.

Experimental Protocol: DSC Characterization

To accurately characterize 2H-Indazole, 3-methoxy-2-methyl-, a standardized DSC protocol must be followed to prevent premature decomposition from masking the melting event.

Equipment & Conditions
  • Instrument : Heat Flux DSC (e.g., TA Instruments Q2000 or DSC 2500).

  • Purge Gas : Nitrogen (50 mL/min) to prevent oxidation.

  • Pan Configuration : Tzero Aluminum Hermetic Pans (pinhole lid) to contain volatiles while allowing pressure release.

Step-by-Step Workflow
  • Sample Preparation :

    • Weigh 2–4 mg of the sample directly into the Tzero pan.

    • Ensure the sample is in good contact with the pan bottom (flatten gently).

    • Crimp the lid to seal.

  • Method Programming :

    • Equilibrate : 25°C.

    • Ramp 1 : 10°C/min to 250°C (Standard Screening).

    • Alternative (High Res): 2°C/min if melting and decomposition events overlap.

    • Cooling : Not recommended for first run if decomposition is suspected.

  • Data Analysis :

    • Identify

      
       (Onset Temperature) and 
      
      
      
      (Peak Temperature) of the melting endotherm.
    • Integrate the peak to calculate Enthalpy of Fusion (

      
      ).
      
    • Observe the baseline post-melting for exothermic rises indicating instability.

Visualization: Thermal Analysis Logic

The following diagram illustrates the decision logic for interpreting DSC data of indazole derivatives, distinguishing between stable 1H-isomers and metastable 2H-isomers.

DSC_Workflow Start Start: DSC Scan (25°C to 250°C) Endotherm Observe Endothermic Peak? Start->Endotherm CheckTemp Check T_peak Endotherm->CheckTemp Yes LowMP T_peak < 100°C (Typical for 2H-isomers) CheckTemp->LowMP HighMP T_peak > 140°C (Typical for 1H-isomers) CheckTemp->HighMP PostMelt Analyze Post-Melt Baseline LowMP->PostMelt HighMP->PostMelt Exotherm Exothermic Event Observed? PostMelt->Exotherm Unstable Conclusion: Metastable 2H-Indazole (Potential Rearrangement) Exotherm->Unstable Yes (Rearrangement) Stable Conclusion: Stable 1H-Indazole (Thermodynamic Product) Exotherm->Stable No (Stable Melt)

Caption: Decision tree for distinguishing 2H- and 1H-indazole isomers based on DSC thermal profiles.

Scientific Interpretation & Causality

The "Melting-Decomposition" Window

For 3-methoxy-2-methyl-2H-indazole , the DSC trace is expected to show a sharp melting endotherm likely between 50°C and 100°C. This is significantly lower than unsubstituted 1H-indazole (mp 146°C). The depression in melting point is caused by:

  • Disrupted H-Bonding : N-methylation removes the N-H donor, preventing the formation of the strong intermolecular hydrogen-bonded dimers seen in 1H-indazoles.

  • Crystal Packing : The 2-methyl group protrudes from the "bay" region, disrupting efficient pi-stacking compared to the planar 1H-form.

Causality of Instability

If an exotherm is observed immediately after melting (e.g., >150°C), it indicates a Chapman-like rearrangement or thermal isomerization where the methyl group migrates to the N1 position to restore the aromatic sextet of the benzene ring, forming the more stable 1H-isomer. This is a critical quality attribute; drug substances must be processed below this onset temperature to maintain isomeric purity.

References

  • Sigma-Aldrich . Product Specification: 2-Methyl-2H-indazole. Retrieved from

  • BLD Pharm . Product Analysis: 3-Methoxy-2-methyl-2H-indazole (CAS 185553-71-3). Retrieved from

  • ChemSrc . Physical Properties of Indazole Derivatives. Retrieved from

  • National Institutes of Health (NIH) . Synthesis and Biological Evaluation of 2H-Indazole Derivatives. PMC5694498. Retrieved from

Sources

Safety Operating Guide

Personal protective equipment for handling 2H-Indazole, 3-methoxy-2-methyl-

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Unknown Hazard" Protocol

As researchers, we frequently handle novel scaffolds where comprehensive toxicological data is sparse. 2H-Indazole, 3-methoxy-2-methyl- (often associated with CAS 185553-71-3 or similar isomeric analogs) is a critical intermediate in the synthesis of kinase inhibitors and other bioactive heterocycles.[1][2]

The Safety Paradox: While this specific derivative may lack a dedicated, historical safety profile compared to commodity chemicals like Toluene, its structural analogs (Indazoles) are known bioactive pharmacophores. Therefore, we do not rely on the absence of data as proof of safety. Instead, we apply the Precautionary Principle , treating this compound as a potent irritant and potential acute toxin until proven otherwise.

This guide moves beyond generic advice to provide a self-validating safety system for your workflow.

Risk Assessment & Hazard Identification

Based on Quantitative Structure-Activity Relationship (QSAR) analysis of the 2H-indazole scaffold and available data for close analogs (e.g., 5-Bromo-6-methoxy-2-methyl-2H-indazole), we establish the following Working Hazard Profile :

Hazard ClassGHS CategoryHazard StatementOperational Implication
Acute Toxicity (Oral) Category 4H302: Harmful if swallowed.[1][2][3][4]Strict hygiene; no hand-to-mouth contact; decontaminate surfaces.[1][2][5]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.[1][2][3][4][6][7][8]Direct contact will cause dermatitis or chemical burns.[1][2]
Serious Eye Damage Category 2AH319: Causes serious eye irritation.[1][2][3][4]Dust/Vapor entry can cause corneal injury.[1][2]
STOT - Single Exposure Category 3H335: May cause respiratory irritation.[1][2][3][4][7]CRITICAL: Handling must occur in a fume hood.

Personal Protective Equipment (PPE) Architecture[1][2]

PPE is not a uniform; it is a layered defense system.[1][2] For this compound, we utilize a Level II Laboratory Protection standard.

A. Hand Protection: The Permeation Barrier

Do not use Latex. Natural rubber latex is permeable to many organic heterocycles and solvents used to dissolve this compound (e.g., DMSO, DCM).

  • Primary Layer: Nitrile (0.11 mm / 4 mil minimum). [1][2]

    • Function: Protects against incidental splash and dry powder contact.[1][2]

    • Protocol: Inspect for pinholes by inflating slightly before donning.[1][2]

  • Secondary Layer (For Solubilization): If dissolving in Dichloromethane (DCM) or Chloroform , you must wear PVA (Polyvinyl alcohol) or Silver Shield® laminate gloves under the nitrile outer glove.[1][2]

    • Why? Standard nitrile degrades in <2 minutes against chlorinated solvents, carrying the dissolved indazole directly to your skin.

B. Respiratory Protection: Engineering First

The primary defense against H335 (Respiratory Irritation) is the Chemical Fume Hood .[1][2]

  • Sash Height: Maintain at or below 18 inches.

  • Airflow: Verify face velocity is 80–100 fpm prior to opening the vial.

  • Contingency: If work must occur outside a hood (e.g., instrument maintenance), a Half-Face Respirator with P100/OV (Organic Vapor) cartridges is mandatory.[1][2] N95 masks are insufficient for organic vapors.[1][2]

C. Eye & Face Protection[2][3][4][5][6][7][8][9][10][11][12]
  • Standard: Chemical Splash Goggles (ANSI Z87.1+). [1][2]

    • Why not Safety Glasses? Safety glasses have gaps.[1][2] Fine powders (static-charged indazoles) can migrate around lenses.[1][2] Vapors can bypass side shields.[1][2]

  • High Risk: Add a Face Shield if handling quantities >500mg or conducting vigorous reflux reactions.[1][2]

D. Body Protection[2][3][13]
  • Lab Coat: 100% Cotton or Nomex (Fire Resistant).[1][2] Synthetic blends (Polyester) can melt into skin if a solvent fire occurs.[1][2]

  • Footwear: Closed-toe, non-perforated leather or chemically resistant synthetic.[1][2]

Operational Workflow: Step-by-Step

Diagram 1: Safe Handling Decision Logic

This diagram illustrates the decision process for handling the compound based on physical state.[2]

HandlingProtocol Start Start: 2H-Indazole Handling StateCheck Check Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution (Solubilized) StateCheck->Liquid Weighing Weighing Protocol: 1. Anti-static gun usage 2. Draft shield ON 3. Sash lowered Solid->Weighing SolventCheck Check Solvent Type Liquid->SolventCheck Weighing->Liquid Dissolve Chlorinated Chlorinated (DCM/CHCl3) SolventCheck->Chlorinated NonChlor Non-Chlorinated (MeOH/DMSO) SolventCheck->NonChlor GloveLaminate REQ: Silver Shield/PVA Laminate Gloves Chlorinated->GloveLaminate GloveNitrile REQ: Double Nitrile (min 4 mil) NonChlor->GloveNitrile Reaction Proceed to Reaction (In Fume Hood) GloveLaminate->Reaction GloveNitrile->Reaction

Caption: Decision logic for PPE selection based on solvent compatibility and physical state.[1][2]

Protocol A: Weighing & Transfer (Highest Risk Phase)

Risk: Inhalation of dust and static dispersal.[2]

  • Preparation: Place an anti-static mat or wipe down the balance area with an anti-static solution.[1][2] Indazoles are often fluffy, electrostatic solids.[2]

  • Engineering: Place the analytical balance inside the fume hood or a powder containment enclosure.[1][2]

  • Technique: Do not use a spatula directly from a large bottle. Transfer a small amount to a secondary weigh boat using a disposable funnel to minimize dust generation.

  • Cleanup: Immediately wipe the balance area with a wet paper towel (solvent-dampened) to capture invisible dust.[1][2] Dispose of the towel as hazardous waste.

Protocol B: Solubilization
  • Solvent Choice: If possible, use DMSO or Methanol.[1][2] If DCM is required for reaction chemistry, ensure Laminate Gloves are worn (see Diagram 1).[2]

  • Venting: Do not cap vials tightly immediately after vigorous mixing; pressure buildup can cause spraying upon reopening.[1][2]

Emergency Response & Disposal

Diagram 2: Exposure Response Matrix[1][2][3]

EmergencyResponse Exposure Exposure Incident Type Identify Contact Type Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhalation Inhalation Type->Inhalation ActionSkin 1. Remove Contaminated Clothing 2. Wash with Soap/Water (15 min) 3. Do NOT use solvents to clean skin Skin->ActionSkin ActionEye 1. Flush at Eyewash (15 min) 2. Hold eyelids open 3. Remove contacts if easy Eye->ActionEye ActionInhale 1. Move to Fresh Air 2. If breathing difficult: Oxygen 3. Seek Medical Attn Inhalation->ActionInhale Report Report to EHS & Seek Medical Evaluation ActionSkin->Report ActionEye->Report ActionInhale->Report

Caption: Immediate response steps for exposure incidents. Speed is critical.

Waste Disposal[2][4][5][6][7][11]
  • Solid Waste: Contaminated gloves, weigh boats, and paper towels must go into Hazardous Solid Waste . Do not throw in regular trash.

  • Liquid Waste:

    • Halogenated: If dissolved in DCM/Chloroform.[1][2]

    • Non-Halogenated: If dissolved in Acetone/Methanol/DMSO.[1][2]

    • Labeling: Clearly tag as "Contains 2H-Indazole derivative - Toxic/Irritant."[1][2]

References

  • PubChem. (n.d.).[1][2] Compound Summary: Indazole Derivatives Safety Profile. National Library of Medicine.[1][2] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2012).[1][2] Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[1][2] Retrieved from [Link][1][2]

  • National Research Council. (2011).[1][2] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[1][2] Retrieved from [Link][1][2]

  • American Chemical Society (ACS). (2023).[1][2] Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link][1][2]

Sources

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